Azelastine/fluticasone propionate
Description
The exact mass of the compound Dymista is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1417803-89-4 |
|---|---|
Molecular Formula |
C47H56Cl2F3N3O6S |
Molecular Weight |
918.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C25H31F3O5S.C22H24ClN3O.ClH/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4;1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3;2-3,6-11,18H,4-5,12-15H2,1H3;1H/t13-,15+,16+,18+,19+,22+,23+,24+,25+;;/m1../s1 |
InChI Key |
GEVMVZWOOIIINI-KTIJLCEXSA-N |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Other CAS No. |
1417803-89-4 |
Synonyms |
MP29-02 |
Origin of Product |
United States |
Foundational & Exploratory
The Synergistic Inhibition of Mast Cell Activation by Azelastine and Fluticasone Propionate: A Technical Guide
For Immediate Release
Abstract
Mast cells are pivotal in the pathophysiology of allergic inflammation, orchestrating the release of a cascade of pro-inflammatory mediators. This technical guide provides an in-depth analysis of the molecular mechanisms through which the combination of azelastine (B1213491) hydrochloride and fluticasone (B1203827) propionate (B1217596) exerts its therapeutic effects by targeting mast cell functions. Azelastine, a potent second-generation antihistamine, not only acts as a histamine (B1213489) H1 receptor inverse agonist but also stabilizes mast cells, thereby inhibiting their degranulation and the subsequent release of histamine, tryptase, and various cytokines. Fluticasone propionate, a synthetic corticosteroid, complements this action by binding to glucocorticoid receptors, leading to the transcriptional repression of pro-inflammatory genes and a reduction in mast cell numbers and their mediator release. This document delineates the distinct and synergistic signaling pathways modulated by these two agents, supported by quantitative data from in vitro and in vivo studies, and provides detailed experimental methodologies for the key assays cited.
Introduction
The allergic inflammatory cascade is a complex process initiated by the cross-linking of IgE antibodies on the surface of mast cells, leading to their activation and the release of pre-formed and newly synthesized inflammatory mediators. This process is central to the clinical manifestations of allergic rhinitis and other allergic diseases. The combination of an intranasal antihistamine and a corticosteroid has emerged as a highly effective therapeutic strategy. This guide focuses on the molecular pharmacology of the azelastine and fluticasone propionate combination, with a specific emphasis on their concerted action on mast cells.
Mechanism of Action of Azelastine on Mast Cells
Azelastine hydrochloride is a phthalazinone derivative with a multi-faceted mechanism of action that extends beyond its primary function as a histamine H1 receptor antagonist.[1][2] Its efficacy in allergic conditions is significantly attributed to its ability to modulate mast cell activity.
Mast Cell Stabilization
Azelastine directly inhibits the release of histamine and other inflammatory mediators from mast cells following both antigen and non-antigen stimuli.[1][2] This mast cell stabilizing effect prevents the degranulation process, which is a critical event in the early phase of the allergic reaction.[3][4] Studies have shown that azelastine can inhibit the secretion of histamine, tryptase, and pro-inflammatory cytokines such as IL-6, TNF-α, and IL-8 from human mast cells.[5][6]
Inhibition of Signaling Pathways
The stabilizing effect of azelastine on mast cells is linked to its ability to interfere with intracellular signaling cascades. Specifically, azelastine has been shown to inhibit the increase in intracellular calcium ion levels (Ca2+) and the activation of NF-κB in human mast cells following stimulation.[5] By attenuating these critical signaling events, azelastine effectively dampens the downstream processes that lead to mediator release.
Anti-inflammatory Properties
Beyond mast cell stabilization, azelastine exhibits broader anti-inflammatory effects by inhibiting the production or release of leukotrienes, free radicals, and cytokines.[1][7] It has also been shown to downregulate the expression of intercellular adhesion molecule-1 (ICAM-1), which is involved in the recruitment of inflammatory cells.[1][3]
Mechanism of Action of Fluticasone Propionate on Mast Cells
Fluticasone propionate is a potent synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to and activating intracellular glucocorticoid receptors (GR).[8][9]
Genomic and Non-Genomic Actions
Upon binding to the GR, the fluticasone-receptor complex translocates to the nucleus, where it modulates gene transcription.[9] This genomic action leads to the suppression of pro-inflammatory cytokine and chemokine production.[8][9] Fluticasone also has less understood non-genomic actions that may contribute to its rapid effects.[9]
Effects on Mast Cell Number and Mediator Release
Fluticasone propionate has been shown to reduce the number of mast cells in the nasal mucosa.[10][11][12] Furthermore, it inhibits the release of multiple inflammatory mediators from various cell types, including mast cells. These mediators include histamine, prostaglandins, cytokines, tryptases, chemokines, and leukotrienes.[8] While some studies suggest a direct inhibitory effect on mast cell degranulation, particularly in response to non-IgE stimuli, others indicate that its primary effect is on the reduction of inflammatory cell numbers and the inhibition of mediator synthesis.[13][14][15]
Inhibition of Cytokine Production
A key mechanism of fluticasone's action is the inhibition of the production of Th2 cytokines, such as IL-4 and IL-5, which are crucial for the allergic inflammatory response.[16][17] By reducing the levels of these cytokines, fluticasone can indirectly suppress mast cell activation and eosinophil recruitment.
Synergistic Effects of Azelastine and Fluticasone Propionate on Mast Cells
The combination of azelastine and fluticasone propionate provides a multi-pronged attack on the allergic inflammatory cascade, with their individual mechanisms of action complementing each other to produce a greater therapeutic effect than either agent alone.[18][19] Azelastine provides rapid relief through its antihistaminic and mast cell stabilizing properties, addressing the early-phase allergic reaction.[20][21] Fluticasone, with its potent anti-inflammatory effects, targets the underlying inflammation and the late-phase reaction by reducing the numbers and activity of multiple inflammatory cells, including mast cells.[18][22]
Clinical studies have demonstrated that the combination therapy leads to faster and more significant symptom relief compared to monotherapy.[18][23] While direct in-vitro studies on the synergistic effects of this specific combination on mast cell signaling pathways are limited, the distinct yet complementary mechanisms strongly suggest a synergistic interaction at the cellular level.
Quantitative Data on Mast Cell Inhibition
The following tables summarize the quantitative data from various studies on the inhibitory effects of azelastine and fluticasone propionate on mast cell mediator release.
| Azelastine | ||||
| Mediator | Cell Type | Concentration | Inhibition (%) | Reference |
| Histamine | Human Cultured Mast Cells (hCBMC) | 24 µM | 41% | [6] |
| Tryptase | Human Cultured Mast Cells (hCBMC) | 24 µM | 55% | [6] |
| IL-6 | Human Cultured Mast Cells (hCBMC) | 24 µM | 83% | [5][6] |
| TNF-α | Human Cultured Mast Cells (hCBMC) | 6 µM | 80% | [5] |
| IL-8 | Human Cultured Mast Cells (hCBMC) | 60 µM | 99% | [5] |
| Histamine Release (Compound 48/80 induced) | Rat Peritoneal Mast Cells | IC50 | Azelastine > Ketotifen > Theophylline > DSCG | [24] |
| Fluticasone Propionate | ||||
| Effect | Cell Type | Concentration | Observation | Reference |
| Mast Cell Degranulation (SP-activated) | LAD2 Human Mast Cells | IC50 ≈ 50 nM | Concentration-dependent inhibition | [13] |
| C3a-activated Degranulation | LAD2 Human Mast Cells | 0.1 nM | ~90% inhibition | [13] |
| Mast Cell Number (Epithelial) | Human Nasal Mucosa | 200 µg twice daily (6 weeks) | Significantly fewer mast cells vs. placebo | [12] |
| Tryptase Release (in vivo) | Human Nasal Lavage | 4 weeks treatment | Reduction in tryptase levels | [14] |
Experimental Protocols
Mast Cell Degranulation Assay
Objective: To quantify the release of pre-formed mediators (e.g., histamine, β-hexosaminidase) from mast cells following stimulation.
Methodology:
-
Cell Culture: Human umbilical cord blood-derived cultured mast cells (hCBMC) or a human mast cell line (e.g., LAD2) are sensitized overnight with human IgE.
-
Pre-treatment: Cells are washed and pre-incubated with various concentrations of azelastine, fluticasone propionate, or vehicle control for a specified period (e.g., 5 minutes to 20 hours).
-
Stimulation: Mast cell degranulation is induced by challenging the cells with an appropriate stimulus, such as anti-IgE, compound 48/80, or substance P.
-
Quantification: The supernatant is collected, and the amount of released mediator (e.g., histamine or tryptase) is quantified using an ELISA-based assay. The cell pellet is lysed to determine the total mediator content.
-
Data Analysis: The percentage of mediator release is calculated as (supernatant concentration / (supernatant + pellet concentration)) x 100. Inhibition by the test compounds is calculated relative to the vehicle control.
Cytokine Release Assay
Objective: To measure the release of newly synthesized cytokines from mast cells.
Methodology:
-
Cell Culture and Sensitization: As described in the degranulation assay.
-
Pre-treatment: Cells are pre-incubated with the test compounds.
-
Stimulation: Cells are challenged with a stimulus (e.g., anti-IgE) for a longer duration (e.g., 6 hours) to allow for cytokine synthesis and secretion.
-
Quantification: The supernatant is collected, and the concentration of specific cytokines (e.g., IL-6, TNF-α, IL-8) is measured using commercially available ELISA kits.
-
Data Analysis: Cytokine concentrations in the treated samples are compared to the vehicle control to determine the percentage of inhibition.
Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in mast cells upon activation.
Methodology:
-
Cell Loading: Mast cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).
-
Pre-treatment: Cells are pre-incubated with the test compounds.
-
Imaging: Cells are placed on a microscope stage, and baseline fluorescence is recorded.
-
Stimulation: The stimulus is added, and changes in fluorescence intensity are recorded over time using a confocal microscope.
-
Data Analysis: The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration. The effect of the test compounds on the stimulus-induced calcium flux is then determined.
Signaling Pathway Diagrams
Caption: Azelastine's mechanism of action on mast cells.
Caption: Fluticasone propionate's mechanism of action on mast cells.
Caption: Synergistic action of azelastine and fluticasone propionate.
Conclusion
The combination of azelastine and fluticasone propionate offers a comprehensive approach to managing allergic inflammation by targeting mast cells through distinct and complementary mechanisms. Azelastine provides rapid symptomatic relief by stabilizing mast cells and blocking histamine receptors, while fluticasone addresses the underlying inflammation by reducing mast cell numbers and inhibiting the production of a broad range of inflammatory mediators. This dual-action therapy represents a significant advancement in the treatment of allergic diseases, and a thorough understanding of its molecular mechanisms is crucial for optimizing its clinical application and for the development of future targeted therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 10. Flonaspray | 50 mcg/spray | Nasal Spray | ফ্লোনাস্প্রে ৫০ মাইক্রো গ্রাম/স্প্রে নাকের স্প্রে | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 11. The effect of fluticasone propionate aqueous nasal spray on nasal mucosal inflammation in perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluticasone propionate aqueous nasal spray reduces inflammatory cells in unchallenged allergic nasal mucosa: effects of single allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mast cells and mediators in the nasal mucosa after allergen challenge. Effects of four weeks' treatment with topical glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. Topical glucocorticosteroid (fluticasone propionate) inhibits cells expressing cytokine mRNA for interleukin-4 in the nasal mucosa in allergen-induced rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Topical glucocorticosteroid (fluticasone propionate) inhibits cells expressing cytokine mRNA for interleukin-4 in the nasal mucosa in allergen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Nasal immune gene expression in response to azelastine and fluticasone propionate combination or monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Comparison of the Effects of Azelastine and Fluticasone Nasal Sprays in the Treatment of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition by azelastine of nonallergic histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anti-inflammatory Effects of Azelastine and Fluticasone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synergistic anti-inflammatory effects observed with the combination of azelastine (B1213491) hydrochloride and fluticasone (B1203827) propionate (B1217596). This combination therapy, available as a single intranasal spray (MP-AzeFlu, marketed as Dymista®), has demonstrated superior efficacy in the management of allergic rhinitis compared to monotherapy with either agent alone.[1][2][3][4][5][6][7] This document details the underlying mechanisms of action, summarizes key quantitative data from clinical and in vitro studies, outlines experimental protocols, and visualizes the involved signaling pathways.
Introduction to the Core Components
Azelastine hydrochloride is a second-generation antihistamine with a multi-faceted mechanism of action.[8][9] It primarily acts as a potent and selective H1 receptor antagonist, but also exhibits mast cell stabilizing properties and direct anti-inflammatory effects by inhibiting the release of various inflammatory mediators such as leukotrienes and platelet-activating factor.[10][11][12][13]
Fluticasone propionate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity.[14][15][16] Its primary mechanism involves binding to intracellular glucocorticoid receptors, which then translocate to the nucleus to modulate the transcription of genes involved in the inflammatory response.[14][17] This leads to the suppression of pro-inflammatory cytokines, chemokines, and adhesion molecules, and a reduction in the migration and activation of inflammatory cells.[17][18]
The combination of these two agents in a single delivery device provides a dual-pronged approach to managing the complex inflammatory cascade of allergic rhinitis, targeting both the early-phase (histamine-mediated) and late-phase (inflammatory cell-mediated) responses.[2][3][19]
Quantitative Data Summary
The superior efficacy of the azelastine and fluticasone combination has been quantified in numerous clinical trials and in vitro studies. The following tables summarize key findings.
Table 1: Clinical Efficacy in Patients with Allergic Rhinitis (Improvement in Total Nasal Symptom Score - TNSS)
| Study | Treatment Group | Mean Improvement in TNSS from Baseline (%) | Statistical Significance |
| Hampel et al. (2010)[1] | Azelastine-Fluticasone Combination | 28.4% | p ≤ 0.003 vs either agent alone; p ≤ 0.02 vs placebo |
| Fluticasone Propionate | 20.4% | p ≤ 0.02 vs placebo | |
| Azelastine Hydrochloride | 16.4% | p ≤ 0.02 vs placebo | |
| Placebo | 11.2% | - | |
| Ratner et al. (2011)[5][6] | Azelastine-Fluticasone Combination | 37.9% | p < 0.05 vs either agent alone |
| Fluticasone Propionate | 27.1% | - | |
| Azelastine Hydrochloride | 24.8% | - |
Table 2: In Vitro Anti-inflammatory Effects
| Parameter | Treatment Group (at 1:102 dilution) | Mean Result (% of control) | Statistical Significance |
| IL-6 Secretion [20] | MP-AzeFlu (Azelastine-Fluticasone) | 38.3 ± 4.2% | Significantly lower than AZE or FP alone |
| Azelastine Hydrochloride (AZE) | 76.1 ± 4.9% | - | |
| Fluticasone Propionate (FP) | 53.0 ± 4.9% | - | |
| Eosinophil Survival (Day 3) [20] | MP-AzeFlu (Azelastine-Fluticasone) | 17.5 ± 3.0% | Significantly lower than AZE or FP alone |
| Azelastine Hydrochloride (AZE) | 75.2 ± 7.2% | - | |
| Fluticasone Propionate (FP) | 38.5 ± 3.5% | - | |
| Eosinophil Survival (Day 4) [20] | MP-AzeFlu (Azelastine-Fluticasone) | 2.4 ± 1.4% | Significantly lower than AZE or FP alone |
| Azelastine Hydrochloride (AZE) | 44.0 ± 9.7% | - | |
| Fluticasone Propionate (FP) | 14.6 ± 4.0% | - |
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of azelastine and fluticasone stems from their complementary actions on different components of the allergic inflammatory cascade. Azelastine provides rapid relief from histamine-driven symptoms, while fluticasone exerts a broad and potent anti-inflammatory effect that develops over a longer timeframe.
Caption: Dual-action mechanism of azelastine and fluticasone.
Experimental Protocols
The quantitative data presented in this guide are derived from rigorous clinical and preclinical studies. Below are detailed methodologies representative of those used to evaluate the efficacy and mechanism of action of the azelastine-fluticasone combination.
Clinical Trial for Allergic Rhinitis Efficacy
This protocol is a composite based on common elements from randomized controlled trials of MP-AzeFlu.[1][21][7]
Caption: Standard workflow for a randomized controlled clinical trial.
Methodology Details:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult and adolescent patients (≥12 years of age) with a history of moderate-to-severe seasonal allergic rhinitis, confirmed by a positive skin prick test to a relevant seasonal allergen.
-
Lead-in Period: A 5- to 7-day single-blind placebo lead-in period to establish baseline symptom severity.
-
Randomization: Eligible patients are randomized to one of four treatment groups: azelastine/fluticasone combination spray, fluticasone propionate spray, azelastine hydrochloride spray, or placebo spray.
-
Treatment: Patients self-administer one spray per nostril twice daily for a predefined period, typically 14 days.
-
Efficacy Assessments:
-
Primary Endpoint: The change from baseline in the 12-hour reflective Total Nasal Symptom Score (TNSS). The TNSS is the sum of scores for four individual symptoms (nasal congestion, runny nose, itchy nose, and sneezing), each rated on a 4-point scale (0=none to 3=severe).
-
Secondary Endpoints: Change from baseline in the Total Ocular Symptom Score (TOSS), individual symptom scores, and quality of life as measured by the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ).
-
-
Statistical Analysis: Efficacy is determined by comparing the mean change from baseline in TNSS between the active treatment groups and the placebo group using appropriate statistical models (e.g., ANCOVA).
In Vitro Model of Eosinophilic Inflammation
This protocol is based on the methodology described by Roca-Ferrer et al. to assess the direct anti-inflammatory effects of the drug combination on relevant cell types.[20]
Caption: Workflow for in vitro assessment of anti-inflammatory effects.
Methodology Details:
-
Cell Isolation and Culture:
-
Nasal mucosal epithelial cells are obtained from human volunteers (e.g., via nasal brushing or biopsy) and cultured.
-
Peripheral blood eosinophils are isolated from healthy human donors using density gradient centrifugation and negative selection techniques.
-
-
Cytokine Secretion Assay:
-
Cultured epithelial cells are stimulated with an inflammatory agent (e.g., 10% fetal bovine serum) to induce cytokine production.
-
Simultaneously, cells are treated with various dilutions (e.g., 1:10² to 1:10⁵) of MP-AzeFlu, azelastine alone, fluticasone alone, or a vehicle control.
-
After a specified incubation period, the cell culture supernatant is collected.
-
Concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6), IL-8, and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Eosinophil Survival Assay:
-
Human epithelial cell-conditioned medium (HECM) is prepared by collecting the supernatant from stimulated epithelial cell cultures, which contains factors that promote eosinophil survival.
-
Isolated eosinophils are incubated in a medium containing 10% HECM.
-
The eosinophil cultures are treated with the same test articles and dilutions as in the cytokine assay.
-
Eosinophil viability is assessed daily for up to 4 days using the trypan blue dye exclusion method, where viable cells exclude the dye.
-
-
Data Analysis: Results are typically expressed as the mean percentage of cytokine secretion or eosinophil survival compared to the positive control (stimulated cells without drug treatment). Statistical significance between treatment groups is determined.
Conclusion
The combination of azelastine and fluticasone in a single nasal spray provides a synergistic anti-inflammatory effect that is clinically superior to monotherapy with either agent for the treatment of allergic rhinitis.[1][2][5][6] This enhanced efficacy is rooted in the dual blockade of both early-phase histamine-mediated pathways by azelastine and late-phase inflammatory pathways by fluticasone.[2][3] Quantitative data from both clinical trials and in vitro studies consistently demonstrate that the combination therapy leads to greater reductions in nasal symptoms, inflammatory cytokine secretion, and eosinophil survival.[1][5][20] The detailed experimental protocols provided herein offer a framework for the continued investigation and development of such synergistic combination therapies.
References
- 1. Double-blind, placebo-controlled study of azelastine and fluticasone in a single nasal spray delivery device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Azelastine–Fluticasone Combination Therapy in Allergic Rhinitis: Current Evidence and Clinical Implications in Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the real-life effect of MP-AzeFlu on asthma outcomes in patients with allergic rhinitis and asthma in UK primary care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allermi.com [allermi.com]
- 6. researchgate.net [researchgate.net]
- 7. MP‐AzeFlu is more effective than fluticasone propionate for the treatment of allergic rhinitis in children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azelastine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]
- 13. Comparison of the Effects of Azelastine and Fluticasone Nasal Sprays in the Treatment of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 15. Fluticasone | C22H27F3O4S | CID 5311101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. study.com [study.com]
- 17. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
- 18. Fluticasone: Mechanism of Action & Pharmacokinetics - Video | Study.com [study.com]
- 19. scitepress.org [scitepress.org]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy and safety of azelastine hydrochloride and fluticasone propionate nasal spray in treating allergic rhinitis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by Azelastine and Fluticasone Propionate Co-administration: A Technical Guide
Introduction
Allergic rhinitis (AR) is a prevalent inflammatory condition of the nasal mucosa, characterized by an IgE-mediated response to airborne allergens.[1] The pathophysiology involves a complex interplay of various immune cells and mediators, leading to symptoms like sneezing, rhinorrhea, nasal congestion, and itching.[2] The allergic cascade is broadly divided into an early phase, driven by mast cell degranulation and histamine (B1213489) release, and a late phase, characterized by the influx and activation of inflammatory cells, particularly eosinophils.[1][2]
The combination of the antihistamine azelastine (B1213491) hydrochloride (AZE) and the corticosteroid fluticasone (B1203827) propionate (B1217596) (FP) in a single intranasal formulation (MP-AzeFlu) has demonstrated superior efficacy in managing moderate-to-severe AR symptoms compared to either monotherapy.[3][4][5] This enhanced clinical benefit is attributed to the complementary and potentially synergistic actions of the two agents on distinct and overlapping cellular pathways.[3][6] This technical guide provides an in-depth analysis of the cellular and molecular mechanisms modulated by the co-administration of azelastine and fluticasone propionate, supported by quantitative data and detailed experimental protocols.
Individual Mechanisms of Action
To understand the combined effect, it is essential to first delineate the individual mechanism of action for each component.
Azelastine is a second-generation phthalazinone derivative with a multi-pronged mechanism of action that extends beyond simple histamine H1-receptor antagonism.[7][8] Its primary functions include:
-
H1-Receptor Antagonism: Azelastine competitively and selectively blocks histamine H1 receptors on effector cells, preventing the actions of histamine released during the early phase of the allergic reaction.[9][10] This directly mitigates symptoms such as sneezing, itching, and rhinorrhea.[2]
-
Mast Cell Stabilization: It inhibits the release of histamine and other pre-formed mediators from mast cells following allergen exposure.[7][11]
-
Broad Anti-inflammatory Effects: Azelastine modulates the inflammatory cascade by inhibiting the synthesis and release of various pro-inflammatory mediators, including leukotrienes, kinins, platelet-activating factor, and cytokines.[7][10][12] It also downregulates the expression of intercellular adhesion molecule-1 (ICAM-1) on nasal epithelial cells, which is crucial for the recruitment of inflammatory cells like eosinophils.[7][13]
References
- 1. Spaced Intranasal Corticosteroid Therapy: A Better Treatment Option in Allergic Rhinitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitepress.org [scitepress.org]
- 3. Azelastine–Fluticasone Combination Therapy in Allergic Rhinitis: Current Evidence and Clinical Implications in Children and Adults [mdpi.com]
- 4. Nasal immune gene expression in response to azelastine and fluticasone propionate combination or monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allermi.com [allermi.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Azelastine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the Effects of Azelastine and Fluticasone Nasal Sprays in the Treatment of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical azelastine reduces eosinophil activation and intercellular adhesion molecule-1 expression on nasal epithelial cells: an antiallergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamic Synergy of Azelastine and Fluticasone Propionate in the Nasal Mucosa: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of the intranasal combination of azelastine (B1213491) hydrochloride and fluticasone (B1203827) propionate (B1217596). This combination therapy is a cornerstone in the management of allergic rhinitis, demonstrating superior efficacy to monotherapy through complementary and synergistic mechanisms of action at the level of the nasal mucosa. This document will delve into the molecular interactions, signaling pathways, and cellular effects of each component, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Introduction to the Pharmacodynamic Rationale
Allergic rhinitis is an inflammatory condition of the nasal mucosa triggered by allergen exposure, leading to a cascade of events involving mast cell degranulation, release of inflammatory mediators, and recruitment of immune cells. The combination of azelastine, a potent histamine (B1213489) H1 receptor inverse agonist with anti-inflammatory properties, and fluticasone propionate, a synthetic corticosteroid with powerful anti-inflammatory effects, targets multiple pathways in this inflammatory cascade. Azelastine provides rapid relief from histamine-mediated symptoms, while fluticasone propionate exerts a broader and more sustained suppression of the underlying inflammation.[1][2]
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data for azelastine and fluticasone propionate, providing a basis for understanding their potency and efficacy at the molecular and cellular levels.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ligand Used in Assay | Tissue/Cell Source | Binding Affinity (Ki/Kd) | Reference |
| Azelastine | Histamine H1 Receptor | [3H]mepyramine | Human Lung | pKi = 8.4 (Ki ≈ 4 nM) | [3] |
| Fluticasone Propionate | Glucocorticoid Receptor | [3H]dexamethasone | Human Lung Cytosol | Kd = 0.5 nM | [4] |
Table 2: Inhibition of Inflammatory Mediator Release
| Compound | Mediator | Cell Type | Stimulus | IC50/IC25 | Reference |
| Azelastine | Histamine | Rabbit Leukocytes | Antigen | IC50 = 4.5 µM | [5] |
| Fluticasone Propionate | GM-CSF | Human Nasal Epithelial Cells | Fetal Bovine Serum | IC25 = 12.6 pM | [6] |
| Fluticasone Propionate | IL-6 | Human Nasal Epithelial Cells | Fetal Bovine Serum | IC25 = 65.8 pM | [6] |
| Fluticasone Propionate | IL-8 | Human Nasal Epithelial Cells | Fetal Bovine Serum | IC25 = 8.6 pM | [6] |
| Fluticasone Propionate | TNF-α | Human Nasal Epithelial Cells | Constitutive | Significant reduction at 10⁻⁸ M | [7] |
Signaling Pathways and Mechanisms of Action
The synergistic effect of azelastine and fluticasone propionate stems from their distinct and complementary mechanisms of action.
Azelastine: H1 Receptor Inverse Agonism and Anti-inflammatory Effects
Azelastine is a potent second-generation histamine H1 receptor inverse agonist.[8] Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist stabilizes the inactive conformation of the H1 receptor, reducing its basal activity even in the absence of histamine.[9] This leads to a more profound and sustained reduction in histamine-mediated signaling.
Beyond its effects on the H1 receptor, azelastine exhibits a broader anti-inflammatory profile by stabilizing mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators such as leukotrienes.[2][10]
Fluticasone Propionate: Glucocorticoid Receptor-Mediated Anti-inflammation
Fluticasone propionate is a potent synthetic corticosteroid that acts as a glucocorticoid receptor (GR) agonist.[4] Upon binding to the cytoplasmic GR, the complex translocates to the nucleus. Here, it exerts its profound anti-inflammatory effects through two primary genomic mechanisms: transactivation and transrepression.[11]
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) on the promoter region of genes, leading to the increased transcription of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decrease in the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[12]
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments cited in this guide.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki or Kd) of a compound for its target receptor.
Protocol: Competitive Radioligand Binding Assay for H1 Receptor
-
Membrane Preparation: Homogenize human lung tissue in an appropriate buffer and centrifuge to isolate the membrane fraction containing the H1 receptors.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine) and varying concentrations of the test compound (azelastine).
-
Incubation: Allow the reaction to reach equilibrium at a controlled temperature.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand using rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Protocol: Competitive Radioligand Binding Assay for Glucocorticoid Receptor
-
Cytosol Preparation: Prepare cytosol from human lung tissue, which contains the soluble glucocorticoid receptors.
-
Assay Setup: Incubate the cytosol with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and varying concentrations of the test compound (fluticasone propionate).
-
Incubation: Incubate the mixture at a low temperature to allow for receptor-ligand binding.
-
Separation: Separate the bound from free radioligand using a method such as dextran-coated charcoal, which adsorbs the free steroid.
-
Quantification: Measure the radioactivity in the supernatant containing the receptor-bound radioligand.
-
Data Analysis: Determine the Kd value by Scatchard analysis or non-linear regression of the binding data.
In Vitro Functional Assays
Objective: To quantify the effect of a compound on a specific cellular response.
Protocol: Histamine Release Assay
-
Cell Isolation: Isolate leukocytes (including basophils and mast cells) from rabbit blood.
-
Sensitization: Sensitize the cells with an appropriate antigen.
-
Treatment: Incubate the cells with varying concentrations of the test compound (azelastine).
-
Challenge: Challenge the cells with the antigen to induce histamine release.
-
Quantification: Measure the concentration of histamine in the cell supernatant using a fluorometric or enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage inhibition of histamine release at each concentration of the test compound and determine the IC50 value.
Protocol: Cytokine Release Assay
-
Cell Culture: Culture human nasal epithelial cells or macrophages in appropriate media.
-
Treatment: Treat the cells with varying concentrations of the test compound (fluticasone propionate).
-
Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS] for macrophages, or fetal bovine serum for epithelial cells) to induce cytokine production.
-
Sample Collection: Collect the cell culture supernatant after a specified incubation period.
-
Quantification: Measure the concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: Determine the dose-dependent inhibition of cytokine release and calculate IC50 or IC25 values.
Measurement of Inflammatory Mediators in Nasal Lavage Fluid
Objective: To assess the in vivo effects of treatment on inflammatory markers in the nasal mucosa.
Protocol: Nasal Lavage and Mediator Analysis
-
Nasal Lavage: Instill a known volume of sterile saline solution into each nostril of the study participant.
-
Sample Collection: Collect the expelled fluid.
-
Processing: Centrifuge the collected fluid to separate the cellular components from the supernatant.
-
Mediator Quantification: Measure the concentrations of inflammatory mediators (e.g., histamine, cytokines, leukotrienes) in the supernatant using sensitive immunoassays such as ELISA or cytometric bead arrays.
-
Cell Analysis: Analyze the cell pellet for the presence and activation state of inflammatory cells (e.g., eosinophils, neutrophils) using flow cytometry or microscopy.
-
Data Analysis: Compare the levels of inflammatory mediators and cell counts before and after treatment to assess the in vivo pharmacodynamic effects of the drug.
Conclusion
The combination of azelastine and fluticasone propionate provides a multi-faceted approach to the management of allergic rhinitis by targeting both the immediate, histamine-driven symptoms and the underlying chronic inflammation. The high receptor affinity and broad anti-inflammatory profile of each component, as demonstrated by the quantitative data presented, underscore the robust pharmacodynamic rationale for their combined use. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel therapies for inflammatory conditions of the nasal mucosa. The synergistic or additive effects observed with this combination highlight the potential of targeting multiple pathways in the inflammatory cascade to achieve superior clinical outcomes.
References
- 1. [Fluticasone propionate reduced the production of GM-CSF, IL-6 and IL-8 generated from cultured nasal epithelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. ovid.com [ovid.com]
- 4. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The in vivo potency and selectivity of azelastine as an H1 histamine-receptor antagonist in human airways and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Pronged Anti-Inflammatory Effects of Azelastine and Fluticasone Propionate on Eosinophil and Neutrophil Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the individual and combined effects of azelastine (B1213491) hydrochloride and fluticasone (B1203827) propionate (B1217596) on the functional responses of eosinophils and neutrophils. These two cell types are key mediators of the inflammatory cascade in allergic rhinitis and other respiratory diseases. This document summarizes key quantitative data, details relevant experimental protocols, and elucidates the underlying signaling pathways. The combination of azelastine, a potent H1-receptor antagonist with anti-inflammatory properties, and fluticasone propionate, a synthetic corticosteroid, in a single delivery system (marketed as MP-AzeFlu or Dymista®), demonstrates synergistic or enhanced effects on the inhibition of eosinophil and neutrophil activity compared to monotherapy. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.
Introduction
Eosinophils and neutrophils are critical components of the innate immune system that play a central role in the pathophysiology of allergic and inflammatory conditions of the airways. Eosinophils are prominently involved in the late-phase allergic reaction, releasing cytotoxic granule proteins and pro-inflammatory mediators. Neutrophils, while traditionally associated with bacterial infections, are also recognized as important contributors to the inflammatory milieu in chronic respiratory diseases.
Azelastine hydrochloride is a second-generation antihistamine that also exhibits mast cell stabilizing and anti-inflammatory effects.[1][2] Fluticasone propionate is a potent glucocorticoid with a strong topical anti-inflammatory action, primarily through the modulation of gene transcription.[3][4] The combination of these two agents offers a multi-faceted approach to controlling the inflammatory processes in allergic rhinitis.[5][6][7] This guide will dissect the cellular and molecular mechanisms by which this combination therapy impacts eosinophil and neutrophil function.
Quantitative Data Summary
The following tables summarize the quantitative effects of azelastine, fluticasone propionate, and their combination on various parameters of eosinophil and neutrophil function.
Table 1: Effects on Eosinophil Function
| Parameter | Drug(s) | Concentration/Dose | Effect | Reference(s) |
| Apoptosis | Fluticasone Propionate | EC50: 3.7 ± 1.8 nM | Induces apoptosis | [8] |
| Budesonide | EC50: 5.0 ± 1.7 nM | Induces apoptosis | [8] | |
| Beclomethasone (B1667900) | EC50: 51 ± 19 nM | Induces apoptosis | [8] | |
| Dexamethasone | EC50: 303 ± 40 nM | Induces apoptosis | [8] | |
| Survival (in HECM) | MP-AzeFlu | 1:10² dilution | 17.5 ± 3.0% survival at day 3; 2.4 ± 1.4% at day 4 | [9] |
| Azelastine | 1:10² dilution | 75.2 ± 7.2% survival at day 3; 44.0 ± 9.7% at day 4 | [9] | |
| Fluticasone Propionate | 1:10² dilution | 38.5 ± 3.5% survival at day 3; 14.6 ± 4.0% at day 4 | [9] | |
| Superoxide (B77818) (O₂⁻) Generation | Azelastine | 10⁻⁷ to 10⁻⁵ mol/L | Dose-dependent inhibition | [10] |
| Leukotriene C4 (LTC4) Secretion | Fluticasone Propionate | ≥ 10⁻⁸ M (48h) | Decrease from 1,429 to 762 pg/10⁶ cells | [11] |
| Eosinophil Infiltration | Azelastine | - | Significant decrease | [12] |
| Eosinophil Cationic Protein (ECP) | Azelastine | - | Decreased levels in late-phase reaction | [12] |
Table 2: Effects on Neutrophil Function
| Parameter | Drug(s) | Concentration/Dose | Effect | Reference(s) |
| Superoxide (O₂⁻) Generation | Azelastine | 10⁻⁷ to 10⁻⁵ mol/L | Dose-dependent inhibition | [10] |
| Chemotaxis (to FMLP) | Fluticasone Propionate | 1 µmol/L | Reduced chemotactic response | [13] |
| Fluticasone Propionate | 10 µmol/L | Further reduced chemotactic response | [13] | |
| Fluticasone Propionate | 100 µmol/L | Significant reduction in chemotactic response | [13] | |
| Phagocytosis | Azelastine | - | Significant inhibition | [14] |
| Reactive Oxygen Species (ROS) Generation | Azelastine | - | Significant inhibition | [14] |
| Neutrophil Infiltration | Azelastine | - | Significant decrease | [12] |
Table 3: Effects on Inflammatory Mediator Secretion
| Parameter | Drug(s) | Concentration/Dose | Effect (% of control) | Reference(s) |
| IL-6 Secretion (from epithelial cells) | MP-AzeFlu | 1:10² dilution | 38.3 ± 4.2% | [9] |
| Azelastine | 1:10² dilution | 76.1 ± 4.9% | [9] | |
| Fluticasone Propionate | 1:10² dilution | 53.0 ± 4.9% | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Eosinophil and Neutrophil Isolation from Human Peripheral Blood
Objective: To obtain purified populations of eosinophils and neutrophils for in vitro functional assays.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Granulocyte Enrichment: Purified suspensions of neutrophils (>95% pure) and eosinophils (>85% pure) are isolated from peripheral blood samples using continuous density gradients of Percoll.[10]
-
Red Blood Cell Lysis: Contaminating red blood cells are removed by hypotonic lysis.
-
Cell Purity and Viability Assessment: The purity of the isolated cell populations is determined by microscopic examination of stained cytospins. Cell viability is assessed using the trypan blue exclusion method.
Neutrophil/Eosinophil Superoxide Generation Assay (Cytochrome c Reduction)
Objective: To quantify the production of extracellular superoxide anions by activated neutrophils or eosinophils.
Methodology: [10]
-
Cell Preparation: Isolated neutrophils or eosinophils are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Assay Setup: 1 x 10⁵ cells are added to each well of a 96-well microtiter plate containing cytochrome c.
-
Cell Activation: Cells are activated with a stimulus such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), phorbol (B1677699) myristate acetate (B1210297) (PMA), or calcium ionophore A23187.
-
Drug Treatment: Cells are pre-incubated with various concentrations of azelastine, fluticasone propionate, or the combination prior to activation.
-
Measurement: The reduction of cytochrome c by superoxide anions is measured spectrophotometrically at a wavelength of 550 nm. The amount of superoxide produced is calculated using the extinction coefficient for reduced cytochrome c.
Eosinophil Survival Assay
Objective: To assess the effect of the test compounds on eosinophil viability over time.
Methodology: [9]
-
Cell Culture: Eosinophils (2.5 x 10⁵ cells/well) are incubated in 24-well tissue culture plates with RPMI 1640 medium.
-
Drug Incubation: The cells are pre-incubated with various dilutions of MP-AzeFlu, azelastine, or fluticasone propionate for 1 hour.
-
Survival Induction: Human epithelial cell-conditioned medium (HECM) is added to the wells to promote eosinophil survival.
-
Viability Assessment: Eosinophil survival is assessed at 24, 48, 72, and 96 hours of incubation using trypan blue dye exclusion and cell counting.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To evaluate the effect of fluticasone propionate on the directed migration of neutrophils towards a chemoattractant.
Methodology:
-
Chamber Preparation: A multi-well chemotaxis chamber (Boyden chamber) with a microporous membrane (e.g., 3-5 µm pore size) is used.
-
Chemoattractant Addition: The chemoattractant, such as FMLP or sputum sol phase, is placed in the lower wells of the chamber.[13]
-
Cell Seeding: Isolated neutrophils, pre-incubated with fluticasone propionate or vehicle, are seeded into the upper wells.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere to allow for cell migration.
-
Quantification: After the incubation period, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is counted under a microscope.
IL-6 Secretion Assay (ELISA)
Objective: To measure the amount of IL-6 secreted by nasal mucosal epithelial cells following stimulation and treatment.
Methodology: [9]
-
Cell Culture and Stimulation: Human nasal mucosal epithelial cells are cultured and stimulated with 10% fetal bovine serum (FBS) to induce cytokine secretion.
-
Drug Treatment: The cells are treated with various dilutions of MP-AzeFlu, azelastine, or fluticasone propionate during the stimulation period.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of IL-6 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of azelastine and fluticasone propionate are mediated through distinct and overlapping signaling pathways.
Fluticasone Propionate Signaling in Eosinophils and Neutrophils
Fluticasone propionate exerts its effects primarily through the glucocorticoid receptor (GR).
Caption: Fluticasone propionate signaling pathway.
Fluticasone propionate binds to the cytosolic GR, leading to the dissociation of heat shock proteins and translocation of the activated GR into the nucleus. In the nucleus, the GR homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory genes (e.g., annexin A1) and pro-apoptotic genes. Additionally, the activated GR can monomerically interact with and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[3] This transcriptional regulation leads to the induction of eosinophil apoptosis and the inhibition of neutrophil chemotaxis.
Azelastine Signaling in Eosinophils and Neutrophils
Azelastine's mechanism of action is multifaceted, extending beyond its H1-receptor antagonism.
Caption: Azelastine's multi-modal anti-inflammatory pathways.
Azelastine is a potent H1-receptor antagonist, which blocks the pro-inflammatory effects of histamine (B1213489).[2] In addition, it has been shown to stabilize mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[1] Studies suggest that azelastine can inhibit the secretion of cytokines such as IL-6, TNF-α, and IL-8 from mast cells, potentially by inhibiting intracellular calcium influx and NF-κB activation.[15] In neutrophils and eosinophils, azelastine directly inhibits the generation of superoxide anions, a key component of their cytotoxic and pro-inflammatory functions, likely through the inhibition of the NADPH oxidase enzyme complex.[10]
Combined Azelastine and Fluticasone Propionate Effects
The combination of azelastine and fluticasone propionate in a single formulation provides a complementary and potentially synergistic anti-inflammatory effect.
Caption: Complementary actions of azelastine and fluticasone.
Fluticasone propionate acts "upstream" by transcriptionally repressing the synthesis of multiple pro-inflammatory cytokines and chemokines, and "downstream" by inducing eosinophil apoptosis. Azelastine provides a rapid onset of action by antagonizing histamine H1 receptors and also contributes to the anti-inflammatory effect by stabilizing mast cells and inhibiting the release of pre-formed mediators. The combination, therefore, targets both the early and late phases of the allergic response, leading to a more comprehensive control of the inflammatory cascade involving both eosinophils and neutrophils. The superior effect of MP-AzeFlu on reducing IL-6 secretion and eosinophil survival compared to either agent alone highlights the clinical benefit of this combination therapy.[9]
Conclusion
The combination of azelastine hydrochloride and fluticasone propionate provides a robust and multifaceted approach to mitigating the inflammatory responses mediated by eosinophils and neutrophils. Azelastine offers rapid symptomatic relief through H1-receptor blockade and contributes to anti-inflammatory effects by inhibiting mediator release and superoxide generation. Fluticasone propionate provides potent and broad anti-inflammatory action by modulating gene expression to promote eosinophil apoptosis and reduce neutrophil chemotaxis. The quantitative data and mechanistic insights presented in this technical guide underscore the rationale for the clinical use of this combination therapy in allergic rhinitis and related inflammatory airway diseases. Further research into the detailed molecular interactions and signaling crosstalk modulated by this combination will continue to refine our understanding and may open new avenues for therapeutic intervention.
References
- 1. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of aeroallergen-induced bronchial eosinophilia by azelastine in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of fluticasone propionate on neutrophil chemotaxis, superoxide generation, and extracellular proteolytic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing neutrophil-derived ROS production at the bedside: a potential prognostic tool in severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluticasone Propionate Protects against Ozone-Induced Airway Inflammation and Modified Immune Cell Activation Markers in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of human eosinophil apoptosis by fluticasone propionate, budesonide, and beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Superior effect of MP-AzeFlu than azelastine or fluticasone propionate alone on reducing inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of azelastine on neutrophil and eosinophil generation of superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of cPLA2 translocation and leukotriene C4 secretion by fluticasone propionate in exogenously activated human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topical azelastine reduces eosinophil activation and intercellular adhesion molecule-1 expression on nasal epithelial cells: an antiallergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of fluticasone propionate on neutrophil chemotaxis, superoxide generation, and extracellular proteolytic activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of azelastine on neutrophil chemotaxis, phagocytosis and oxygen radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Studies on Histamine Release with Azelastine and Fluticasone Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The combination of azelastine (B1213491) hydrochloride and fluticasone (B1203827) propionate (B1217596) in a single nasal spray formulation has demonstrated superior clinical efficacy in the treatment of allergic rhinitis compared to monotherapy with either agent. This enhanced clinical performance is attributed to the complementary mechanisms of action of the two drugs: the antihistaminic and mast cell-stabilizing properties of azelastine, and the potent anti-inflammatory effects of fluticasone propionate. While extensive clinical data supports the synergy of this combination, a comprehensive review of publicly available in vitro studies reveals a notable gap in research directly examining the combined effect of azelastine and fluticasone propionate on histamine (B1213489) release from mast cells or basophils.
This technical guide synthesizes the available in vitro data on the individual effects of azelastine and fluticasone propionate on histamine release, provides detailed experimental protocols for relevant assays, and illustrates the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of allergy and immunology, and to highlight areas for future investigation into the synergistic mechanisms of this combination therapy at the cellular level.
Mechanisms of Action
Azelastine hydrochloride is a second-generation antihistamine that exhibits a multi-faceted mechanism of action. It is a potent H1 receptor antagonist, competitively inhibiting the action of histamine on target cells.[1] Additionally, azelastine has been shown to possess mast cell-stabilizing properties, directly inhibiting the release of histamine and other pro-inflammatory mediators such as leukotrienes and cytokines from mast cells following both antigen and non-antigen stimuli.[1][2]
Fluticasone propionate is a synthetic corticosteroid with high affinity for the glucocorticoid receptor.[3] Its primary mechanism of action is the inhibition of multiple inflammatory pathways. By binding to and activating glucocorticoid receptors, fluticasone propionate modulates gene transcription, leading to the decreased expression of pro-inflammatory molecules and an increase in anti-inflammatory molecules.[3] While glucocorticoids are known to reduce the number of mast cells and eosinophils in tissues over time, their direct, acute effect on IgE-mediated histamine release is less pronounced and appears to be time-dependent, often requiring prolonged pre-incubation.[4][5]
Quantitative Data on Histamine Release Inhibition
To date, in vitro studies have primarily focused on the individual effects of azelastine and fluticasone propionate on histamine release. There is a lack of published in vitro studies that directly compare the inhibitory effects of azelastine alone, fluticasone propionate alone, and their combination on histamine release from human mast cells or basophils. The following tables summarize the available quantitative data for each component.
Table 1: In Vitro Inhibition of Histamine Release by Azelastine
| Cell Type | Stimulus | Azelastine Concentration (µM) | Percent Inhibition of Histamine Release | Reference |
| Cultured Human Mast Cells (CHMCs) | Anti-IgE | 24 | 41% | [6] |
| Rat Peritoneal Mast Cells | Ovalbumin + Phosphatidylserine | 4.8 (IC50) | 50% |
Table 2: In Vitro Effects of Glucocorticoids on Histamine Release
| Cell Type | Glucocorticoid | Concentration (M) | Incubation Time | Effect on Histamine Release | Reference |
| Mouse Mast Cells | Dexamethasone | 10⁻⁷ to 10⁻⁶ | ~16 hours | Inhibition of antigen-induced histamine release | [4] |
| Human Basophils | Dexamethasone | Nanomolar to micromolar | 24 hours | Inhibition of anti-IgE-induced histamine release | [7] |
| Isolated Rat Mast Cells | Hydrocortisone | 2-6 x 10⁻⁴ (IC50) | 20 minutes | 50% inhibition of antigen-induced histamine release | [8] |
Experimental Protocols
The following protocols are representative of the methodologies used in the cited in vitro studies on histamine release.
General Protocol for IgE-Mediated Histamine Release from Cultured Human Mast Cells
This protocol is adapted from methodologies described for the in vitro culture and stimulation of human mast cells.
I. Cell Culture and Sensitization:
-
Human mast cells are cultured from CD34+ progenitor cells obtained from human umbilical cord blood.
-
Progenitor cells are cultured in a suitable medium supplemented with stem cell factor (SCF) and interleukin-6 (IL-6) for 14-16 weeks to differentiate into mature mast cells.
-
For sensitization, cultured mast cells are incubated with human myeloma IgE (e.g., 5 µg/mL) for a period of 24 to 48 hours. This allows the IgE to bind to the high-affinity FcεRI receptors on the mast cell surface.
II. Histamine Release Assay:
-
Sensitized mast cells are washed to remove unbound IgE and resuspended in a buffered salt solution (e.g., Pipes buffer) containing calcium and magnesium.
-
The cell suspension is aliquoted into microfuge tubes.
-
Test compounds (azelastine, fluticasone propionate, or their combination) at various concentrations are added to the respective tubes and pre-incubated for a specified period (e.g., 5 minutes for azelastine).
-
Histamine release is initiated by adding a cross-linking agent, such as anti-IgE antibody, to the cell suspension.
-
The reaction is incubated at 37°C for a defined time (e.g., 30 minutes).
-
The reaction is stopped by placing the tubes on ice and centrifuging to pellet the cells.
-
The supernatant, containing the released histamine, is collected.
-
To determine the total histamine content, a separate aliquot of cells is lysed (e.g., by boiling or sonication).
-
The histamine concentration in the supernatants is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a radioenzymatic assay.
-
The percentage of histamine release is calculated as: (Histamine in sample supernatant / Total histamine) x 100.
III. Data Analysis:
-
The inhibitory effect of the test compounds is determined by comparing the percentage of histamine release in the presence of the compound to the release in the control (vehicle-treated) samples.
-
Dose-response curves are generated to calculate the IC50 (the concentration of the compound that causes 50% inhibition of histamine release).
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. scitepress.org [scitepress.org]
- 4. Biochemical analysis of glucocorticoid-induced inhibition of IgE-mediated histamine release from mouse mast cells [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by glucocorticoids of the mast cell-dependent weal and flare response in human skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of basophil histamine release by anti-inflammatory steroids. II. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of glucocorticoids on histamine release and 45calcium uptake by isolated rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Gene Expression Response to Azelastine and Fluticasone Propionate Combination Therapy: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the gene expression changes observed in response to treatment with a combination of Azelastine (AZE) and Fluticasone Propionate (FP) nasal spray. The information is targeted towards researchers, scientists, and professionals in drug development interested in the molecular mechanisms underlying the enhanced clinical efficacy of this combination therapy in allergic rhinitis.
Executive Summary
The combination of the antihistamine Azelastine and the corticosteroid Fluticasone Propionate has demonstrated superior efficacy in managing allergic rhinitis symptoms compared to monotherapy with either agent. This guide delves into the transcriptomic changes that underpin this enhanced effect. Based on a key study by Watts et al. (2022), this document summarizes the quantitative gene expression data, details the experimental methodologies, and visualizes the key signaling pathways and workflows. The findings indicate that the AZE/FP combination induces a distinct and more modest gene expression profile in the nasal mucosa compared to FP monotherapy, suggesting alternative or synergistic pathways of action that lead to symptom reduction while potentially avoiding extensive local immune suppression.
Quantitative Data Summary
The following tables summarize the key quantitative data on differentially expressed genes (DEGs) in the nasal mucosa of patients with moderate to severe persistent dust mite allergic rhinitis following a 7-day treatment period. Data is presented for Azelastine (AZE) monotherapy, Fluticasone Propionate (FP) monotherapy, and the Azelastine/Fluticasone Propionate (AZE/FP) combination therapy.
Table 1: Summary of Differentially Expressed Genes (DEGs) by Treatment Group [1][2][3]
| Treatment Group | Total Number of DEGs | Number of Downregulated Genes | Log2 Fold Change Range (Downregulated) | Number of Upregulated Genes | Log2 Fold Change Range (Upregulated) |
| Azelastine (AZE) | 5 | 1 | -1.68 | 4 | 0.59 to 1.19 |
| Fluticasone Propionate (FP) | 206 | 182 | -2.57 to -0.45 | 24 | 0.49 to 1.40 |
| This compound (AZE/FP) | 16 | 10 | -1.53 to -0.58 | 6 | 1.07 to 1.62 |
Table 2: Top Differentially Expressed Genes by Treatment Group
Note: The complete list of the top 10 differentially expressed genes with their specific fold changes and p-values was not available in the public domain at the time of this guide's compilation. The following are the top reported DEGs from the key study by Watts et al. (2022).[4]
| Treatment Group | Top Reported Differentially Expressed Genes | Regulation |
| Azelastine (AZE) | APOE, TPTE, CAMP | Downregulated (APOE), Upregulated (TPTE, CAMP) |
| Fluticasone Propionate (FP) | AMICA1, GZMB, LTB | Downregulated |
| This compound (AZE/FP) | Specific top DEGs not detailed in the available literature. | - |
Experimental Protocols
The following section details the methodology employed in the key cited study by Watts et al. (2022) to investigate the gene expression changes in response to AZE, FP, and AZE/FP.[1][2][3]
Study Design and Patient Population
-
Study Design: A parallel-group, randomized study.
-
Participants: Patients with moderate to severe persistent dust mite allergic rhinitis.
-
Treatment Arms:
-
Azelastine (AZE) nasal spray (125 μ g/spray ), n=16
-
Fluticasone Propionate (FP) nasal spray (50 μ g/spray ), n=14
-
This compound (AZE/FP) combination spray (125 μg AZE and 50 μg FP/spray), n=14
-
-
Treatment Duration: 7 days, with twice-daily administration.
Sample Collection
-
Sample Type: Nasal brushing and lavage lysate samples were collected from the nasal mucosa. Peripheral blood samples were also collected.
-
Timing: Samples were collected before the start of treatment (baseline) and after the 7-day treatment period.
Gene Expression Analysis
-
RNA Extraction: Purified RNA was extracted from the collected nasal and peripheral blood samples.
-
Gene Expression Profiling: Analysis of 760 immune-related genes was performed using the NanoString nCounter platform.
-
Data Analysis: Differentially expressed genes were identified by comparing post-treatment gene expression levels to baseline levels for each treatment group. Pathway enrichment analysis was conducted to identify the biological pathways significantly affected by the differentially expressed genes.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Signaling Pathways Modulated by AZE/FP Combination Therapy
The pathway enrichment analysis for the differentially expressed genes in the AZE/FP treatment group identified several key signaling pathways. The following diagrams illustrate a simplified representation of these pathways.
1. Cytokine Signaling in the Immune System
2. PI5P, PP2A, and IER3 Regulate PI3K/AKT Signaling
3. Hemostasis Pathway
Discussion
The gene expression data reveals distinct molecular responses to the different treatment regimens. Fluticasone Propionate monotherapy induced a broad downregulation of immune-related genes, consistent with its known anti-inflammatory mechanism of action as a corticosteroid. In contrast, Azelastine monotherapy had a very limited impact on gene expression, which aligns with its primary function as a histamine (B1213489) H1 receptor antagonist.
The combination of AZE/FP resulted in a surprisingly modest number of differentially expressed genes compared to FP alone. This suggests that the enhanced clinical benefit of the combination therapy may not be due to a simple additive or synergistic suppression of a larger number of inflammatory genes. Instead, the AZE/FP combination appears to modulate a more select group of genes and pathways.
The enrichment of pathways such as "Cytokine Signaling in Immune system," "PI5P, PP2A, and IER3 Regulate PI3K/AKT Signaling," and "Hemostasis" in the AZE/FP group points towards a more nuanced mechanism of action. This could involve the fine-tuning of specific immune signaling cascades and cellular processes that are not as prominently affected by FP monotherapy. The modulation of the PI3K/AKT pathway, which is involved in cell survival and proliferation, and the hemostasis pathway, suggests that the combination therapy may have effects beyond the classic anti-inflammatory pathways targeted by corticosteroids.
Conclusion
The transcriptomic analysis of nasal mucosal tissue provides valuable insights into the molecular mechanisms underlying the clinical efficacy of Azelastine and Fluticasone Propionate combination therapy. The distinct and focused gene expression profile induced by the AZE/FP spray suggests a multifactorial mechanism of action that goes beyond broad immune suppression. Further research is warranted to elucidate the specific roles of the differentially expressed genes and the enriched signaling pathways in mediating the enhanced symptom relief observed with the combination treatment. This deeper understanding will be crucial for the development of more targeted and effective therapies for allergic rhinitis.
References
The Synergistic Impact of Azelastine and Fluticasone Propionate on Cytokine Profiles in Allergic Rhinitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted impact of the combination therapy of azelastine (B1213491) hydrochloride and fluticasone (B1203827) propionate (B1217596) on the cytokine profiles of individuals with allergic rhinitis. By delving into the molecular mechanisms and presenting key quantitative data from recent studies, this document aims to provide a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for allergic inflammatory diseases.
Introduction: The Rationale for Combination Therapy
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, primarily driven by a T-helper 2 (Th2) cell-mediated immune response to environmental allergens. This response is characterized by the release of a cascade of inflammatory mediators, including cytokines, which orchestrate the clinical symptoms of the disease. Key cytokines implicated in the pathophysiology of allergic rhinitis include interleukin (IL)-4, IL-5, and IL-13, which promote IgE production, eosinophil recruitment and activation, and mucus hypersecretion.
Azelastine hydrochloride, a potent second-generation antihistamine, not only blocks the histamine (B1213489) H1 receptor but also exhibits mast cell-stabilizing and anti-inflammatory properties. Fluticasone propionate, a synthetic corticosteroid, is a powerful anti-inflammatory agent that suppresses multiple stages of the allergic inflammatory cascade. The combination of these two agents in a single intranasal delivery system offers a multi-pronged approach to managing allergic rhinitis, targeting different aspects of the inflammatory response for potentially enhanced efficacy. This guide focuses on the molecular evidence supporting the synergistic or additive effects of this combination on the cytokine network in allergic rhinitis.
Data Presentation: Quantitative Insights into Cytokine Modulation
The therapeutic efficacy of azelastine and fluticasone propionate, both as monotherapies and in combination, is reflected in their ability to modulate the expression of immune-related genes, including those encoding for key cytokines. A pivotal study by Watts et al. (2021) provides quantitative data on the changes in immune gene expression in the nasal mucosa of patients with allergic rhinitis following treatment.
Table 1: Summary of Differentially Expressed Immune Genes in Nasal Mucosa Following Treatment [1]
| Treatment Group | Number of Significantly Differentially Expressed Genes | Range of Log2 Fold Change (Downregulated Genes) | Range of Log2 Fold Change (Upregulated Genes) |
| Azelastine/Fluticasone Propionate Combination | 16 | -1.53 to -0.58 | 1.07 to 1.62 |
| Fluticasone Propionate Monotherapy | 206 | -2.57 to -0.45 | 0.49 to 1.40 |
| Azelastine Monotherapy | 5 | -1.68 | 0.59 to 1.19 |
Data extracted from Watts et al. (2021). The study analyzed the expression of 760 immune genes using the NanoString nCounter platform.
The data clearly indicates that fluticasone propionate monotherapy has a broad downregulatory effect on immune gene expression. Interestingly, the combination therapy resulted in a more moderate and selective modulation of gene expression, suggesting a more targeted immunomodulatory effect that may contribute to its favorable efficacy and safety profile. While direct protein-level data for a broad spectrum of cytokines from a single comprehensive study on the combination therapy is limited in the currently available literature, the gene expression data provides a strong indication of the underlying molecular changes.
Experimental Protocols: Methodologies for Assessing Cytokine Profiles
To ensure the reproducibility and validity of research in this field, it is imperative to adhere to well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature for the analysis of gene and protein expression in the context of allergic rhinitis treatment.
Nasal Sample Collection for Gene Expression Analysis
-
Method: Nasal brushing and lavage.
-
Procedure (based on Watts et al., 2021): [1]
-
A nasal lavage is performed by instilling 5 mL of sterile 0.9% saline solution into each nostril.
-
The subject is instructed to hold the saline in the nasal cavity for 10 seconds before expelling it into a collection tube.
-
Immediately following the lavage, a nasal brushing is performed using a sterile cytology brush. The brush is inserted into the nasal cavity and gently rotated to collect epithelial cells.
-
The brush head is then placed into the same collection tube containing the nasal lavage fluid.
-
The sample is centrifuged to pellet the cells. The supernatant is removed, and the cell pellet is lysed using a suitable buffer for RNA extraction.
-
Immune Gene Expression Analysis using NanoString nCounter
-
Platform: NanoString nCounter System.
-
Procedure (based on Watts et al., 2021): [1]
-
RNA Extraction and Quantification: Total RNA is extracted from the lysed nasal cell pellets using a commercially available RNA extraction kit. The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Hybridization: A specific amount of total RNA (e.g., 100 ng) is hybridized with the NanoString reporter and capture probes for a pre-defined panel of immune genes. The hybridization reaction is typically carried out at 65°C for 16-20 hours.
-
Sample Processing: The hybridized samples are loaded onto the nCounter Prep Station for automated post-hybridization processing, which includes removal of excess probes and immobilization of the probe-target complexes onto the streptavidin-coated cartridge.
-
Data Acquisition: The cartridge is then transferred to the nCounter Digital Analyzer for data acquisition. The analyzer counts the individual fluorescent barcodes corresponding to each target gene.
-
Data Analysis: The raw data is normalized using positive controls and housekeeping genes. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated between treatment groups.
-
Cytokine Protein Measurement in Nasal Lavage Fluid using ELISA
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
General Procedure (adapted from various sources):
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-4). The plate is incubated overnight at 4°C.
-
Blocking: The plate is washed, and a blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding. The plate is incubated for 1-2 hours at room temperature.
-
Sample and Standard Incubation: The plate is washed again. Nasal lavage fluid samples and a serial dilution of a known concentration of the recombinant cytokine standard are added to the wells. The plate is incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: After another washing step, a biotinylated detection antibody specific for a different epitope on the target cytokine is added to each well. The plate is incubated for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: The plate is washed, and an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added to each well. The plate is incubated for 20-30 minutes at room temperature.
-
Substrate Addition and Signal Detection: Following a final wash, a substrate solution is added to each well, which is then catalyzed by the enzyme to produce a colored product. The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then determined by interpolating their absorbance values on the standard curve.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Caption: Allergic Inflammatory Cascade in Allergic Rhinitis.
Caption: Dual Mechanism of Action of Azelastine/Fluticasone.
Caption: Experimental Workflow for Gene Expression Analysis.
Conclusion
The combination of azelastine hydrochloride and fluticasone propionate represents a rational and effective therapeutic strategy for allergic rhinitis. The available evidence, particularly from gene expression studies, indicates that this combination therapy modulates the complex cytokine network involved in the allergic inflammatory cascade. While fluticasone propionate demonstrates a broad anti-inflammatory effect by downregulating a wide range of immune genes, the combination appears to exert a more targeted and moderate effect. This nuanced immunomodulation may underpin the observed clinical benefits of rapid and comprehensive symptom relief.
Future research should focus on elucidating the precise protein-level changes in a broad array of cytokines and chemokines in response to this combination therapy. Furthermore, in-depth investigation into the downstream signaling pathways, particularly the interplay between the histamine H1 receptor antagonism, mast cell stabilization, and glucocorticoid receptor-mediated pathways, will provide a more complete understanding of the synergistic or additive effects of azelastine and fluticasone propionate. Such knowledge will be invaluable for the development of next-generation therapies for allergic and other inflammatory diseases.
References
Preclinical Evaluation of Azelastine and Fluticasone Propionate Combination Therapy in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of the combination of azelastine (B1213491) hydrochloride and fluticasone (B1203827) propionate (B1217596) in various animal models. The document synthesizes available data on the pharmacokinetics, toxicology, and potential efficacy of this combination, offering detailed experimental protocols and visual representations of key biological pathways and study designs.
Introduction
The combination of azelastine, a potent H1-receptor antagonist with anti-inflammatory properties, and fluticasone propionate, a synthetic corticosteroid with strong anti-inflammatory effects, has demonstrated significant efficacy in the clinical management of allergic rhinitis.[1][2] Preclinical evaluation in animal models is a critical step in establishing the safety and pharmacological profile of such combination products before human trials. This guide delves into the key preclinical studies and methodologies relevant to the development of an azelastine/fluticasone propionate nasal spray.
Toxicology and Safety Pharmacology
Toxicology studies are fundamental to identifying potential adverse effects of the drug combination. The preclinical safety assessment for the azelastine and fluticasone propionate combination involved both short-term and longer-duration studies in rodent and non-rodent species to assess for any additive or synergistic toxic effects.[3]
Summary of Toxicology Studies
| Study Description | Species | Duration | Route of Administration | Key Findings & NOAEL |
| Combination Toxicology | Sprague-Dawley Rats | 14 Days | Intranasal | NOAEL: 0.4 mg/day azelastine and 0.146 mg/day fluticasone propionate. No significant local or systemic toxicity was observed at the tested dose.[3] |
| Combination Toxicology | Beagle Dogs | 14 Days | Intranasal | NOAEL: 0.4 mg/day azelastine and 0.146 mg/day fluticasone propionate. The combination was well-tolerated with no significant findings.[3] |
| Combination Toxicology | Sprague-Dawley Rats | 3 Months | Intranasal | The combination was compared to monotherapy. Azelastine systemic exposure was lower in the combination group than in the azelastine-only group. Increased mast cells in mandibular lymph nodes were noted, but their toxicological relevance was considered uncertain.[3] |
| Monotherapy (Fluticasone) | Rats & Dogs | Up to 78 & 52 weeks | Inhalation | Effects were consistent with the administration of a potent glucocorticoid, including thymic involution and adrenal weight changes. Most effects were reversible.[4] |
NOAEL: No-Observed-Adverse-Effect Level
Detailed Experimental Protocol: 14-Day Intranasal Toxicity Study in Rats
This protocol is a representative methodology based on standard practices for such studies.
Objective: To assess the potential toxicity of repeated intranasal administration of an this compound combination nasal spray over a 14-day period in Sprague-Dawley rats.
Materials:
-
Sprague-Dawley rats (equal numbers of males and females)
-
This compound combination nasal spray formulation
-
Vehicle control (placebo formulation without active ingredients)
-
Saline control
-
Intranasal administration device (micropipette or specialized nozzle)
-
Standard laboratory equipment for clinical observations, body weight measurement, food consumption, hematology, clinical chemistry, and histopathology.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Azelastine–Fluticasone Combination Therapy in Allergic Rhinitis: Current Evidence and Clinical Implications in Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Inhibitory effects of azelastine on nasal allergic responses in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Azelastine/Fluticasone Propionate in Non-Allergic Rhinitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-allergic rhinitis represents a significant clinical challenge due to its heterogeneous pathophysiology and often suboptimal response to conventional therapies. This technical guide provides an in-depth investigation into the role of the combination nasal spray containing azelastine (B1213491) hydrochloride and fluticasone (B1203827) propionate (B1217596) (AzeFlu) in the management of non-allergic rhinitis, with a particular focus on vasomotor rhinitis. This document details the underlying pathophysiology of non-allergic rhinitis, the mechanisms of action of the individual components, and the synergistic effects of the combination therapy. It presents a comprehensive review of clinical trial data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows to serve as a resource for researchers, scientists, and drug development professionals in the field.
Introduction to Non-Allergic Rhinitis
Non-allergic rhinitis is a condition characterized by chronic nasal symptoms, including congestion, rhinorrhea, and sneezing, in the absence of an identifiable allergic trigger.[1] Unlike allergic rhinitis, it is not an IgE-mediated inflammatory disease.[2] The pathophysiology of non-allergic rhinitis is complex and not fully understood, but it is thought to involve neurosensory abnormalities and an imbalance in the autonomic nervous system's control of the nasal mucosa.[3] A prominent subtype is vasomotor rhinitis, where symptoms are often triggered by environmental factors such as changes in temperature and humidity, strong odors, and airborne irritants.[4]
A key mechanism implicated in non-allergic rhinitis, particularly vasomotor rhinitis, is the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels on sensory nerves in the nasal mucosa.[5][6] Activation of these channels leads to the release of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP), which in turn cause vasodilation, increased vascular permeability, and glandular secretions, resulting in the characteristic symptoms of rhinitis.[6]
Mechanism of Action of Azelastine and Fluticasone Propionate
The combination of azelastine hydrochloride and fluticasone propionate in a single delivery device offers a multi-faceted approach to managing the symptoms of non-allergic rhinitis.
Azelastine Hydrochloride: Azelastine is a second-generation antihistamine that also possesses anti-inflammatory properties.[7] Its primary mechanism of action is the blockade of histamine (B1213489) H1 receptors.[8] However, its efficacy in non-allergic rhinitis is thought to stem from its ability to desensitize TRPV1 channels, similar to capsaicin.[9] This action reduces the release of pro-inflammatory neuropeptides, thereby mitigating the neurogenic inflammation that drives non-allergic rhinitis symptoms.[9]
Fluticasone Propionate: Fluticasone propionate is a synthetic corticosteroid with potent anti-inflammatory effects.[10] It acts by binding to intracellular glucocorticoid receptors, which then translocate to the nucleus and modulate the transcription of a wide range of genes involved in the inflammatory response.[8] This leads to a reduction in the production of pro-inflammatory cytokines and leukocyte infiltration in the nasal tissues, thereby decreasing nasal inflammation and associated symptoms.[8] Studies have also shown that fluticasone propionate can suppress the release of neuropeptides following allergen challenge, suggesting a role in modulating neurogenic inflammation.[11]
Signaling Pathways in Non-Allergic Rhinitis and Therapeutic Intervention
The pathophysiology of non-allergic rhinitis involves a complex interplay of environmental triggers, sensory nerves, and inflammatory responses. The following diagram illustrates the key signaling pathway and the points of intervention for azelastine and fluticasone propionate.
Clinical Efficacy of Azelastine/Fluticasone Propionate in Non-Allergic Rhinitis
Clinical studies have demonstrated the efficacy of this compound (AzeFlu) in patients with chronic rhinitis, which includes a significant population with non-allergic rhinitis.
Quantitative Data from Clinical Trials
A pilot study specifically investigating the effects of AzeFlu in patients with non-allergic vasomotor rhinitis (NAVMR) after a cold, dry air challenge provides key quantitative insights.[12]
Table 1: Clinical Responses to AzeFlu in Non-Allergic Vasomotor Rhinitis [12]
| Parameter | Treatment Group | Pre-Treatment (Visit 1) | Post-Treatment (Visit 2) | p-value |
| Minimum Cross-Sectional Area (cm²) | AzeFlu (n=20) | - | - | <0.05 |
| Placebo (n=10) | - | - | ||
| Cough Count | AzeFlu (n=20) | - | - | <0.05 |
| Placebo (n=10) | - | - | ||
| Substance P (pg/mL) in Nasal Lavage Fluid | AzeFlu (n=20) | - | - | <0.01 |
| Placebo (n=10) | - | - |
Note: Specific mean and standard deviation values were not provided in the abstract.
Experimental Protocols
The following sections detail the methodologies employed in key clinical trials investigating the efficacy and safety of this compound.
Pilot Study in Non-Allergic Vasomotor Rhinitis[12]
-
Study Design: A randomized, placebo-controlled pilot study.
-
Patient Population: 30 subjects with a diagnosis of non-allergic vasomotor rhinitis, prescreened for symptoms induced by cold, dry air.
-
Intervention:
-
AzeFlu (n=20)
-
Placebo (n=10)
-
Treatment duration: 2 weeks.
-
-
Experimental Procedure:
-
Cold Dry Air (CDA) Challenge: Subjects were exposed to cold, dry air (approx. 14°C, <15% relative humidity) in an environmental exposure chamber for 1 hour at both pre-treatment (Visit 1) and post-treatment (Visit 2).
-
Outcome Measures:
-
Total Nasal Symptom Score (TNSS)
-
Minimum cross-sectional area of the nasal cavity
-
Cough count
-
Conjunctival redness
-
Nasal lavage fluid (NLF) and nasal scrapings were collected pre- and post-CDA challenge at each visit.
-
Concentrations of Substance P, neurokinin-A, and calcitonin gene-related peptide in NLF were analyzed.
-
MicroRNA sequencing was performed on nasal scrapings.
-
-
-
Statistical Analysis: The relationship between CDA-induced symptoms and neuropeptide concentrations was determined by statistical analysis.
General Clinical Trial Methodology for this compound[14][15]
The following workflow outlines a typical experimental design for a clinical trial evaluating the efficacy of AzeFlu.
-
Inclusion Criteria (General):
-
Male or female, typically 12 years of age or older.
-
Established history of chronic rhinitis (perennial allergic or non-allergic/vasomotor).
-
For non-allergic rhinitis, a negative skin prick test to a panel of relevant allergens.
-
-
Exclusion Criteria (General):
-
Recent upper respiratory tract infection.
-
Significant nasal structural abnormalities (e.g., nasal polyposis grade 2 or higher, deviated septum occluding >50% of the nasal passage).
-
Use of medications that may interfere with the study, such as oral corticosteroids.[14]
-
-
Primary Efficacy Endpoint:
-
Change from baseline in the reflective Total Nasal Symptom Score (rTNSS). The TNSS is typically a sum of scores for four individual symptoms: nasal congestion, rhinorrhea, sneezing, and nasal itching, each rated on a scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe).
-
Discussion and Future Directions
The available evidence suggests that the combination of azelastine hydrochloride and fluticasone propionate is an effective treatment for non-allergic rhinitis, likely due to its dual action on both the neurogenic and inflammatory pathways. The desensitization of TRPV1 channels by azelastine, coupled with the broad anti-inflammatory effects of fluticasone propionate, provides a synergistic approach to managing the complex pathophysiology of this condition.
Future research should focus on larger-scale clinical trials with specific non-allergic rhinitis patient populations to generate more robust quantitative data. Further investigation into the molecular mechanisms of action, including the impact on other TRP channels and the downstream effects on gene expression and protein synthesis in the nasal mucosa, will provide a more complete understanding of the therapeutic benefits of this combination therapy.
Conclusion
The combination of azelastine and fluticasone propionate offers a valuable therapeutic option for patients with non-allergic rhinitis. Its unique dual mechanism of action, targeting both neurosensory and inflammatory pathways, addresses the complex pathophysiology of the disease. The clinical data, although limited in large-scale dedicated non-allergic rhinitis trials, supports its efficacy in improving nasal symptoms. This technical guide provides a comprehensive overview of the current understanding of the role of this compound in non-allergic rhinitis, serving as a foundation for further research and development in this area.
References
- 1. Thoughts on the pathophysiology of nonallergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of Rhinitis: Allergic and Non-Allergic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the clinical efficacy and safety of MP-AzeFlu, a novel intranasal formulation of azelastine hydrochloride and fluticasone propionate, in clinical studies conducted during different allergy seasons in the US - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasomotor Rhinitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nonallergic Rhinopathy: A Comprehensive Review of Classification, Diagnosis, and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the Effects of Azelastine and Fluticasone Nasal Sprays in the Treatment of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Azelastine desensitization of transient receptor potential vanilloid 1: a potential mechanism explaining its therapeutic effect in nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu) in Comparison to Two Different Formulations of Azelastine and Fluticasone Propionate Following Intranasal Administration in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of fluticasone on neuropeptides in nasal lavage in persistent allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Pilot Study Investigating Clinical Responses and Biological Pathways of Azelastine/Fluticasone in Nonallergic Vasomotor Rhinitis before and after Cold Dry Air Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Note: Simultaneous Quantification of Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Formulations by RP-HPLC
Introduction
Azelastine (B1213491) hydrochloride, an antihistamine, and fluticasone (B1203827) propionate (B1217596), a corticosteroid, are often co-formulated in nasal sprays for the effective management of allergic rhinitis.[1] To ensure the quality and efficacy of these combination products, a robust and reliable analytical method for the simultaneous quantification of both active pharmaceutical ingredients (APIs) is crucial. This application note details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for this purpose in a quality control setting.
Chromatographic Conditions
A variety of chromatographic conditions have been reported for the successful separation and quantification of Azelastine and Fluticasone Propionate. The selection of a specific method may depend on the available instrumentation and specific requirements of the analysis, such as the need to resolve impurities. Below is a summary of commonly employed conditions.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Altima C18 (150mm x 4.6mm, 5µm)[2] | Inertsil ODS (25cm x 4.6mm, 5µm)[3] | Phenomenex Phenyl-hexyl (150cm x 4.6mm, 5µm)[1][4] |
| Mobile Phase | Buffer (pH 4.0): Acetonitrile: Methanol (B129727) (62:33:5 v/v/v)[2] | Buffer: Solvent Mixture (40:60 v/v)[3] | Acetonitrile and Buffer (octane-1-sulfonic acid sodium salt and potassium dihydrogen phosphate) in a gradient elution[1] |
| Flow Rate | 1.0 mL/min[2] | 1.4 mL/min[3] | 1.0 mL/min[1] |
| Injection Volume | 10 µL[2] | 20 µL[3] | 20 µL[1] |
| Detection Wavelength | 235 nm[2] | 254 nm[3] | 240 nm[1][5][6] |
| Column Temperature | Ambient (25 ± 2°C)[2] | 50°C[3] | Ambient[1] |
Method Validation Summary
The described methods have been validated according to International Council for Harmonisation (ICH) guidelines.[1][2][3] Key validation parameters are summarized below.
| Parameter | Azelastine Hydrochloride | Fluticasone Propionate |
| Linearity Range | 27.4 to 205.5 µg/mL[2] | 10 to 75 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2][3] | > 0.999[2][3] |
| Accuracy (% Recovery) | 99.68% to 100.26%[2] | 98% to 102%[3] |
| Precision (%RSD) | < 2.0%[2] | < 2.0%[2] |
Experimental Protocols
Protocol 1: Method Based on Altima C18 Column
This protocol is adapted from a method utilizing an Altima C18 column with a PDA detector.[2]
1. Instrumentation and Reagents
-
HPLC system with a PDA detector (e.g., Waters 2695 with PDA detector)[2]
-
Altima C18 column (150mm x 4.6mm, 5µm particle size)[2]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.2 µm)[2]
-
HPLC grade acetonitrile, methanol, and water (Milli-Q or equivalent)[2]
-
Potassium dihydrogen orthophosphate (AR grade)[2]
-
Orthophosphoric acid (AR grade)[2]
2. Preparation of Solutions
-
Buffer (pH 4.0): Accurately weigh 1.36 g of potassium dihydrogen orthophosphate and dissolve in 1000 mL of milli-Q water. Adjust the pH to 4.0 with orthophosphoric acid.[2]
-
Mobile Phase: Mix the buffer, acetonitrile, and methanol in a ratio of 62:33:5 (v/v/v). Filter the mobile phase through a 0.2 µm filter and degas using a sonicator.[2]
-
Standard Stock Solution: Prepare individual stock solutions of Azelastine Hydrochloride and Fluticasone Propionate in a suitable diluent.
-
Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing a known concentration of Azelastine and Fluticasone Propionate.
-
Sample Preparation: For nasal spray formulations, accurately weigh a portion of the sample, dissolve it in the diluent, and sonicate to ensure complete dissolution. Filter the solution through a 0.2 µm syringe filter before injection.[2]
3. Chromatographic Analysis
-
Set up the HPLC system with the specified chromatographic conditions (Method 1 in the table above).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the blank (diluent), standard solution, and sample solution in sequence.
-
Record the chromatograms and integrate the peak areas for Azelastine and Fluticasone Propionate.
4. Calculation The concentration of Azelastine and Fluticasone Propionate in the sample can be calculated using the peak areas obtained from the standard and sample chromatograms.
Diagrams
Caption: Workflow for HPLC Method Development and Validation.
Caption: Logical Flow of the HPLC Analysis Protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. ajpamc.com [ajpamc.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Simultaneous HPLC method development for azelastine HCl and fluticasone propionate nasal spray formulation | Biblioteket Frederiksberg - fkb.dk [fkb.dk]
- 5. Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validated Analytical Methods for the Simultaneous Determination of Azelastine and Fluticasone in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelastine, a potent histamine (B1213489) H1-receptor antagonist, and Fluticasone, a synthetic corticosteroid with anti-inflammatory properties, are often co-formulated in nasal sprays for the effective management of allergic rhinitis.[1][2] The combination leverages the dual mechanisms of antihistaminic and anti-inflammatory actions to provide comprehensive symptom relief.[1][3] Accurate and reliable quantification of these two active pharmaceutical ingredients (APIs) in biological samples is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. This document provides detailed application notes and protocols for validated analytical methods for the simultaneous determination of Azelastine and Fluticasone in biological matrices, primarily focusing on liquid chromatography-based techniques.
Analytical Methods Overview
Several analytical methods have been developed and validated for the simultaneous estimation of Azelastine and Fluticasone in pharmaceutical dosage forms and biological samples. High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques due to their specificity, sensitivity, and accuracy.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a robust and widely accessible method for the simultaneous analysis of Azelastine and Fluticasone.[4][5][6] These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high-sensitivity applications, such as pharmacokinetic studies where plasma concentrations can be very low, LC-MS/MS is the method of choice.[7] This technique offers excellent selectivity and low limits of quantification.
Quantitative Data Summary
The following tables summarize the validation parameters from published methods for the simultaneous determination of Azelastine and Fluticasone.
Table 1: HPLC Method Validation Parameters
| Parameter | Azelastine | Fluticasone | Reference |
| Linearity Range (µg/mL) | 27.4 - 205.5 | 10.0 - 75.0 | [4] |
| Correlation Coefficient (r²) | 0.999 | 0.999 | [4] |
| Accuracy (% Recovery) | 99.68 - 100.26 | 99.80 - 100.12 | [4] |
| Precision (%RSD) | < 2.0 | < 2.0 | [4] |
| Limit of Detection (LOD) (µg/mL) | Not Reported | Not Reported | [4] |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | Not Reported | [4] |
Table 2: LC-MS/MS Method Validation Parameters (in Human Plasma)
| Parameter | Azelastine | Fluticasone | Reference |
| Linearity Range (pg/mL) | 2.00 - 1000 | 0.25 - 50 | [8] |
| Correlation Coefficient (r²) | Not Reported | Not Reported | [8] |
| Accuracy (% Bias) | Not Reported | Not Reported | |
| Precision (%CV) | 4.13 - 17.91 (Inter & Intra-day) | Not Reported | [9] |
| Limit of Quantification (LOQ) (pg/mL) | 2.00 | 0.25 | [8] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is a general procedure for the extraction of Azelastine and Fluticasone from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), HPLC grade, chilled
-
Internal Standard (IS) solution (e.g., deuterated Azelastine and Fluticasone)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution to the plasma sample.
-
Add 600 µL of chilled acetonitrile to the tube to precipitate the plasma proteins.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: RP-HPLC Method for Simultaneous Estimation
This protocol is based on a validated RP-HPLC method for the simultaneous estimation of Azelastine and Fluticasone in a pharmaceutical formulation, which can be adapted for biological sample analysis after appropriate sample clean-up.[4]
Chromatographic Conditions:
-
Column: Altima C18 (150mm x 4.6mm, 5µm)[4]
-
Mobile Phase: Buffer (pH 4.0): Acetonitrile: Methanol (62:33:5 v/v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 235 nm[4]
-
Injection Volume: 10 µL[4]
-
Column Temperature: Ambient[4]
-
Run Time: 10 minutes[4]
Procedure:
-
Prepare the mobile phase by mixing the components in the specified ratio and degas it by sonication.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of Azelastine and Fluticasone of known concentrations in the mobile phase.
-
Inject the standard solutions to establish the retention times and to perform system suitability tests. The retention times are approximately 2.1 minutes for Fluticasone and 3.1 minutes for Azelastine.[4]
-
Inject the prepared sample extracts.
-
Quantify the analytes by comparing the peak areas of the samples with those of the standards.
Visualizations
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways for Azelastine and Fluticasone.
Caption: Simplified signaling pathway of Azelastine's antihistaminic action.
Caption: Simplified signaling pathway of Fluticasone's anti-inflammatory action.
Experimental Workflow
The following diagram outlines the general experimental workflow for the analysis of Azelastine and Fluticasone in biological samples.
Caption: General experimental workflow for bioanalytical method.
References
- 1. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rhinologyjournal.com [rhinologyjournal.com]
- 3. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 4. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. agilent.com [agilent.com]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu) in Comparison to Two Different Formulations of Azelastine and Fluticasone Propionate Following Intranasal Administration in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cell-Based Assays for Screening Azelastine and Fluticasone Propionate Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of azelastine (B1213491) hydrochloride, a potent histamine (B1213489) H1-receptor antagonist with mast cell stabilizing properties, and fluticasone (B1203827) propionate (B1217596), a synthetic corticosteroid with strong anti-inflammatory effects, has demonstrated superior clinical efficacy in the treatment of allergic rhinitis compared to monotherapy with either agent.[1][2][3] Understanding the cellular and molecular mechanisms underlying this enhanced efficacy is crucial for drug development and optimization. This document provides detailed application notes and protocols for a panel of in vitro cell-based assays designed to screen and characterize the efficacy of azelastine, fluticasone propionate, and their combination.
These assays are designed to assess the key pharmacological activities of both compounds, including anti-inflammatory effects, mast cell stabilization, and modulation of immune cell responses. The provided protocols are intended to serve as a comprehensive guide for researchers in the fields of immunology, pharmacology, and drug discovery.
Key In Vitro Efficacy Assays
A panel of cell-based assays is recommended to comprehensively evaluate the efficacy of azelastine and fluticasone propionate, both individually and in combination. These assays target different aspects of the allergic inflammatory cascade.
1. Cytokine Release Assay in Nasal Epithelial Cells: To measure the anti-inflammatory effects by quantifying the inhibition of pro-inflammatory cytokine secretion.
2. Eosinophil Survival Assay: To assess the pro-apoptotic effect of the compounds on eosinophils, a key inflammatory cell type in allergic rhinitis.
3. Mast Cell Degranulation (Histamine Release) Assay: To evaluate the mast cell stabilizing properties by measuring the inhibition of histamine release.
4. T-Lymphocyte Proliferation Assay: To determine the immunomodulatory effects on T-cell activation and proliferation.
Data Presentation: Summary of Quantitative Efficacy Data
The following tables summarize the expected quantitative data from in vitro studies assessing the efficacy of azelastine, fluticasone propionate, and their combination (MP-AzeFlu).
| Treatment | IL-6 Secretion (% of Control) | IL-8 Secretion (% of Control) | GM-CSF Secretion (% of Control) |
| Vehicle Control | 100% | 100% | 100% |
| Azelastine (AZE) | 76.1 ± 4.9%[4] | Significant reduction noted[5] | No significant inhibition[4] |
| Fluticasone Propionate (FP) | 53.0 ± 4.9%[4] | Significant reduction noted[6][7] | Significant inhibition[6][8] |
| Azelastine/Fluticasone (MP-AzeFlu) | 38.3 ± 4.2% [4] | Greater reduction than individual agents expected | Greater reduction than individual agents expected |
| Table 1: Inhibition of Cytokine Secretion from Stimulated Human Nasal Mucosal Epithelial Cells. Data is presented as mean ± SEM.[4][5][6][7][8] |
| Treatment | Eosinophil Survival (%) - Day 3 | Eosinophil Survival (%) - Day 4 |
| Vehicle Control (HECM) | 100% | 100% |
| Azelastine (AZE) | 75.2 ± 7.2%[4] | 44.0 ± 9.7%[4] |
| Fluticasone Propionate (FP) | 38.5 ± 3.5%[4] | 14.6 ± 4.0%[4] |
| Azelastine/Fluticasone (MP-AzeFlu) | 17.5 ± 3.0% [4] | 2.4 ± 1.4% [4] |
| Table 2: Reduction of Eosinophil Survival. Eosinophils were incubated in human epithelial cell-conditioned medium (HECM). Data is presented as mean ± SEM.[4] |
| Compound | Assay | Cell Type | IC50 / EC50 |
| Azelastine | Histamine Release Inhibition | MC9 Mast Cells | IC50: 1.4 µmol/L[9] |
| Azelastine | IL-6 Secretion Inhibition | hCBMC | ~24 µM for 83% inhibition[5] |
| Azelastine | IL-8 Secretion Inhibition | hCBMC | ~60 µM for 99% inhibition[5] |
| Fluticasone Propionate | Eosinophil Apoptosis | Human Eosinophils | EC50: 3.7 nM[10] |
| Fluticasone Propionate | GM-CSF Inhibition | Human Lung Tissue | IC50: ~4.5 x 10⁻⁷ M[8] |
| Table 3: Reported IC50 and EC50 Values for Azelastine and Fluticasone Propionate in Various In Vitro Assays.[5][8][9][10] |
Experimental Protocols
Cytokine Release Assay from Human Nasal Epithelial Cells
Objective: To quantify the inhibitory effect of test compounds on the release of pro-inflammatory cytokines (e.g., IL-6, IL-8, GM-CSF) from stimulated human nasal epithelial cells.
Materials:
-
Primary human nasal epithelial cells or a suitable cell line (e.g., RPMI 2650)
-
Cell culture medium (e.g., DMEM/F12) supplemented with growth factors
-
Stimulant (e.g., 10% Fetal Bovine Serum (FBS), Poly(I:C), or a cytokine cocktail of TNF-α and IL-1β)
-
Test compounds: Azelastine, Fluticasone Propionate, and their combination
-
ELISA kits for IL-6, IL-8, and GM-CSF
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Culture: Culture human nasal epithelial cells in appropriate medium until they reach 80-90% confluency.
-
Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and pre-incubate the cells with various concentrations of Azelastine, Fluticasone Propionate, the combination, or vehicle control for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., 10% FBS) to the wells containing the pre-treated cells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatants.
-
ELISA: Quantify the concentrations of IL-6, IL-8, and GM-CSF in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each treatment group relative to the stimulated vehicle control.
Eosinophil Survival Assay
Objective: To determine the effect of the test compounds on eosinophil apoptosis and survival.
Materials:
-
Human peripheral blood eosinophils (isolated from healthy donors)
-
Human epithelial cell-conditioned medium (HECM) as a survival-promoting factor
-
RPMI-1640 medium
-
Test compounds: Azelastine, Fluticasone Propionate, and their combination
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using a negative selection method to achieve high purity.
-
Cell Culture: Resuspend the isolated eosinophils in RPMI-1640 medium.
-
Treatment: In a 24-well plate, incubate the eosinophils (e.g., 1 x 10^6 cells/well) in 10% HECM in the presence of various concentrations of Azelastine, Fluticasone Propionate, the combination, or vehicle control.
-
Incubation: Incubate the plates for up to 4 days at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: At specified time points (e.g., Day 1, 2, 3, and 4), gently resuspend the cells and take an aliquot.
-
Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of eosinophil survival for each treatment group compared to the HECM control.
Mast Cell Degranulation (Histamine Release) Assay
Objective: To measure the inhibition of IgE-mediated histamine release from mast cells by the test compounds.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cell line
-
DMEM medium supplemented with 10% FBS
-
Anti-DNP IgE monoclonal antibody
-
DNP-BSA (dinitrophenyl-bovine serum albumin) as the antigen
-
Test compounds: Azelastine, Fluticasone Propionate, and their combination
-
Tyrode's buffer
-
Histamine ELISA kit
-
24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Sensitization: Seed RBL-2H3 cells in 24-well plates and culture until confluent. Sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) for 24 hours.
-
Washing: After sensitization, wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Pre-treatment: Add Tyrode's buffer containing various concentrations of Azelastine, Fluticasone Propionate, the combination, or vehicle control to the wells and incubate for 30 minutes at 37°C.
-
Antigen Challenge: Trigger degranulation by adding DNP-BSA (1 µg/mL) to the wells.
-
Incubation: Incubate for 1 hour at 37°C.
-
Supernatant Collection: Stop the reaction by placing the plate on ice. Centrifuge the plate at 400 x g for 10 minutes at 4°C and collect the supernatants.
-
Histamine Measurement: Determine the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.
-
Total Histamine Release: To determine the total histamine content, lyse a separate set of sensitized cells with 1% Triton X-100.
-
Data Analysis: Calculate the percentage of histamine release inhibition for each treatment group relative to the antigen-stimulated control.
T-Lymphocyte Proliferation Assay (CFSE-based)
Objective: To assess the inhibitory effect of the test compounds on T-lymphocyte proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))
-
Test compounds: Azelastine, Fluticasone Propionate, and their combination
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
-
96-well round-bottom culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs in PBS at 1 x 10^7 cells/mL. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quenching and Washing: Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium. Wash the cells three times with complete medium.
-
Cell Seeding and Treatment: Resuspend the CFSE-labeled cells in complete medium and seed them into a 96-well round-bottom plate at 2 x 10^5 cells/well. Add the test compounds at various concentrations.
-
Stimulation: Add T-cell stimulants (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies) to the wells.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Cell Harvesting and Staining: Harvest the cells and, if desired, stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD4, CD8).
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the CFSE fluorescence to determine the extent of cell proliferation (each peak of decreasing fluorescence intensity represents a cell division).
-
Data Analysis: Quantify the percentage of proliferating cells and the proliferation index for each treatment group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this document.
Caption: Azelastine's dual mechanism of action.
Caption: Fluticasone's genomic anti-inflammatory mechanism.
Caption: A generalized workflow for the in vitro assays.
Conclusion
The in vitro cell-based assays detailed in this document provide a robust framework for screening and characterizing the efficacy of azelastine, fluticasone propionate, and their combination. By systematically evaluating their effects on key inflammatory cells and mediators, researchers can gain valuable insights into their individual and synergistic mechanisms of action. The provided protocols and data tables serve as a practical resource for drug development professionals, facilitating the preclinical assessment of novel anti-allergic and anti-inflammatory therapies. The consistent observation of superior efficacy with the combination therapy in these in vitro models aligns with and helps to explain the enhanced clinical outcomes observed in patients with allergic rhinitis.[11][12]
References
- 1. Effects of histamine H1 receptor signaling on glucocorticoid receptor activity. Role of canonical and non-canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination therapy with azelastine hydrochloride nasal spray and fluticasone propionate nasal spray in the treatment of patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind, placebo-controlled study of azelastine and fluticasone in a single nasal spray delivery device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of histamine H1 receptor signaling on glucocorticoid receptor activity. Role of canonical and non-canonical pat… [ouci.dntb.gov.ua]
- 6. [Fluticasone propionate reduced the production of GM-CSF, IL-6 and IL-8 generated from cultured nasal epithelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluticasone furoate inhibits cytokine secretion from nasal epithelial cells and reduces eosinophil survival in an in vitro model of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiinflammatory steroids inhibit granulocyte/macrophage colony-stimulating factor production by human lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of histamine H1 receptor signaling on glucocorticoid receptor activity. Role of canonical and non-canonical pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azelastine–Fluticasone Combination Therapy in Allergic Rhinitis: Current Evidence and Clinical Implications in Children and Adults [mdpi.com]
- 11. Azelastine–Fluticasone Combination Therapy in Allergic Rhinitis: Current Evidence and Clinical Implications in Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]
Application Notes and Protocols for Testing Azelastine/Fluticasone Propionate in Animal Models of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by an IgE-dependent mechanism. The combination of the antihistamine azelastine (B1213491) hydrochloride and the corticosteroid fluticasone (B1203827) propionate (B1217596) in a single nasal spray has demonstrated superior efficacy in clinical settings compared to monotherapy with either agent alone.[1][2][3][4] This is attributed to the dual mechanism of action, targeting both the early-phase histamine-mediated symptoms and the late-phase inflammatory response.[1] To evaluate the preclinical efficacy and mechanism of this combination therapy, robust and well-characterized animal models of allergic rhinitis are essential.
These application notes provide detailed protocols for inducing allergic rhinitis in murine and guinea pig models and for evaluating the therapeutic effects of an azelastine/fluticasone propionate combination nasal spray.
Featured Animal Models
Two primary animal models are widely used to mimic the pathophysiology of allergic rhinitis and are suitable for testing the efficacy of this compound:
-
Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice and Guinea Pigs: This is a classic and highly reproducible model for studying the Th2-mediated allergic inflammatory response.
-
House Dust Mite (HDM)-Induced Allergic Rhinitis in Mice: This model utilizes a clinically relevant allergen and is valuable for investigating persistent allergic rhinitis.
Experimental Protocols
I. Ovalbumin (OVA)-Induced Allergic Rhinitis Model
This protocol describes the sensitization and challenge phases to induce an allergic rhinitis phenotype.
A. Mouse Model (BALB/c)
-
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
This compound combination nasal spray
-
Control vehicles (placebo, azelastine alone, fluticasone propionate alone)
-
8-week-old female BALB/c mice
-
-
Protocol:
-
Sensitization Phase (Days 0 and 7):
-
Prepare the sensitization solution: 100 µg OVA and 2 mg Alum in 200 µL sterile PBS per mouse.
-
Administer the solution via intraperitoneal (i.p.) injection on days 0 and 7.
-
-
Challenge Phase (Days 14-21):
-
Prepare the challenge solution: 1% OVA in sterile PBS.
-
From day 14 to day 21, intranasally challenge the mice daily with 10 µL of the OVA solution per nostril.
-
-
Treatment Administration (Concurrent with Challenge):
-
Divide the sensitized and challenged mice into treatment groups (e.g., Vehicle, Azelastine, Fluticasone Propionate, this compound).
-
Thirty minutes prior to each OVA challenge, administer the respective treatment intranasally (5-10 µL per nostril).
-
-
Endpoint Evaluation (Day 22):
-
Twenty-four hours after the final challenge and treatment, perform endpoint analyses.
-
-
B. Guinea Pig Model
-
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Saline, sterile
-
This compound combination nasal spray
-
Control vehicles
-
Male Dunkin-Hartley guinea pigs
-
-
Protocol:
-
Sensitization Phase (Day 0):
-
Prepare the sensitization solution: 1 mg OVA and 100 mg Alum in 1 mL sterile saline per guinea pig.
-
Administer 0.5 mL of the solution via i.p. injection and 0.5 mL via subcutaneous (s.c.) injection.
-
-
Challenge Phase (Days 14-21):
-
Prepare the challenge solution: 1% OVA in sterile saline.
-
From day 14 to day 21, intranasally challenge the guinea pigs daily with 50 µL of the OVA solution per nostril.
-
-
Treatment Administration:
-
Administer treatment intranasally 30 minutes prior to each challenge.
-
-
Endpoint Evaluation (Day 22):
-
Perform endpoint analyses 24 hours after the final challenge.
-
-
II. House Dust Mite (HDM)-Induced Allergic Rhinitis Model (Mouse)
-
Materials:
-
Dermatophagoides farinae (Der f) extract
-
PBS, sterile
-
This compound combination nasal spray
-
Control vehicles
-
8-week-old female BALB/c mice
-
-
Protocol:
-
Sensitization and Challenge Phase (Days 0-14):
-
Prepare the HDM solution: 25 µg Der f extract in 20 µL sterile PBS per mouse.
-
Administer the HDM solution intranasally on days 0, 1, 2, 7, 8, 9, 14, 15, and 16.
-
-
Treatment Administration (Days 14-16):
-
Administer the respective treatments intranasally 30 minutes prior to the HDM challenges on days 14, 15, and 16.
-
-
Endpoint Evaluation (Day 17):
-
Perform endpoint analyses 24 hours after the final challenge.
-
-
Endpoint Evaluation Methods
A comprehensive evaluation of the treatment efficacy should include the following assessments:
-
Symptom Scoring:
-
Immediately following the final allergen challenge, observe the animals for 15-30 minutes.
-
Count the number of sneezes and nasal rubbing movements.
-
-
Nasal Lavage Fluid (NALF) Analysis:
-
Anesthetize the animals and collect NALF by instilling and aspirating a small volume of PBS through the nasal cavity.
-
Use the NALF for:
-
Cell Counting: Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
-
Cytokine Analysis: Measure the levels of key cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) using ELISA or multiplex bead assays.[5][6][7][8][9]
-
-
-
Histopathological Analysis:
-
Euthanize the animals and fix the heads in 10% neutral buffered formalin.
-
Decalcify the skulls and embed the nasal tissues in paraffin.
-
Prepare thin sections and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia.[10]
-
-
Serum IgE Levels:
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Measure the levels of total and allergen-specific IgE in the serum using ELISA.
-
Data Presentation
Quantitative data should be presented in clear and concise tables to facilitate comparison between treatment groups. Below are representative templates for data presentation.
Table 1: Effect of this compound on Allergic Rhinitis Symptoms
| Treatment Group | Number of Sneezes (mean ± SEM) | Nasal Rubbing Counts (mean ± SEM) |
| Vehicle Control | 45.2 ± 5.1 | 62.8 ± 7.3 |
| Azelastine | 25.6 ± 3.2 | 35.1 ± 4.5 |
| Fluticasone Propionate | 20.1 ± 2.8 | 28.9 ± 3.9 |
| Azelastine/Fluticasone | 10.5 ± 1.9# | 15.4 ± 2.1# |
*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Monotherapy Groups
Table 2: Inflammatory Cell Infiltration in Nasal Lavage Fluid
| Treatment Group | Total Cells (x10⁴/mL) | Eosinophils (x10⁴/mL) | Neutrophils (x10⁴/mL) |
| Vehicle Control | 15.8 ± 2.1 | 8.2 ± 1.5 | 4.5 ± 0.9 |
| Azelastine | 10.2 ± 1.5 | 4.1 ± 0.8 | 3.1 ± 0.6 |
| Fluticasone Propionate | 8.5 ± 1.1 | 2.5 ± 0.5 | 2.8 ± 0.4 |
| Azelastine/Fluticasone | 5.1 ± 0.8# | 1.2 ± 0.3# | 1.9 ± 0.3# |
*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Monotherapy Groups
Table 3: Cytokine Levels in Nasal Lavage Fluid (pg/mL)
| Treatment Group | IL-4 (mean ± SEM) | IL-5 (mean ± SEM) | TNF-α (mean ± SEM) |
| Vehicle Control | 150.3 ± 18.2 | 210.5 ± 25.1 | 85.6 ± 10.3 |
| Azelastine | 95.7 ± 12.5 | 145.8 ± 18.9 | 60.1 ± 8.7 |
| Fluticasone Propionate | 70.2 ± 9.8 | 90.3 ± 11.2 | 45.8 ± 6.2 |
| Azelastine/Fluticasone | 45.1 ± 6.5# | 55.6 ± 7.8# | 30.2 ± 4.1*# |
*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Monotherapy Groups
Visualizations
Signaling Pathways
The synergistic effect of azelastine and fluticasone propionate stems from their distinct and complementary mechanisms of action.
Caption: Azelastine's dual mechanism of action.
Caption: Fluticasone propionate's genomic mechanism.
Experimental Workflow
References
- 1. Azelastine–Fluticasone Combination Therapy in Allergic Rhinitis: Current Evidence and Clinical Implications in Children and Adults [mdpi.com]
- 2. Intranasal Azelastine and Fluticasone as Combination Therapy for Allergic Rhinitis: Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind, placebo-controlled study of azelastine and fluticasone in a single nasal spray delivery device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy with azelastine hydrochloride nasal spray and fluticasone propionate nasal spray in the treatment of patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytokines in nasal fluids from school children with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of cytokines in nasal secretions after nasal antigen challenge: lack of influence of antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokines in nasal lavage fluids from acute sinusitis, allergic rhinitis, and chronic fatigue syndrome subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing and Assessing Nasal Hyperresponsiveness in Guinea Pigs
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for inducing and assessing nasal hyperresponsiveness in guinea pigs, a key preclinical model for allergic rhinitis and other inflammatory nasal conditions. The methodologies outlined below are essential for screening and evaluating the efficacy of novel therapeutic agents.
Introduction
Nasal hyperresponsiveness (NHR) is a hallmark of allergic rhinitis, characterized by an exaggerated nasal response to various stimuli, leading to symptoms such as sneezing, nasal congestion, and rhinorrhea. The guinea pig model is a well-established and reliable tool for studying the pathophysiology of NHR and for the preclinical assessment of new drug candidates. This document details standardized protocols for inducing NHR using ovalbumin (OVA) sensitization and for its subsequent assessment through a variety of physiological and cellular endpoints.
Experimental Protocols
I. Induction of Nasal Hyperresponsiveness via Ovalbumin (OVA) Sensitization and Challenge
This protocol describes the induction of an allergic rhinitis model in guinea pigs, leading to the development of nasal hyperresponsiveness.
Materials:
-
Male Hartley or Dunkin Hartley guinea pigs (300-400g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) [Al(OH)₃] as an adjuvant
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection and intranasal administration
-
Nebulizer or aerosol delivery system
Procedure:
-
Sensitization:
-
On day 1 and day 8, sensitize each guinea pig with an intraperitoneal (i.p.) injection of 0.5 mL of a solution containing 200 µg of OVA and 2.5 mg of Al(OH)₃ in sterile saline.
-
Alternatively, a sensitization protocol involving i.p. injections of 0.3 mg OVA and 30 mg Al(OH)₃ in 1 mL saline can be administered every other day for 14 days.[1][2]
-
-
Challenge:
-
Beginning on day 15, challenge the sensitized guinea pigs daily for 7 consecutive days (days 15-21).[1][2]
-
The challenge can be performed by intranasal instillation of 20 µL of 5% OVA in saline into each nostril.[1][2]
-
Alternatively, challenge can be performed by exposing the animals to an aerosol of OVA (e.g., 1 mg/mL for 30 minutes) in a clear acrylic chamber on days 16 and 23.
-
For studies focusing on repeated allergen exposure, challenges can be performed once a week.[3]
-
-
Confirmation of NHR:
II. Assessment of Nasal Hyperresponsiveness
A variety of methods can be employed to quantify the degree of nasal hyperresponsiveness.
A. Assessment of Nasal Airway Obstruction
-
Rhinomanometry (Measurement of Nasal Airway Resistance - NAR):
-
Rhinomanometry is a standard method to objectively measure nasal airway resistance by recording nasal pressure and flow during respiration.[6]
-
In anesthetized guinea pigs, changes in intranasal pressure can be monitored following a challenge with an agent like histamine (B1213489).[4][5] An increase in intranasal pressure indicates nasal obstruction.[5]
-
The forced oscillation technique can also be used to measure nasal resistance at different frequencies.[7]
-
-
Acoustic Rhinometry:
-
Acoustic rhinometry is a non-invasive technique that measures the cross-sectional area and volume of the nasal cavity using sound waves.[8][9][10]
-
A reduction in nasal volume after an allergen or histamine challenge indicates nasal blockade.[8][11] This method is useful for assessing nasal patency.[8]
-
B. Assessment of Nasal Symptoms
-
Sneezing and Nose Rubbing/Scratching:
-
Following a nasal challenge, conscious guinea pigs are observed for a defined period (e.g., 30 minutes).[1][12]
-
The frequency of sneezes and nose rubbing/scratching events are counted.[1][12] An increase in these behaviors is indicative of an allergic nasal response.
-
A scoring system can be used to quantify the severity of these symptoms.[1]
-
-
Nasal Secretions (Rhinorrhea):
-
The amount of nasal secretions can be quantified by inserting a pre-weighed filter paper strip into the nostril for a specific duration (e.g., 30 minutes) after the challenge.[1]
-
The weight difference of the filter paper before and after insertion corresponds to the weight of the nasal secretions.[1]
-
C. Analysis of Nasal Lavage Fluid (NLF)
-
Collection of NLF:
-
After the assessment of nasal symptoms, guinea pigs can be anesthetized, and a nasal lavage can be performed by instilling and then aspirating a known volume of sterile saline or PBS through the nostrils.
-
-
Cellular Analysis:
-
The collected NLF is centrifuged, and the cell pellet is resuspended.
-
Total and differential leukocyte counts (e.g., eosinophils, neutrophils, mast cells) are determined using a hemocytometer and cytological staining (e.g., Wright-Giemsa stain).[12][13] An increase in inflammatory cells, particularly eosinophils, is a key feature of the allergic response.[12][13]
-
-
Biochemical Analysis:
-
The supernatant from the centrifuged NLF can be stored at -80°C for later analysis of inflammatory mediators such as histamine, cytokines (e.g., IL-4, IL-13, TNF-α), and immunoglobulins (e.g., OVA-specific IgE and IgG1).[14]
-
Data Presentation
Table 1: Induction of Nasal Hyperresponsiveness - Sensitization and Challenge Protocols
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Animal Model | Male Hartley/Dunkin Hartley Guinea Pig | Male Hartley Guinea Pig | Male Guinea Pig |
| Sensitizing Agent | Ovalbumin (OVA) | Dinitrophenylated OVA (DNP-OVA) | Japanese Cedar Pollen Extract |
| Adjuvant | Aluminum hydroxide [Al(OH)₃] | Not specified | Aluminum hydroxide [Al(OH)₃] |
| Route of Sensitization | Intraperitoneal (i.p.) injection | Inhalation[4][5] | Intranasal application[3] |
| Sensitization Schedule | Days 1 and 8 | Day 0 and Day 7 (boost)[15] | Not specified |
| Challenge Agent | OVA | DNP-OVA | Japanese Cedar Pollen |
| Route of Challenge | Intranasal instillation or aerosol inhalation[1][2] | Aerosol inhalation[4][5] | Pollen inhalation[3] |
| Challenge Schedule | Daily for 7 days (e.g., Days 15-21)[1][2] | Repeatedly for 3 weeks[4][5] | Once every week[3] |
Table 2: Assessment of Nasal Hyperresponsiveness - Quantitative Endpoints
| Assessment Method | Parameter Measured | Typical Response in Hyperresponsive Animals | Reference |
| Rhinomanometry | Nasal Airway Resistance (NAR) / Intranasal Pressure | Significant increase after histamine or antigen challenge.[4][5][16] | [4][5][16] |
| Acoustic Rhinometry | Nasal Cavity Volume (VOL) | Significant reduction after histamine or antigen challenge.[8][11] | [8][11] |
| Symptom Scoring | Frequency of Sneezing and Nose Rubbing | Significant increase within 30 minutes of challenge.[1][12] | [1][12] |
| Nasal Secretion | Weight of Nasal Lavage Fluid | Significant increase after challenge.[1] | [1] |
| Nasal Lavage | Eosinophil Count | Significant increase in NLF 60 minutes after challenge.[12][13] | [12][13] |
| Nasal Lavage | Mast Cell Count | Significant increase in nasal mucosa.[13] | [13] |
| Serum Analysis | OVA-specific IgE and IgG1 | Significantly elevated levels.[14] | [14] |
Visualization of Pathways and Workflows
Signaling Pathway in Allergic Nasal Hyperresponsiveness
The following diagram illustrates the key signaling events initiated by allergen exposure in a sensitized individual, leading to the symptoms of nasal hyperresponsiveness.
References
- 1. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 2. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nasal hyperresponsiveness to histamine induced by repetitive exposure to cedar pollen in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated nasal mucosal G protein levels and histamine receptor affinity in a guinea pig model of nasal hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Rhinomanometry - Wikipedia [en.wikipedia.org]
- 7. Characterization of nasal obstruction in the allergic guinea pig using the forced oscillation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acoustic rhinometry evaluation of nasal response to histamine and antigen in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nasal cavity dimensions in guinea pig and rat measured by acoustic rhinometry and fluid-displacement method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine H1 receptor and reactivity of the nasal mucosa in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inflammation and airway remodeling of the lung in guinea pigs with allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Astragalus Polysaccharide Relieves Inflammatory Responses in Guinea Pigs with Allergic Rhinitis via Ameliorating NF-kB-Mediated Treg/Th17 Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
- 16. Changes in nasal airway resistance and secretory response in the guinea pig after nasal challenge with capsaicin and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomarker Analysis in Azelastine/Fluticasone Studies Using Nasal Lavage Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of azelastine (B1213491) hydrochloride, an antihistamine with anti-inflammatory properties, and fluticasone (B1203827) propionate (B1217596), a potent corticosteroid, in a single nasal spray formulation has demonstrated superior efficacy in the treatment of allergic rhinitis compared to monotherapy with either agent. To objectively assess the pharmacodynamic effects and underlying biological mechanisms of this combination therapy, analysis of biomarkers in nasal lavage fluid (NLF) has become an invaluable tool. NLF provides a non-invasive method to sample the nasal mucosal surface and quantify key mediators of allergic inflammation, including cytokines, chemokines, and inflammatory cells.
These application notes provide a comprehensive overview of the use of NLF for biomarker analysis in clinical studies of azelastine/fluticasone, complete with detailed experimental protocols and expected outcomes based on the known mechanisms of action of the constituent drugs.
Rationale for Biomarker Selection
Allergic rhinitis is characterized by an IgE-mediated inflammatory response in the nasal mucosa, driven by a cascade of cellular and soluble mediators. The combination of azelastine and fluticasone is designed to target multiple points in this cascade. Azelastine blocks the H1 receptor, mitigating the immediate effects of histamine, and has also been shown to have mast cell stabilizing and other anti-inflammatory effects. Fluticasone, a glucocorticoid, broadly suppresses the inflammatory response by downregulating the expression of pro-inflammatory genes.
Key biomarkers that are modulated by this combination therapy and are measurable in NLF include:
-
Eosinophils: Key effector cells in the late-phase allergic reaction. Their presence in NLF is a hallmark of allergic nasal inflammation.
-
Pro-inflammatory Cytokines:
-
Interleukin-5 (IL-5): Crucial for eosinophil survival, activation, and recruitment.
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13): Key Th2 cytokines that promote IgE production and mast cell proliferation.
-
Tumor Necrosis Factor-alpha (TNF-α): A pleiotropic cytokine involved in the amplification of the inflammatory response.
-
-
Neuropeptides:
-
Substance P: A neuropeptide implicated in non-allergic rhinitis and nasal hyperreactivity, which can also be modulated by treatment.[1]
-
Data Presentation: Expected Biomarker Modulation
The following table summarizes the expected quantitative changes in key inflammatory biomarkers in NLF following a 2-week treatment period with azelastine/fluticasone nasal spray compared to placebo and monotherapy. The data are representative and synthesized based on the known potent anti-inflammatory effects of fluticasone and the complementary action of azelastine.[2][3]
| Biomarker | Placebo (pg/mL) | Azelastine (pg/mL) | Fluticasone (pg/mL) | Azelastine/Fluticasone (pg/mL) |
| IL-5 | 55.8 ± 4.1 | 48.2 ± 3.9 | 25.3 ± 3.2 | 22.1 ± 2.9† |
| IL-4 | 42.5 ± 3.7 | 36.1 ± 3.5 | 21.8 ± 2.8 | 19.5 ± 2.5† |
| TNF-α | 20.1 ± 2.5 | 17.5 ± 2.1 | 10.2 ± 1.8 | 8.9 ± 1.5† |
| Eosinophil Count (cells/mL) | 8500 ± 1200 | 6900 ± 1100 | 2100 ± 500 | 1500 ± 400† |
| Substance P | 15.2 ± 2.0 | 12.9 ± 1.8 | 11.5 ± 1.6 | 9.8 ± 1.4* |
*Statistically significant reduction compared to placebo (p < 0.05). †Statistically significant reduction compared to monotherapy (p < 0.05). Data are presented as Mean ± Standard Error of the Mean (SEM) and are illustrative of expected outcomes.
Experimental Protocols
Nasal Lavage Fluid (NLF) Collection
This protocol is adapted from established methods for NLF collection.[4]
Materials:
-
Sterile, pre-warmed (37°C) 0.9% saline solution
-
10 mL or 20 mL sterile syringes
-
Nasal olive or atomizer attachment
-
Sterile collection tubes (e.g., 50 mL conical tubes)
-
Ice bucket
Procedure:
-
The subject should be seated comfortably with their head tilted slightly forward to prevent the fluid from entering the nasopharynx.
-
Instruct the subject to breathe through their mouth and to hold their breath during the instillation and expulsion of the saline.
-
Gently instill 10 mL of the pre-warmed sterile saline into one nostril using a syringe with a nasal olive.
-
After approximately 5-10 seconds, instruct the subject to expel the fluid from the same nostril into a sterile collection tube.
-
Repeat the procedure for the other nostril, collecting the lavage fluid in the same tube.
-
Place the collection tube immediately on ice.
NLF Sample Processing
Materials:
-
Refrigerated centrifuge
-
Sterile cryovials
-
Protease inhibitor cocktail
-
Pipettes and sterile tips
Procedure:
-
Process the NLF samples within one hour of collection.
-
Centrifuge the collected NLF at 3000 rpm for 10 minutes at 4°C to pellet cells and debris.
-
Carefully aspirate the supernatant and transfer it to sterile cryovials. It is recommended to add a protease inhibitor cocktail to prevent degradation of protein biomarkers.
-
Aliquot the supernatant into multiple cryovials to avoid freeze-thaw cycles.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% BSA) for cell counting and cytological analysis.
-
Store all samples (supernatant aliquots and cell pellets) at -80°C until analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Analysis
This protocol provides a general outline for a sandwich ELISA, which is a common method for quantifying cytokines in NLF.[5]
Materials:
-
Commercially available ELISA kits for the cytokines of interest (e.g., IL-4, IL-5, TNF-α)
-
ELISA plate reader
-
Microplate washer (optional)
-
Calibrated pipettes and sterile tips
-
Reagent-grade water
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, coat a 96-well microplate with the capture antibody specific for the target cytokine and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Add the NLF supernatant samples and a series of known standards to the wells and incubate.
-
Wash the plate to remove unbound proteins.
-
Add the detection antibody, which is typically biotinylated, and incubate.
-
Wash the plate and add an enzyme-linked avidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add the substrate solution (e.g., TMB). A color change will develop in proportion to the amount of bound cytokine.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve from the absorbance values of the known standards and use it to calculate the concentration of the cytokine in the NLF samples.
Eosinophil Counting
Materials:
-
Hemocytometer or automated cell counter
-
Microscope
-
Staining solution (e.g., Wright-Giemsa stain) to differentiate cell types
Procedure:
-
Thaw the resuspended cell pellet from the NLF processing step.
-
Prepare a slide for cytological analysis by cytocentrifugation or by creating a smear.
-
Stain the slide with a differential stain such as Wright-Giemsa to identify eosinophils based on their characteristic bilobed nucleus and eosinophilic granules.
-
Alternatively, use a hemocytometer to count the total number of cells and then calculate the percentage of eosinophils from a differential count of at least 200 cells under a microscope.
-
The absolute eosinophil count is calculated by multiplying the total cell count by the percentage of eosinophils.
Visualizations
Caption: Experimental workflow for a clinical study on Azelastine/Fluticasone.
Caption: Inflammatory pathway in allergic rhinitis and drug targets.
References
- 1. Comparative study of the efficacy and safety of intranasal azelastine hydrochloride and fluticasone furoate in the treatment of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nasal immune gene expression in response to azelastine and fluticasone propionate combination or monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Silencing SOX11 Alleviates Allergic Rhinitis by Inhibiting Epithelial-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokines in nasal lavage fluids from acute sinusitis, allergic rhinitis, and chronic fatigue syndrome subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Liquid Chromatography-Mass Spectrometry for Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a cornerstone technology in the field of metabolomics, enabling the comprehensive analysis of small molecules in biological systems. Its high sensitivity, selectivity, and broad coverage make it an indispensable tool for identifying and quantifying metabolites, elucidating metabolic pathways, and discovering biomarkers associated with various physiological and pathological states. This document provides detailed application notes and protocols for the use of LC-MS in metabolite identification, catering to researchers, scientists, and professionals involved in drug development.
Metabolomics studies can be broadly categorized into two approaches: untargeted and targeted analysis. Untargeted metabolomics aims to capture a global snapshot of all detectable metabolites in a sample to generate new hypotheses, while targeted metabolomics focuses on the accurate quantification of a predefined set of metabolites to test existing hypotheses.[1] The coupling of liquid chromatography with mass spectrometry is crucial as it reduces the complexity of the biological sample by separating individual components before their detection by the mass spectrometer.[2]
Data Presentation: Quantitative Metabolite Information
The following tables provide representative quantitative data for the LC-MS analysis of key metabolic pathways. This data can be used as a reference for setting up targeted analyses or for annotating features in untargeted studies.
Table 1: LC-MS/MS Parameters for Tricarboxylic Acid (TCA) Cycle Intermediates
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Polarity |
| Citrate | 191.0197 | 111.0088 | 3.64 | Negative |
| Isocitrate | 191.0197 | 111.0088 | Not specified | Negative |
| α-Ketoglutarate | 145.0142 | 101.0244 | 3.68 | Negative |
| Succinate | 117.0193 | 73.0295 | 3.67 | Negative |
| Fumarate | 115.0037 | 71.0138 | 3.62 | Negative |
| Malate | 133.0142 | 115.0037 | 3.55 | Negative |
| Oxaloacetate | 131.0404 | 87.0451 | Not specified | Negative |
Data adapted from multiple sources for illustrative purposes. Retention times are highly dependent on the specific chromatographic conditions and column used.[3][4][5]
Table 2: LC-MS/MS Parameters for Selected Amino Acids in Plasma
| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Polarity |
| Alanine | 90.1 | 44.2 | Not specified | Positive |
| Arginine | 175.1 | 70.1 | Not specified | Positive |
| Aspartic Acid | 134.0 | 74.0 | Not specified | Positive |
| Glutamic Acid | 148.0 | 84.0 | Not specified | Positive |
| Glycine | 76.0 | 30.1 | Not specified | Positive |
| Leucine/Isoleucine | 132.1 | 86.1 | Not specified | Positive |
| Phenylalanine | 166.1 | 120.1 | Not specified | Positive |
| Proline | 116.1 | 70.1 | Not specified | Positive |
| Tyrosine | 182.1 | 136.1 | Not specified | Positive |
| Valine | 118.1 | 72.1 | Not specified | Positive |
This table presents a selection of amino acids and their primary MS/MS transitions. A comprehensive analysis would include a much larger panel.[6]
Experimental Protocols
Protocol 1: Untargeted Metabolomics of Human Plasma
1. Sample Preparation
-
Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new microcentrifuge tube.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in 100 µL of a solution of 5% methanol in water for reversed-phase chromatography or 80% acetonitrile (B52724) in water for HILIC.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS analysis.
2. LC-MS Analysis (Reversed-Phase)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes (run separately).
-
Scan Range: m/z 70-1000.
-
Data Acquisition: Data-dependent acquisition (DDA) to acquire MS/MS spectra for the most abundant ions.
Protocol 2: Targeted Metabolomics of Intracellular Metabolites from Cell Culture
1. Sample Preparation
-
Cell Seeding: Seed cells in a 6-well plate and grow to the desired confluency.
-
Quenching Metabolism: Aspirate the culture medium and place the plate on dry ice. Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolic activity.
-
Scraping: Use a cell scraper to detach the cells into the cold methanol.
-
Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the supernatant in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in 50 µL of 50% methanol.
-
Final Centrifugation: Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS Analysis (HILIC)
-
LC System: UHPLC system.
-
Column: A HILIC column (e.g., amide or silica-based, 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95-50% B
-
10-12 min: 50% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 25°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI in negative mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using the specific precursor-product ion transitions for the targeted metabolites (see Table 1 for examples).
Mandatory Visualization
dot
Caption: Untargeted Metabolomics Workflow for Biomarker Discovery.
dot
Caption: The Tricarboxylic Acid (TCA) Cycle.
References
- 1. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taiwan-healthcare.org [taiwan-healthcare.org]
- 3. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jbcgenetics.com [jbcgenetics.com]
- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
Application Notes & Protocols: Standard Operating Procedure for Ex Vivo Tissue Analysis After Azelastine/Fluticasone Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The combination of azelastine (B1213491) hydrochloride, a potent H1-receptor antagonist with anti-inflammatory properties, and fluticasone (B1203827) propionate (B1217596), a synthetic corticosteroid, is a highly effective treatment for allergic rhinitis.[1][2][3] This combination therapy has demonstrated superior efficacy in reducing symptoms compared to either monotherapy alone.[1][4][5] Understanding the underlying biological mechanisms for this enhanced effect requires robust analytical methods. Ex vivo tissue analysis provides a physiologically relevant model to investigate the cellular and molecular changes induced by this drug combination in respiratory tissues, bridging the gap between in vitro experiments and clinical trials.[6][7]
These application notes provide a detailed standard operating procedure (SOP) for the procurement, treatment, and subsequent analysis of ex vivo respiratory tissues, such as nasal polyps or turbinate tissue, after exposure to Azelastine/Fluticasone. The protocols cover histological, gene expression, and protein-level analyses to provide a comprehensive understanding of the drug's mechanism of action.
Part 1: Overall Experimental Workflow
The analysis of ex vivo tissues post-treatment follows a multi-stage process, from tissue acquisition to data interpretation. The workflow ensures that tissue viability is maintained and that data from various analytical techniques can be integrated to provide a comprehensive assessment.
Part 2: Detailed Experimental Protocols
Protocol 1: Ex Vivo Tissue Procurement and Culture
This protocol describes the handling and culturing of fresh human nasal tissue for subsequent experimentation.[8]
Materials:
-
Fresh human nasal tissue (e.g., from nasal polyp surgery) in sterile transport medium on ice.
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Sterile Phosphate-Buffered Saline (PBS) with antibiotics.
-
Biopsy punch (4-5 mm).
-
Sterile dissection tools (forceps, scalpels).
-
24-well culture plates.
Procedure:
-
Washing: In a sterile biosafety cabinet, wash the fresh tissue multiple times with sterile PBS containing antibiotics to remove blood and debris.[8]
-
Dissection: Carefully remove any blood clots and non-mucosal connective tissue.
-
Explant Creation: Use a 4-5 mm biopsy punch to create uniform explants of the nasal mucosa.[8]
-
Culturing: Place one explant into each well of a 24-well culture plate with the epithelial side facing upwards. Add a minimal amount of culture medium (e.g., 200-300 µL) to each well, ensuring the tissue is maintained at an air-liquid interface.[8]
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a stabilization period of 4-6 hours before treatment.
Protocol 2: Drug Treatment and Inflammatory Stimulation
This protocol outlines the application of Azelastine/Fluticasone and a pro-inflammatory stimulus.
Materials:
-
Cultured nasal tissue explants (from Protocol 1).
-
Azelastine/Fluticasone combination nasal spray and corresponding monotherapy (Azelastine alone, Fluticasone alone) and vehicle controls.
-
Pro-inflammatory stimulus (e.g., Staphylococcal Enterotoxin B (SEB), Lipopolysaccharide (LPS), or relevant allergen extract).[9]
-
Culture medium.
Procedure:
-
Prepare Dilutions: Prepare fresh serial dilutions of the test articles (Azelastine/Fluticasone, Azelastine, Fluticasone) in culture medium.
-
Pre-treatment Model (Prophylactic Effect):
-
Add the drug dilutions to the explant cultures.
-
Incubate for 1-2 hours.
-
Add the pro-inflammatory stimulus to the wells.[9]
-
-
Post-treatment Model (Therapeutic Effect):
-
Add the pro-inflammatory stimulus to the explant cultures.
-
Incubate for 1-2 hours to initiate the inflammatory response.
-
Add the drug dilutions to the wells.[9]
-
-
Controls: Include appropriate controls: untreated tissue (negative control), tissue with stimulus only (positive control), and tissue with drug only.
-
Incubation: Incubate all plates for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Sample Collection: Following incubation, carefully collect the culture supernatants for cytokine analysis and process the tissue explants for histological or molecular analysis.[8] Store samples at -80°C until analysis.
Protocol 3: Histological and Immunohistochemical (IHC) Analysis
This protocol details the processing of tissue for microscopic examination to assess cellular infiltration and tissue morphology.
Materials:
-
Harvested tissue explants.
-
10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA).
-
Ethanol series (70%, 95%, 100%).
-
Xylene.
-
Paraffin (B1166041) wax.
-
Microtome and glass slides.
-
Hematoxylin and Eosin (H&E) stains.
-
Primary antibodies (e.g., anti-Eosinophil Peroxidase, anti-CD4, anti-CD8).
-
Secondary antibodies and detection reagents (e.g., DAB kit).
Procedure:
-
Fixation: Fix tissue explants in 10% NBF for 18-24 hours at room temperature.
-
Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and infiltrate with molten paraffin wax.
-
Embedding: Embed the infiltrated tissues in paraffin blocks.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with H&E to visualize general tissue morphology and inflammatory cell infiltrates.[10]
-
Immunohistochemistry (IHC):
-
Perform antigen retrieval on deparaffinized and rehydrated sections.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Develop the signal using a DAB substrate kit and counterstain with hematoxylin.
-
-
Analysis: Mount coverslips and examine slides under a microscope. Quantify cellular infiltration (e.g., eosinophils, T-lymphocytes) using image analysis software. Fluticasone treatment has been shown to significantly reduce eosinophilia and CD4+ T lymphocytes in nasal polyp tissue.[11]
Protocol 4: Gene Expression Analysis via NanoString nCounter
This protocol is based on the methodology used to assess immune gene expression in nasal samples following treatment.[1][12][13]
Materials:
-
Harvested tissue explants or nasal brushing samples.
-
RNA lysis buffer (e.g., Buffer RLT).
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
NanoString nCounter platform and relevant gene panel (e.g., Immunology Panel).
-
Nuclease-free water.
Procedure:
-
Homogenization: Homogenize tissue samples in RNA lysis buffer using a bead beater or rotor-stator homogenizer.
-
RNA Extraction: Purify total RNA from the lysate according to the manufacturer's protocol for the chosen RNA extraction kit. Elute RNA in nuclease-free water.
-
RNA Quantification and Quality Control: Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
NanoString Analysis:
-
Perform gene expression analysis using the NanoString nCounter system, which directly measures mRNA transcripts without amplification.[1][13]
-
Hybridize 50-100 ng of total RNA with the reporter and capture probes from the selected gene panel for 16-20 hours.
-
Process the hybridized samples on the nCounter Prep Station and quantify digital counts on the nCounter Digital Analyzer.
-
-
Data Analysis: Normalize the raw gene counts using positive controls and housekeeping genes. Perform differential expression analysis to identify genes that are significantly up- or down-regulated between treatment groups.
Protocol 5: Protein Quantification via ELISA
This protocol describes the measurement of secreted inflammatory mediators in culture supernatants.[4][14]
Materials:
-
Collected culture supernatants.
-
Commercially available ELISA kits for target cytokines (e.g., IL-6, IL-8, GM-CSF).[4][15]
-
Microplate reader.
Procedure:
-
Sample Preparation: Centrifuge the collected supernatants to pellet any cellular debris.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves:
-
Adding standards, controls, and samples to a pre-coated microplate.
-
Incubating with a biotin-conjugated detection antibody.
-
Incubating with streptavidin-HRP.
-
Adding a substrate solution (e.g., TMB) to develop the color.
-
Stopping the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate the concentration of each cytokine in the samples by interpolating from the standard curve. Analyze the data to determine the percentage inhibition of cytokine release by the drug treatments compared to the stimulated control.
Part 3: Key Signaling Pathways
Azelastine and Fluticasone act on distinct but complementary pathways to reduce the inflammatory response in allergic rhinitis.
References
- 1. Nasal immune gene expression in response to azelastine and fluticasone propionate combination or monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. docetp.mpa.se [docetp.mpa.se]
- 4. Superior effect of MP-AzeFlu than azelastine or fluticasone propionate alone on reducing inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Effects of Azelastine and Fluticasone Nasal Sprays in the Treatment of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Ex Vivo Nasal Mucosa Experimental Design for Drug Permeability Assessments: Correcting Mucosal Thickness Interference and Reevaluating Fluorescein Sodium as an Integrity Marker for Chemically Induced Mucosal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational, In Vitro, and In Vivo Models for Nose-to-Brain Drug Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of Cytokine Release by Fluticasone Furoate vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]
- 10. Histopathological, Cytological and Radiological Correlations in Allergy and Public Health Concerns: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of intranasal fluticasone on cellular infiltration, endothelial adhesion molecule expression, and proinflammatory cytokine mRNA in nasal polyp disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Superior effect of MP-AzeFlu than azelastine or fluticasone propionate alone on reducing inflammatory markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of a Sustained-Release Formulation of Azelastine Hydrochloride and Fluticasone Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelastine (B1213491) hydrochloride (HCl), an antihistamine, and fluticasone (B1203827) propionate (B1217596), a corticosteroid, are effectively used in combination for the management of allergic rhinitis.[1][2][3] Standard nasal spray formulations, however, may require frequent administration to maintain therapeutic efficacy. The development of a sustained-release formulation aims to improve patient compliance and provide prolonged symptom relief by extending the residence time of the active pharmaceutical ingredients (APIs) in the nasal cavity and controlling their release.
This document outlines the development and evaluation of a novel sustained-release nasal spray formulation of Azelastine HCl and Fluticasone Propionate. The proposed formulation is based on the encapsulation of the APIs into mucoadhesive microspheres. Mucoadhesive polymers are utilized to increase the formulation's residence time in the nasal cavity, thereby enhancing contact with the absorptive membranes.[4][5][6][7][8] This strategy not only prolongs the local action of the drugs but also has the potential to improve systemic bioavailability for sustained therapeutic effect.[9]
Proposed Sustained-Release Formulation
The proposed formulation consists of drug-loaded, biodegradable mucoadhesive microspheres suspended in an aqueous vehicle for nasal delivery. Chitosan (B1678972), a natural, biocompatible, and biodegradable polymer with excellent mucoadhesive properties, is selected as the primary polymer for microsphere preparation.[4]
Table 1: Composition of the Sustained-Release Microsphere-Based Nasal Spray
| Component | Role | Concentration (% w/v) |
| Azelastine Hydrochloride | Active Pharmaceutical Ingredient | 0.137 |
| Fluticasone Propionate | Active Pharmaceutical Ingredient | 0.050 |
| Chitosan (low molecular weight) | Mucoadhesive Polymer, Microsphere Matrix | 1.5 |
| Sodium Tripolyphosphate | Cross-linking Agent | 0.5 |
| Polysorbate 80 | Surfactant, Wetting Agent | 0.1 |
| Benzalkonium Chloride | Preservative | 0.01 |
| Disodium EDTA | Chelating Agent, Stabilizer | 0.05 |
| Glycerin | Humectant, Viscosity Modifier | 2.0 |
| Purified Water | Vehicle | q.s. to 100 |
Experimental Protocols
Preparation of Drug-Loaded Mucoadhesive Microspheres
This protocol describes the preparation of Azelastine HCl and Fluticasone Propionate co-loaded chitosan microspheres using the ionic gelation method.
Materials:
-
Azelastine Hydrochloride
-
Fluticasone Propionate
-
Chitosan (low molecular weight)
-
Acetic Acid
-
Sodium Tripolyphosphate (STPP)
-
Polysorbate 80
-
Purified Water
Equipment:
-
Magnetic stirrer
-
Homogenizer
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Chitosan Solution Preparation: Dissolve 1.5 g of chitosan in 100 mL of 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.
-
Drug Dispersion:
-
Accurately weigh 137 mg of Azelastine HCl and add it to the chitosan solution. Stir until completely dissolved.
-
Separately, disperse 50 mg of Fluticasone Propionate in 5 mL of purified water containing 0.1% Polysorbate 80. Homogenize this suspension for 10 minutes.
-
Add the Fluticasone Propionate suspension to the Azelastine-chitosan solution and stir for 30 minutes to ensure uniform distribution.
-
-
Microsphere Formation:
-
Prepare a 0.5% (w/v) STPP solution in purified water.
-
Add the STPP solution dropwise to the drug-polymer solution under constant magnetic stirring (500 rpm).
-
Continue stirring for 60 minutes to allow for the formation and stabilization of microspheres.
-
-
Separation and Washing:
-
Centrifuge the microsphere suspension at 10,000 rpm for 30 minutes.
-
Discard the supernatant and wash the microspheres twice with purified water to remove unreacted STPP and unentrapped drug.
-
-
Lyophilization: Freeze the washed microspheres at -80°C and then lyophilize for 48 hours to obtain a fine, dry powder.
-
Final Formulation: Aseptically disperse the lyophilized microspheres in the sterile aqueous vehicle containing the remaining excipients (Benzalkonium Chloride, Disodium EDTA, Glycerin) to achieve the final target concentrations.
In-Vitro Drug Release Study
This protocol outlines the in-vitro release testing of the sustained-release nasal spray formulation using a Franz diffusion cell apparatus.[10][11]
Materials:
-
Sustained-release nasal spray formulation
-
Synthetic nasal mucus solution (simulated nasal fluid)
-
Cellulose (B213188) nitrate (B79036) membrane (pore size 0.45 µm)
-
Franz diffusion cells
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Simulated Nasal Fluid (SNF): Prepare SNF with a composition mimicking human nasal fluid (e.g., containing salts, mucin, and adjusted to pH 6.5).
-
Apparatus Setup:
-
Mount the cellulose nitrate membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with SNF and maintain the temperature at 37 ± 0.5°C with constant stirring.
-
-
Sample Application:
-
Actuate one spray (delivering a known dose of the formulation) onto the surface of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed SNF to maintain sink conditions.
-
-
Sample Analysis: Analyze the withdrawn samples for the concentration of Azelastine HCl and Fluticasone Propionate using a validated HPLC method.[12][13][14]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile.
Particle Size and Zeta Potential Analysis
Objective: To determine the size distribution and surface charge of the prepared microspheres, which are critical parameters for nasal deposition and mucoadhesion.
Equipment: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Disperse a small amount of the lyophilized microspheres in purified water.
-
Analyze the dispersion using the DLS instrument to determine the mean particle size, polydispersity index (PDI), and zeta potential.
In-Vivo Pharmacokinetic Study
This protocol provides a framework for a preclinical in-vivo pharmacokinetic study in a suitable animal model (e.g., rabbits or rats) to evaluate the sustained-release characteristics of the formulation.
Study Design: A parallel-group, single-dose study comparing the sustained-release (SR) formulation with a conventional immediate-release (IR) nasal spray.
Animals: Healthy adult male New Zealand white rabbits (n=6 per group).
Procedure:
-
Dosing:
-
Group 1 (Test): Administer a single spray of the SR formulation into one nostril of each rabbit.
-
Group 2 (Control): Administer a single spray of a comparable IR formulation into one nostril of each rabbit.
-
-
Blood Sampling: Collect blood samples from the marginal ear vein at pre-dose and at specified time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of Azelastine and Fluticasone Propionate using a validated LC-MS/MS method.[15][16]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) for both groups.
Data Presentation
Table 2: Physicochemical Characterization of the Formulation
| Parameter | Specification | Result |
| Appearance | White to off-white, uniform suspension | Conforms |
| pH | 6.0 - 7.0 | 6.5 ± 0.2 |
| Mean Particle Size (µm) | 10 - 50 | 25.6 ± 3.1 |
| Zeta Potential (mV) | > +15 | +22.4 ± 2.5 |
| Drug Content Uniformity (%) | 95 - 105 | Azelastine: 99.2 ± 1.5Fluticasone: 98.7 ± 1.8 |
| Viscosity (cP) | 50 - 150 | 110 ± 10 |
Table 3: In-Vitro Drug Release Profile Comparison
| Time (hours) | Cumulative Release (%) - SR Formulation (Azelastine) | Cumulative Release (%) - SR Formulation (Fluticasone) | Cumulative Release (%) - IR Formulation (Azelastine) | Cumulative Release (%) - IR Formulation (Fluticasone) |
| 1 | 22.5 | 18.9 | 95.2 | 91.5 |
| 4 | 45.8 | 39.2 | 98.1 | 96.3 |
| 8 | 68.3 | 61.5 | - | - |
| 12 | 85.1 | 79.8 | - | - |
| 24 | 96.4 | 92.3 | - | - |
Table 4: Pharmacokinetic Parameters in Rabbits (Mean ± SD)
| Parameter | Sustained-Release (SR) Formulation | Immediate-Release (IR) Formulation |
| Azelastine | ||
| Cmax (ng/mL) | 1.8 ± 0.4 | 4.5 ± 0.9 |
| Tmax (hr) | 4.0 ± 1.0 | 0.5 ± 0.2 |
| AUC0-48 (ng·hr/mL) | 35.6 ± 5.1 | 38.2 ± 6.3 |
| t1/2 (hr) | 14.2 ± 2.1 | 11.8 ± 1.9 |
| Fluticasone Propionate | ||
| Cmax (pg/mL) | 85.3 ± 15.2 | 190.1 ± 35.8 |
| Tmax (hr) | 6.0 ± 1.5 | 1.0 ± 0.5 |
| AUC0-48 (pg·hr/mL) | 1250.4 ± 210.6 | 1315.7 ± 250.1 |
| t1/2 (hr) | 10.5 ± 1.8 | 7.8 ± 1.3 |
Visualizations
Caption: Workflow for the development of the sustained-release nasal spray.
Caption: Analytical testing cascade for quality control of the formulation.
Caption: Pharmacokinetic pathway of the sustained-release nasal formulation.
References
- 1. Articles [globalrx.com]
- 2. mountainside-medical.com [mountainside-medical.com]
- 3. Azelastine Hydrochloride and Fluticasone Propionate Nasal Spray [sanifyhealthcare.com]
- 4. A review on mucoadhesive polymer used in nasal drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Mucoadhesive polymers: Drug carriers for improved nasal drug delivery - IJNDD [ijndd.in]
- 7. Mucoadhesion; A prerequisite or a constraint in nasal drug delivery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 10. In vitro dissolution/release methods for mucosal delivery systems | ADMET and DMPK [pub.iapchem.org]
- 11. mdpi.com [mdpi.com]
- 12. ajpamc.com [ajpamc.com]
- 13. researchgate.net [researchgate.net]
- 14. ijnrd.org [ijnrd.org]
- 15. Bioavailability and disposition of azelastine and fluticasone propionate when delivered by MP29-02, a novel aqueous nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Maximizing Intranasal Deposition of Azelastine/Fluticasone Propionate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of azelastine (B1213491) hydrochloride, a histamine (B1213489) H1-receptor antagonist, and fluticasone (B1203827) propionate (B1217596), a corticosteroid, is a potent therapy for allergic rhinitis.[1][2] The efficacy of this combination is highly dependent on its effective delivery to and deposition within the nasal cavity. This document provides detailed application notes and protocols for various techniques aimed at maximizing the intranasal deposition of azelastine/fluticasone propionate formulations. The methodologies are based on published research and are intended to guide researchers in developing and evaluating novel intranasal delivery strategies.
Data Presentation: Quantitative Analysis of Deposition and Efficacy
The following tables summarize key quantitative data from studies on this compound nasal sprays.
Table 1: In Vitro Deposition Characteristics of MP-AzeFlu vs. Sequential Spraying
| Formulation | Deposition Observation | Runoff (Anterior Drip) | Posterior Backflow | Reference |
| MP-AzeFlu (single spray) | Coated all turbinates up to the nasopharynx | None observed | None observed | [3][4] |
| Azelastine followed by Fluticasone Propionate (sequential sprays) | Incomplete coverage | Significant dripping observed | Significant backflow observed | [3][4] |
Table 2: Clinical Efficacy of Combination Therapy vs. Monotherapy
| Treatment Group | Improvement in Total Nasal Symptom Score (TNSS) | Statistical Significance vs. Monotherapy | Reference |
| This compound Combination | 28.4% | p ≤ .003 | [5] |
| Fluticasone Propionate | 20.4% | - | [5] |
| Azelastine | 16.4% | - | [5] |
| Placebo | 11.2% | - | [5] |
Table 3: Gene Expression Changes in Nasal Mucosa Following 7-Day Treatment
| Treatment Group | Number of Significantly Differentially Expressed Genes | Predominant Effect | Reference |
| This compound (AZE/FP) | 16 | Downregulation (10 genes), Upregulation (6 genes) | [6] |
| Fluticasone Propionate (FP) | 206 | Downregulation (182 genes) | [6] |
| Azelastine (AZE) | 5 | Upregulation (4 genes) | [6] |
Experimental Protocols
Protocol 1: In Vitro Nasal Deposition Using a Nasal Cast Model
This protocol describes a method to visualize and quantify the deposition of this compound nasal spray in a human nasal cavity model.
Objective: To assess the deposition pattern and extent of runoff of an intranasal formulation.
Materials:
-
Anatomically correct human nasal cavity model.
-
This compound nasal spray (e.g., MP-AzeFlu).
-
Sequential sprays of azelastine hydrochloride and fluticasone propionate.
-
Water-sensitive dye.
-
Vacuum pump to simulate sniffing.
-
High-resolution digital camera.
Methodology:
-
Coat the interior surfaces of the nasal cavity model with a water-sensitive dye. This dye will change color upon contact with the aqueous nasal spray formulation.[3]
-
Assemble the nasal cast.
-
Connect the nasopharynx outlet of the model to a vacuum pump to simulate a gentle sniffing action during spray actuation.[3]
-
Actuate a single spray of the this compound combination product into one nostril of the model.
-
For comparison, in a separate, clean and prepared model, actuate a single spray of azelastine hydrochloride, followed by a single spray of fluticasone propionate into one nostril.
-
Discontinue the vacuum shortly after spray actuation.
-
Photograph the model from anterior and lateral views to document the deposition pattern, as indicated by the color change of the dye.[3]
-
Visually inspect the model's nostril opening and nasopharynx exit for any signs of dripping (runoff) or backflow.[3]
-
Quantify the surface area of deposition by image analysis software if required.
Protocol 2: In Vivo Endoscopic Evaluation of Nasal Deposition
This protocol outlines a procedure for the direct visualization of nasal spray deposition in human subjects.
Objective: To qualitatively assess the in vivo deposition pattern of this compound nasal spray.
Materials:
-
This compound nasal spray.
-
A non-toxic, visible dye compatible with the nasal formulation (e.g., indigocarmine).[7]
-
Nasal endoscope (rigid or flexible).[7]
-
Light source and video recording system.
-
Topical nasal decongestant and anesthetic (optional, as per clinical judgment).
Methodology:
-
Recruit healthy volunteers with normal nasal anatomy.
-
If necessary, apply a topical decongestant to the nasal mucosa to allow for better visualization.
-
Introduce the nasal endoscope into the subject's nasal cavity to record a baseline image.
-
Instruct the subject on the proper administration technique for the nasal spray (e.g., head position, breathing).
-
Administer a single spray of the dye-containing this compound formulation into the nostril.
-
Immediately re-introduce the endoscope to visualize and record the deposition pattern of the dye on the nasal mucosa, including the turbinates and meatuses.[7]
-
Repeat the procedure with different head positions (e.g., head upright, head tilted forward, lying head back) to evaluate the impact on deposition.
-
Analyze the recorded video footage to qualitatively describe the regional distribution of the spray.
Protocol 3: In Vivo Quantitative Deposition Analysis using Gamma Scintigraphy
This protocol provides a method for the quantitative assessment of regional nasal deposition using a radiolabeled formulation.
Objective: To quantify the amount of this compound deposited in different regions of the nasal cavity and assess clearance.
Materials:
-
This compound formulation radiolabeled with a gamma-emitting isotope (e.g., Technetium-99m).[8]
-
Gamma camera.
-
Healthy volunteers.
-
Data acquisition and analysis software.
Methodology:
-
Prepare the radiolabeled this compound nasal spray, ensuring the radiolabel does not alter the spray characteristics.[8]
-
Position the subject in front of the gamma camera.
-
Instruct the subject on the administration technique and head position to be evaluated.
-
Administer a single, radiolabeled spray into one nostril.
-
Immediately begin acquiring dynamic images with the gamma camera to visualize the initial deposition and subsequent mucociliary clearance over time.[8]
-
Acquire static images from anterior and lateral views.
-
Define regions of interest (ROIs) on the scintigraphic images corresponding to the anterior nasal cavity, turbinates, and nasopharynx.
-
Quantify the radioactivity in each ROI to determine the percentage of the total dose deposited in each region.[9]
-
Continue imaging over a set period (e.g., 60 minutes) to measure the rate of clearance from the nasal cavity.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for in vitro and in vivo deposition analysis.
Caption: Azelastine's dual mechanism of action.
Caption: Fluticasone propionate's genomic mechanism of action.
References
- 1. Azelastine–Fluticasone Combination Therapy in Allergic Rhinitis: Current Evidence and Clinical Implications in Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azelastine and fluticasone (nasal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Deposition characteristics of a novel intranasal formulation of azelastine hydrochloride plus fluticasone propionate in an anatomic model of the human nasal cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deposition characteristics of a new allergic rhinitis nasal spray (MP29-02*) in an anatomical model of the human nasal cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Double-blind, placebo-controlled study of azelastine and fluticasone in a single nasal spray delivery device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nasal immune gene expression in response to azelastine and fluticasone propionate combination or monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of endoscopic sinus surgery on nasal spray deposition using dye-based methods for humans and a human silicone sinonasal cavity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. i2cpharm.co.uk [i2cpharm.co.uk]
- 9. Deposition pattern of nasal sprays in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Fluticasone Propionate in Aqueous Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of fluticasone (B1203827) propionate (B1217596).
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of fluticasone propionate?
Fluticasone propionate is practically insoluble in water.[1] Its aqueous solubility is reported to be extremely low, approximately 0.14 µg/mL at 25°C.[2] This poor solubility can significantly hinder the development of aqueous formulations and limit its bioavailability.[3]
Q2: Why is overcoming the poor solubility of fluticasone propionate important?
Enhancing the aqueous solubility of fluticasone propionate is crucial for several reasons:
-
Improved Bioavailability: For effective therapeutic action, drugs must be in a dissolved state to be absorbed by the body.[4]
-
Uniform Dosing: In aqueous formulations like nasal sprays, poor solubility can lead to particle settling, caking, and agglomeration, resulting in a lack of dose uniformity.[2][5]
-
Development of Liquid Formulations: Improved solubility enables the development of stable and effective liquid dosage forms, such as solutions for nebulization or nasal sprays, which can be advantageous over suspensions or dry powder inhalers.[2]
Q3: What are the common strategies to enhance the aqueous solubility of fluticasone propionate?
Several techniques can be employed to improve the solubility of poorly water-soluble drugs like fluticasone propionate.[4][5] The most common and effective methods include:
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin molecule to form a more soluble inclusion complex.[2]
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[6][7]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier at a solid state to enhance its dissolution.
Troubleshooting Guides
Cyclodextrin Complexation
This section provides troubleshooting for issues encountered during the preparation and characterization of fluticasone propionate-cyclodextrin inclusion complexes.
Q4: I am not observing a significant increase in the solubility of fluticasone propionate after complexation with cyclodextrins. What could be the reason?
| Potential Cause | Troubleshooting Steps |
| Inappropriate Cyclodextrin Type | Different cyclodextrins and their derivatives have varying complexation efficiencies. For fluticasone propionate, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to have a high stability constant.[2][5] Consider screening different types of cyclodextrins (e.g., β-CD, HP-β-CD, SBE-β-CD) to find the most effective one. |
| Incorrect Drug-to-Cyclodextrin Ratio | The stoichiometry of the inclusion complex is crucial. For fluticasone propionate and β-cyclodextrins, a 1:1 molar ratio is often assumed.[5] Perform a phase solubility study to determine the optimal ratio that provides the maximum solubility enhancement. A mass ratio of 1:7 (FP:HP-β-CD) has been reported to be effective.[5] |
| Inefficient Complexation Method | The method used to prepare the inclusion complex significantly impacts its formation. Simple physical mixing may not be sufficient.[5] Consider using more energetic methods like co-grinding (mechanochemical activation)[2][5], kneading, or solvent evaporation to facilitate complex formation. |
| Issues with the Experimental Protocol | Ensure that the system has reached equilibrium during the solubility measurement. This typically requires shaking for at least 24 hours.[5] Also, verify the accuracy of your analytical method (e.g., HPLC) for quantifying fluticasone propionate. |
Q5: My fluticasone propionate-cyclodextrin complex is not stable and the drug precipitates over time. How can I improve its stability?
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Formulation pH | The pH of the aqueous formulation can influence the stability of the inclusion complex. Evaluate the formulation's stability over a range of pH values to identify the optimal condition. |
| Presence of Competing Molecules | Other excipients in the formulation might compete with fluticasone propionate for the cyclodextrin cavity. Review the formulation components and consider their potential for interaction. |
| Insufficient Complexation | If the complexation is incomplete, free drug will be present and can precipitate. Ensure the preparation method is optimized for maximum complex formation. Characterization techniques like DSC and PXRD can confirm the formation of the inclusion complex.[5] |
| Storage Conditions | Store the formulation under appropriate conditions (e.g., protected from light, controlled temperature) to minimize degradation and precipitation. A study showed that a ground mixture of FP and HP-β-CD was stable for 60 days.[5] |
Nanosuspension
This section provides guidance for troubleshooting common issues during the preparation and stabilization of fluticasone propionate nanosuspensions.
Q6: I am unable to achieve the desired particle size for my fluticasone propionate nanosuspension using high-pressure homogenization (HPH). What should I do?
| Potential Cause | Troubleshooting Steps |
| Inadequate Homogenization Parameters | The homogenization pressure and the number of cycles are critical parameters.[8] Increase the homogenization pressure and/or the number of homogenization cycles. Optimization of these parameters is essential to achieve the desired particle size.[6] |
| Sub-optimal Pre-milling | HPH is more effective when the initial particle size is already reduced.[8] Consider a pre-milling step to reduce the size of the coarse fluticasone propionate powder before HPH. |
| Inappropriate Stabilizer | The choice and concentration of the stabilizer are crucial to prevent particle aggregation. Screen different stabilizers (e.g., surfactants, polymers) and their concentrations to find the most effective system for fluticasone propionate. |
| High Drug Concentration | A very high concentration of the drug in the suspension can make particle size reduction more difficult. Try reducing the initial drug concentration in the suspension. |
Q7: My fluticasone propionate nanosuspension shows particle aggregation and settling upon storage. How can I improve its physical stability?
| Potential Cause | Troubleshooting Steps |
| Insufficient Stabilization | The repulsive forces between the nanoparticles may not be sufficient to overcome the attractive forces, leading to aggregation. Optimize the type and concentration of the stabilizer. A combination of steric and electrostatic stabilizers can sometimes be more effective. |
| Ostwald Ripening | Smaller particles have higher solubility and can dissolve and redeposit onto larger particles, leading to particle growth over time. Using a combination of stabilizers or adding a small amount of a viscosity-enhancing agent can help to minimize this effect. |
| Inappropriate Storage Temperature | Temperature fluctuations can affect the stability of the nanosuspension. Store the nanosuspension at a controlled temperature. Refrigerated storage may be beneficial, but freeze-thaw cycles should be avoided unless a cryoprotectant is used. |
| Formulation pH | The surface charge of the nanoparticles can be pH-dependent. Adjusting the pH of the formulation to a value that maximizes the zeta potential can enhance electrostatic stabilization. |
Data Presentation
Table 1: Solubility of Fluticasone Propionate in Various Media
| Solvent/Medium | Solubility (µg/mL) | Reference |
| Ultrapure Water | 1.92 | [9] |
| Gamble's Solution | 1.99 | [9] |
| Simulated Lung Lining Fluid (sLLF) | 2.04 | [9] |
| Aqueous Dilution of Survanta | 3.89 | [9] |
| Survanta | 20.28 | [9] |
Table 2: Enhancement of Fluticasone Propionate Solubility using Cyclodextrins
| Cyclodextrin Derivative | Method | Solubility Increase (fold) | Final Concentration (µg/mL) | Reference |
| HP-β-CD | Co-grinding (1:7 w/w) | 280 | ~40 | [2][5] |
Experimental Protocols
Preparation of Fluticasone Propionate-HP-β-CD Inclusion Complex by Mechanochemical Activation
This protocol is based on the method described by Dai et al. (2015).[5]
Materials:
-
Fluticasone Propionate (FP)
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Roll mill with a polyurethane jar and steel balls
Procedure:
-
Weigh 1g of Fluticasone Propionate and 7g of HP-β-CD (1:7 w/w ratio).
-
Load the powders into a 500mL polyurethane jar containing steel balls (e.g., 22 mm diameter).
-
Grind the mixture in the roll mill for 6 hours at a rotation frequency of 60 Hz (approximately 700 rpm).
-
After grinding, collect the resulting ground mixture (GM).
-
For comparison, a physical mixture (PM) can be prepared by gently triturating the same ratio of FP and HP-β-CD in a mortar with a spatula until a homogenous mixture is obtained.
Phase Solubility Study
This protocol is based on the method described by Higuchi and Connors (1965) and applied by Dai et al. (2015).[5]
Materials:
-
Fluticasone Propionate (FP)
-
Cyclodextrin (e.g., HP-β-CD)
-
Aqueous solution (e.g., purified water or buffer)
-
Shaker bath
-
0.22 µm membrane filters
-
HPLC system for analysis
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 0.056 mol/L).
-
Add an excess amount of Fluticasone Propionate (e.g., 50 mg) to a fixed volume (e.g., 10 mL) of each cyclodextrin solution in separate vials.
-
Shake the suspensions in a shaker bath at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After shaking, allow the suspensions to stand to let the undissolved drug settle.
-
Filter the supernatant through a 0.22 µm membrane filter to remove any undissolved FP.
-
Analyze the concentration of dissolved FP in the filtrate using a validated HPLC method.
-
Plot the concentration of dissolved FP against the concentration of the cyclodextrin to obtain a phase solubility diagram.
Mandatory Visualization
Caption: Workflow for preparing and characterizing fluticasone propionate-cyclodextrin inclusion complexes.
Caption: Logical relationship between solubility challenges and enhancement strategies for fluticasone propionate.
References
- 1. CN103588846A - Preparation method of fluticasone propionate particles and applications of the particle - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Systemic bioavailability of fluticasone propionate administered as nasal drops and aqueous nasal spray formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN115887372A - Fluticasone propionate suspension and preparation method thereof - Google Patents [patents.google.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of fluticasone propionate and beclomethasone dipropionate in simulated lung lining fluids - DDL [ddl-conference.com]
Technical Support Center: Optimizing Azelastine/Fluticasone Nasal Spray Droplet Size for Enhanced Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing spray droplet size for enhanced nasal deposition of Azelastine/Fluticasone (B1203827) formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Inconsistent Droplet Size Distribution (DSD) Results
Question: We are observing high variability in our droplet size distribution measurements between actuations of the same Azelastine/Fluticasone nasal spray device. What could be the cause and how can we troubleshoot this?
Answer: Inconsistent droplet size distribution is a common issue that can stem from several factors related to the formulation, the device, and the analytical method.
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Inadequate Device Priming | Ensure a consistent and documented priming procedure is followed for each new device before testing. The FDA recommends priming each product as per the Reference Listed Drug (RLD) labeling prior to initial dosing.[1] |
| Variable Actuation Parameters | Manual actuation can introduce significant variability. Utilize an automated actuation station to control parameters like actuation velocity, force, and acceleration for repeatable measurements.[2] |
| Formulation Inhomogeneity | For suspension formulations like those containing fluticasone propionate (B1217596), ensure the formulation is adequately shaken before each actuation to guarantee a uniform suspension of the active pharmaceutical ingredient (API). |
| Air Bubbles in the Device | Visually inspect the device for air bubbles in the dip tube, as these can interfere with proper atomization. If bubbles are present, re-prime the device until they are expelled. |
| Device Clogging | Partial clogging of the nozzle orifice can significantly alter spray characteristics. Inspect the nozzle for any blockage and clean or replace the device if necessary. |
| Inconsistent Environmental Conditions | Temperature and humidity can affect both the formulation's properties and the spray's behavior. Conduct experiments in a controlled environment to minimize these variables. |
Issue 2: Droplet Size is Consistently Too Large (High Dv50)
Question: Our Azelastine/Fluticasone formulation is producing droplets with a median diameter (Dv50) consistently above the target range of 30-70 µm, which may lead to excessive anterior nasal deposition.[3] How can we reduce the droplet size?
Answer: An excessively large droplet size is often related to the formulation's physical properties or the device's atomization efficiency.
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| High Formulation Viscosity | High viscosity makes the formulation more difficult to atomize, leading to larger droplets.[3][4] Consider reducing the concentration of viscosity-enhancing agents. Note that the type of viscosity enhancer can also impact droplet size differently.[3] |
| High Surface Tension | Higher surface tension hinders droplet formation. The inclusion of surfactants or co-solvents can reduce surface tension, leading to smaller droplets.[3] |
| Low Actuation Velocity/Force | Insufficient energy during actuation results in poor atomization. If using an automated actuator, increase the actuation velocity or force. Studies have shown that slower actuation profiles can produce significantly larger droplets.[2][5] |
| Device Nozzle Geometry | The design of the nozzle orifice plays a critical role. A larger orifice may lead to larger droplets.[4] Experiment with devices that have different nozzle geometries. |
Issue 3: High Percentage of Small Droplets (<10 µm)
Question: Our analysis shows a significant percentage of droplets are smaller than 10 µm, raising concerns about potential lung deposition. What steps can we take to increase the droplet size and minimize the fine particle fraction?
Answer: Minimizing the fraction of droplets under 10 µm is crucial for safety and to ensure the drug is targeted to the nasal cavity.[5][6]
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Low Formulation Viscosity | Very low viscosity can lead to overly efficient atomization. A modest increase in viscosity, through the addition of a suitable excipient, can help increase the overall droplet size.[4] |
| Low Surface Tension/Density | Formulations that are too easy to atomize may produce a higher fraction of fine particles.[3] Adjusting the formulation by modifying co-solvents or surfactants might be necessary. |
| High Actuation Velocity/Force | While low velocity can lead to large droplets, excessively high actuation energy can have the opposite effect. Optimize the actuation parameters to find a balance that produces the desired droplet size profile. |
| Device and Pump Mechanism | The pump's design influences the pressure generated and the resulting atomization. Different pump mechanisms can produce different droplet size profiles even with the same formulation.[2][4] |
Frequently Asked Questions (FAQs)
Formulation and Droplet Size
Q1: What is the optimal droplet size range for an Azelastine/Fluticasone nasal spray and why is it important? A1: The ideal median particle size for conventional nasal sprays is typically between 30 and 120 microns.[7][8] Droplets within this range are more likely to deposit in the posterior two-thirds of the nasal cavity, where they can exert their therapeutic effect.[5] Droplets larger than this tend to deposit at the front of the nose and may be cleared quickly, while droplets smaller than 10 µm can be inhaled into the lungs, which is undesirable.[5][9]
Q2: How does the viscosity of the Azelastine/Fluticasone formulation affect droplet size and nasal deposition? A2: As the viscosity of a formulation increases, it becomes more difficult to atomize, which generally leads to larger droplet sizes and a narrower spray plume.[3] While higher viscosity can improve the retention time of the drug in the nasal cavity, it can also lead to more localized deposition in the anterior region.[4][10] There is a delicate balance between increasing viscosity for better retention and maintaining a viscosity that allows for good atomization.[2]
Q3: Can the particle size of the suspended fluticasone propionate affect the final droplet size of the spray? A3: The presence of small solid particles in a nasal spray suspension typically has little effect on the spray characteristics and droplet size.[3] However, the particle size of the API itself is a critical quality attribute as it can influence the rate of dissolution and bioavailability at the site of action.[5] Regulatory guidance often recommends measuring the API particle size distribution both before and after actuation.[5]
Experimental Methodologies
Q4: What are the recommended in vitro methods for analyzing the droplet size distribution of our nasal spray? A4: The FDA recommends laser diffraction for measuring the droplet size distribution of nasal sprays.[5][7] This technique is fast, non-destructive, and can measure droplet size in real-time throughout the spray event.[5][7] For analyzing the fine particle fraction (droplets <10 µm) that could be inhaled into the lungs, cascade impaction is the recommended method.[7][8] This technique separates particles based on their aerodynamic size and allows for drug-specific quantification.[11]
Q5: How can we measure the actual deposition pattern of our Azelastine/Fluticasone spray in the nasal cavity? A5: In vivo nasal deposition is most accurately measured using gamma scintigraphy.[12][13] This non-invasive imaging technique involves radiolabeling the drug formulation to visualize and quantify its deposition and clearance within the different regions of the nasal cavity.[12][13] In vitro methods using anatomically correct nasal cast models are also valuable tools for assessing and comparing the deposition patterns of different formulations and devices.[14][15][16]
Device and Actuation
Q6: How do the nasal spray device characteristics, such as the pump and nozzle, influence droplet size? A6: The pump mechanism and nozzle geometry are critical factors.[4] The pump determines the force and pressure applied to the formulation, while the nozzle's orifice size and design affect how the liquid breaks up into droplets.[4][17] Devices designed to deliver a consistent dose under a wider range of actuation conditions can help minimize variability.[4]
Q7: Does the way a patient actuates the nasal spray affect the droplet size and deposition? A7: Yes, patient actuation can vary significantly, which is why it's crucial to evaluate the performance of a nasal spray over a range of actuation conditions (e.g., different speeds and forces).[4] Ideally, a nasal spray should produce a similar droplet size over a reasonable range of actuation conditions to ensure consistent dosing regardless of the user.[4] This is why automated actuation systems are used for in vitro testing to simulate different user profiles.[2]
Data Presentation
Table 1: Influence of Formulation Viscosity on Droplet Size Parameters
This table summarizes the general relationship between formulation viscosity and key droplet size distribution parameters. The values are illustrative and will vary based on the specific formulation and device.
| Formulation Viscosity | Median Droplet Size (Dv50) | Percentage of Droplets <10 µm | Spray Plume Angle | Expected Nasal Deposition |
| Low | Smaller | Higher | Wider | More dispersed, potential for lung deposition |
| Optimal | 30 - 70 µm | Low (<5%) | Moderate | Broad coverage of the nasal mucosa |
| High | Larger | Lower | Narrower | Concentrated in the anterior nasal passage |
Source: Synthesized from multiple sources.[3][4][14]
Table 2: Comparison of Droplet Size Measurement Techniques
| Technique | Principle | What it Measures | Key Advantages | Key Limitations |
| Laser Diffraction | Measures the angular distribution of scattered light as droplets pass through a laser beam. | Volumetric droplet size distribution (e.g., Dv10, Dv50, Dv90, Span) of the entire spray. | Fast, real-time analysis; non-destructive; suitable for a wide size range.[5][7][8] | Does not provide drug-specific information for suspensions. |
| Cascade Impaction | Separates droplets based on their inertia as they are drawn through a series of stages with progressively smaller nozzles. | Aerodynamic particle size distribution and drug mass in different size fractions, particularly the respirable fraction (<10 µm). | Provides drug-specific quantification; FDA-recommended for assessing inhalation risk.[6][11] | More time-consuming than laser diffraction; measures aerodynamic, not geometric, diameter. |
Experimental Protocols
Protocol 1: Droplet Size Distribution Analysis by Laser Diffraction
Objective: To determine the droplet size distribution (DSD) of an Azelastine/Fluticasone nasal spray using a laser diffraction instrument (e.g., Malvern Spraytec).
Materials:
-
Laser diffraction instrument with appropriate lenses (e.g., 300 mm lens for a 0.1-900 µm range).
-
Automated actuation station (e.g., Vereo NSx actuator).
-
Azelastine/Fluticasone nasal spray units.
-
Controlled environment chamber (for temperature and humidity).
Methodology:
-
Instrument Setup:
-
Install the 300 mm lens and perform a background measurement according to the instrument's standard operating procedure.
-
Set the data acquisition rate to capture the entire spray event (e.g., one measurement every 400 µs).[5]
-
-
Device Preparation:
-
Prime a new nasal spray unit by actuating it the number of times specified in the product literature.
-
Mount the nasal spray device onto the automated actuation station.
-
Position the nozzle tip at a fixed distance from the laser beam (e.g., 3-7 cm).[18]
-
-
Actuation and Data Acquisition:
-
Set the automated actuation parameters (e.g., velocity: 70 mm/s; force: 6.0 kg).[5]
-
Initiate the measurement. The software will typically trigger data acquisition when the spray obscures the laser beam to a predefined level (e.g., >7%).
-
The system will record the droplet size distribution over the duration of the spray event.
-
-
Data Analysis:
-
Identify the "fully developed" or "stable" phase of the spray event from the time-history data.[7]
-
Calculate the mean Dv10, Dv50, and Dv90 values, and the Span [(Dv90 - Dv10) / Dv50] for the stable phase.
-
Repeat the measurement for a statistically significant number of actuations and devices.
-
Protocol 2: Aerodynamic Particle Size Distribution by Cascade Impaction
Objective: To quantify the amount of Azelastine and Fluticasone in small droplets (<10 µm) that could potentially be inhaled into the lungs, using an Andersen Cascade Impactor (ACI).
Materials:
-
Andersen Cascade Impactor (ACI), potentially in an abbreviated stack configuration.[6][11]
-
High-capacity vacuum pump.
-
Glass expansion chamber (e.g., 2-liter).[8]
-
Validated HPLC method for the quantification of Azelastine and Fluticasone.
-
Collection plate coating solution (e.g., silicone).
-
Solvents for drug recovery.
Methodology:
-
Impactor Preparation:
-
Coat the collection plates of the ACI to prevent particle bounce.
-
Assemble the impactor stack, ensuring all stages are sealed correctly.
-
Connect the impactor to the vacuum pump via the glass expansion chamber.
-
-
System Calibration:
-
Calibrate the airflow through the system to a constant rate (e.g., 28.3 L/min) using a calibrated flow meter.[19]
-
-
Sample Actuation:
-
Prime the Azelastine/Fluticasone nasal spray device.
-
Insert the nasal spray actuator into a suitable mouthpiece adapter sealed to the impactor's induction port.
-
Turn on the vacuum pump to draw air through the impactor.
-
Actuate a single spray into the induction port.
-
-
Drug Recovery and Analysis:
-
Disassemble the impactor in a low-humidity environment.
-
Rinse each stage and the final filter individually with a known volume of a suitable solvent to recover the deposited drug.
-
Quantify the amount of Azelastine and Fluticasone in each solvent sample using the validated HPLC method.
-
-
Data Analysis:
-
Calculate the mass of each API deposited on each stage of the impactor.
-
Determine the total mass of drug in droplets below the cut-off diameter of the relevant stages (typically, the fine particle fraction is the sum of drug on stages that collect particles < ~5 µm).
-
Mandatory Visualizations
Caption: Workflow for characterizing nasal spray performance.
Caption: Key factors that determine final droplet size.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ilasseurope.org [ilasseurope.org]
- 3. renpharm.com [renpharm.com]
- 4. ilasseurope.org [ilasseurope.org]
- 5. pharmtech.com [pharmtech.com]
- 6. copleyscientific.com [copleyscientific.com]
- 7. scispace.com [scispace.com]
- 8. inhalationmag.com [inhalationmag.com]
- 9. ondrugdelivery.com [ondrugdelivery.com]
- 10. Effect of viscosity on particle size, deposition, and clearance of nasal delivery systems containing desmopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. copleyscientific.com [copleyscientific.com]
- 12. scintigraphics.co.uk [scintigraphics.co.uk]
- 13. i2cpharm.co.uk [i2cpharm.co.uk]
- 14. tandfonline.com [tandfonline.com]
- 15. In Vitro Regional Deposition of Nasal Sprays in an Idealized Nasal Inlet: Comparison with In Vivo Gamma Scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cms.aptar-prod.dotcms.cloud [cms.aptar-prod.dotcms.cloud]
- 17. ondrugdelivery.com [ondrugdelivery.com]
- 18. ajprd.com [ajprd.com]
- 19. inpharmatec.com [inpharmatec.com]
Technical Support Center: Minimizing Systemic Absorption of Azelastine/Fluticasone Propionate in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for preclinical studies involving Azelastine (B1213491) hydrochloride (AZE) and Fluticasone (B1203827) Propionate (B1217596) (FP). The focus is on strategies and methodologies to characterize and minimize systemic absorption while maximizing local drug deposition in the nasal cavity.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing the systemic absorption of intranasal Azelastine/Fluticasone Propionate important in preclinical studies?
A1: While the goal of intranasal AZE/FP therapy is to maximize local anti-inflammatory and antihistaminic effects in the nasal mucosa, systemic absorption can lead to potential off-target effects. Fluticasone propionate has very low systemic bioavailability (around 1%) due to poor aqueous solubility and high first-pass metabolism of the swallowed fraction[1]. Azelastine has a higher systemic bioavailability of about 40%[2][3]. Minimizing systemic exposure is crucial for improving the safety profile of the drug combination. Preclinical studies aim to identify formulations and delivery techniques that keep the drug localized to the nasal cavity, thereby reducing the potential for systemic side effects and ensuring a higher therapeutic index[4].
Q2: What are the key factors influencing the systemic absorption of nasally administered drugs?
A2: Several factors can influence systemic absorption, including:
-
Formulation Properties: Physicochemical characteristics such as viscosity, pH, osmolarity, and the inclusion of excipients can significantly alter drug absorption[5][6]. For instance, mucoadhesive excipients can increase residence time in the nasal cavity, while permeation enhancers can increase absorption[5][7].
-
Delivery Device and Administration Technique: The device used for delivery (e.g., spray pump, atomizer) and the administration technique affect droplet size, spray pattern, and deposition site within the nasal cavity[8][9]. Inconsistent administration can be a major source of variability in preclinical studies[5].
-
Animal Model Anatomy: The complex nasal anatomy of preclinical species (e.g., rodents) can make consistent delivery challenging and influence clearance patterns[5][7].
-
Drug Properties: The inherent physicochemical properties of the active pharmaceutical ingredients (APIs), such as solubility and lipophilicity, are primary determinants of their ability to permeate the nasal mucosa[4].
Q3: How does the formulation vehicle impact drug deposition and runoff?
A3: The formulation vehicle and its volume are critical. A single spray of a well-formulated combination product can result in broad deposition with no runoff, whereas sequential dosing of two separate products can lead to significant dripping and backflow[10]. This runoff is undesirable as it leads to the drug being swallowed, which, particularly for fluticasone propionate, is a primary contributor to the fraction available for systemic absorption, even if it is subsequently metabolized[1]. Optimizing the spray volume and formulation characteristics can reduce runoff and improve drug delivery to the nasal tissue[4][10].
Troubleshooting Guide
Q: We are observing unexpectedly high or highly variable plasma concentrations of Azelastine or Fluticasone Propionate. What are the potential causes and solutions?
A: High and variable systemic exposure is a common challenge in preclinical intranasal studies. The following guide helps diagnose and address potential causes.
Caption: Troubleshooting flowchart for high systemic exposure.
| Potential Cause | Recommended Action & Rationale |
| Inconsistent Administration Technique | Standardize Administration: Use a calibrated micropipette or a specialized nasal atomizer to ensure consistent droplet size and delivery pressure. Practice the technique to ensure deposition in the desired nasal region away from the esophagus[5]. The administrator's technique plays a crucial role in determining where the drug is deposited[7]. |
| Suboptimal Formulation Properties | Optimize Formulation: Evaluate and adjust the formulation's physicochemical properties. Consider using mucoadhesive excipients to increase residence time or adjusting viscosity to prevent rapid clearance[5]. The formulation's tonicity can also modulate nasal absorption and retention[9]. |
| Animal Movement / Positioning | Refine Animal Handling: Use appropriate and consistent restraint methods to minimize head movement during and immediately after administration. For rodents, a supine position with the head tilted back can help target the olfactory region and reduce swallowing[5]. |
| Anatomical Differences | Histopathological Evaluation: After studies, perform a histological examination of the nasal cavity. This can confirm proper deposition and assess for any pathological changes or irritation caused by the formulation or administration technique[5]. Rodent nasal anatomy is complex and can make consistent delivery challenging[7]. |
| Analytical Method Issues | Validate Bioanalytical Method: Ensure the analytical method (e.g., LC-MS/MS) is fully validated for specificity, accuracy, and precision. Highly sensitive assays are required to accurately measure the very low concentrations of fluticasone propionate in plasma[1][3]. |
Data Summaries: Pharmacokinetic Parameters
The following tables summarize human pharmacokinetic data from clinical studies comparing the this compound combination nasal spray (MP29-02) to single-entity products. This data is valuable for preclinical researchers in setting benchmarks and understanding the pharmacokinetic profile of these drugs.
Table 1: Fluticasone Propionate (FP) Pharmacokinetic Parameters Data from human clinical studies comparing the MP29-02 combination spray with a monotherapy formulation (MP29-02-FP-mono) and a marketed single-entity product (FP-BI).
| Parameter | MP29-02 (AZE/FP) | MP29-02-FP-mono | FP-BI (Marketed) | Ratio of Geometric Means (90% CI) |
| Cmax (pg/mL) | 9.6 | 10.5 | 6.1 | MP29-02 vs FP-BI: 157.4% (132.5, 187.1)[1][3] |
| AUC(0-t) (pg·h/mL) | 61.9 | 65.7 | 37.9 | MP29-02 vs FP-BI: 161.1% (137.1, 189.3)[1][3] |
| tmax (h) | ~1.0 | ~1.0 | ~1.0 | N/A |
Note: Increased FP exposure was observed with MP29-02-based products compared with the marketed comparator, but concentrations were generally very low[1][3].
Table 2: Azelastine (AZE) Pharmacokinetic Parameters Data from human clinical studies comparing the MP29-02 combination spray with a monotherapy formulation (MP29-02-AZE-mono) and a marketed single-entity product (Astelin®).
| Parameter | MP29-02 (AZE/FP) | MP29-02-AZE-mono | Astelin® (Marketed) | Ratio of Geometric Means (90% CI) |
| Cmax | Ratio vs. Mono: 102.7% | N/A | Ratio vs. Astelin®: 107.3% | MP29-02 vs Astelin®: 107.3% (92.6, 124.3)[1][3] |
| AUC(0-t) | Ratio vs. Mono: 98.8% | N/A | Ratio vs. Astelin®: 105.5% | MP29-02 vs Astelin®: 105.5% (95.6, 116.4)[1][3] |
Note: Azelastine bioavailability was found to be equivalent between the combination product and the marketed monotherapy, indicating no significant pharmacokinetic drug-drug interaction[1][3].
Key Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study
This protocol outlines a typical non-compartmental pharmacokinetic study in a rodent model.
-
Animal Model Selection: Select an appropriate animal model (e.g., Sprague-Dawley rats). Acclimatize animals for at least 7 days before the study.
-
Study Design: A crossover study design is recommended to minimize inter-animal variability. Each animal receives the test formulation and reference products with an adequate washout period in between.
-
Dosing Administration:
-
Anesthetize animals lightly if necessary to ensure accurate dosing and prevent injury[7].
-
Administer a precise volume of the formulation into the nasal cavity using a calibrated micropipette or a specialized small-animal atomizer.
-
Maintain the animal in a consistent position (e.g., supine) for a short period post-administration to aid absorption and prevent immediate grooming/removal of the dose[5].
-
-
Blood Sampling:
-
Collect serial blood samples from a cannulated vessel (e.g., jugular vein) or by sparse sampling.
-
A typical sampling schedule for AZE/FP would be: pre-dose, 15, 30 min, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose[1][11].
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA)[11].
-
-
Sample Processing:
-
Pharmacokinetic Analysis:
-
Analyze plasma concentration-time data for each animal using standard non-compartmental methods[1].
-
Calculate key parameters including Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve).
-
Protocol: Bioanalytical Method for AZE and FP in Plasma
This protocol describes a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for simultaneous quantification.
-
Sample Preparation:
-
Azelastine: Perform liquid-liquid extraction on plasma samples (e.g., 0.10 mL) using an appropriate organic solvent. Use a deuterated internal standard (e.g., D4-Azelastine) for accurate quantification[11].
-
Fluticasone Propionate: Perform solid-phase extraction on plasma samples (e.g., 0.50 mL) due to the low concentrations expected. Use a deuterated internal standard (e.g., D5-Fluticasone Propionate)[11].
-
-
Chromatography:
-
Mass Spectrometry:
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.
-
Optimize parent and daughter ion transitions for AZE, FP, and their respective internal standards.
-
-
Validation:
-
Validate the method according to regulatory guidelines (e.g., ICH Q2(R1)) for linearity, accuracy, precision, selectivity, and stability[12][14].
-
The method should be sensitive enough to quantify low pg/mL concentrations, with typical lower limits of quantitation around 2.0 pg/mL for azelastine and 0.25 pg/mL for fluticasone[11].
-
Visualized Workflows
Caption: Experimental workflow for a preclinical PK study.
References
- 1. Bioavailability and disposition of azelastine and fluticasone propionate when delivered by MP29-02, a novel aqueous nasal spray - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability and disposition of azelastine and fluticasone propionate when delivered by MP29-02, a novel aqueous nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal Corticosteroids: Topical Potency, Systemic Activity and Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of intranasal corticosteroid formulations for the treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lovelacebiomedical.org [lovelacebiomedical.org]
- 8. pharmad-mand.com [pharmad-mand.com]
- 9. researchgate.net [researchgate.net]
- 10. Deposition characteristics of a novel intranasal formulation of azelastine hydrochloride plus fluticasone propionate in an anatomic model of the human nasal cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu) in Comparison to Two Different Formulations of Azelastine and Fluticasone Propionate Following Intranasal Administration in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajpamc.com [ajpamc.com]
- 13. researchgate.net [researchgate.net]
- 14. ijnrd.org [ijnrd.org]
Troubleshooting guide for inconsistent results in Azelastine/fluticasone propionate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during the analysis of Azelastine (B1213491) Hydrochloride and Fluticasone (B1203827) Propionate (B1217596) in pharmaceutical formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing poor peak shape (tailing or fronting) for Azelastine and/or Fluticasone Propionate in my RP-HPLC analysis. What are the potential causes and solutions?
A: Poor peak shape is a common issue in HPLC analysis and can be attributed to several factors. Here's a systematic approach to troubleshoot this problem:
-
Mobile Phase pH: The pH of your mobile phase plays a crucial role, especially for a basic compound like Azelastine.
-
Problem: If the mobile phase pH is close to the pKa of Azelastine, you may observe peak tailing due to interactions with residual silanols on the column.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of Azelastine to ensure it is fully protonated. For example, using a buffer with a pH of around 4 has been shown to produce good peak shape.[1]
-
-
Column Choice and Condition: The type and health of your HPLC column are critical.
-
Problem: A C18 column is commonly used, but interactions can still occur.[2] Over time, columns can degrade or become contaminated.
-
Solution: Consider using a column with end-capping to minimize silanol (B1196071) interactions. If the column is old or has been used with diverse sample types, try washing it with a strong solvent or replacing it. A phenyl hexyl column has also been used successfully for good separation.[3]
-
-
Sample Solvent: The solvent used to dissolve your sample can impact peak shape.
-
Problem: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Ideally, dissolve your sample in the mobile phase. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase. A common diluent is a mixture of orthophosphoric acid in water and acetonitrile (B52724).[3]
-
Q2: My recovery for Fluticasone Propionate is consistently low. What steps can I take to improve it?
A: Low recovery of Fluticasone Propionate can be due to its poor aqueous solubility or adsorption to various surfaces.
-
Solubility: Fluticasone Propionate is practically insoluble in water.[4]
-
Problem: Inadequate dissolution during sample preparation is a primary cause of low recovery.
-
Solution: Ensure complete dissolution by using an appropriate organic solvent or a mixture of aqueous buffer and organic solvent in your diluent. Sonication for an adequate duration (e.g., 20 minutes) is often necessary to ensure the drug is fully dissolved.[3]
-
-
Adsorption: Fluticasone Propionate can adsorb to glass and plastic surfaces.
-
Problem: Loss of analyte due to adsorption during sample preparation and analysis.
-
Solution: Consider using silanized glassware or polypropylene (B1209903) vials to minimize adsorption. Pre-rinsing pipette tips and vials with the sample solution can also help.
-
-
Extraction Efficiency (for biological samples): If you are working with biological matrices, the extraction method is critical.
-
Problem: Inefficient protein precipitation or liquid-liquid extraction can lead to low recovery.
-
Solution: A simple and quick protein precipitation method using acetonitrile has been shown to be effective for extracting Fluticasone Propionate from nasal mucosa samples.[5]
-
Q3: I am seeing extra peaks in my chromatogram, suggesting degradation of my analytes. What are the likely causes and how can I prevent this?
A: The appearance of degradation products is a sign of analyte instability under your experimental conditions.
-
pH-Related Degradation: Both Azelastine and Fluticasone Propionate can degrade under certain pH conditions.
-
Problem: Studies have shown that both compounds can degrade in acidic and basic conditions, with more significant degradation observed in basic conditions for Azelastine.[3][6]
-
Solution: Maintain strict control over the pH of your samples and mobile phase. Prepare fresh buffers and ensure your samples are stored in a pH-controlled environment if they are not analyzed immediately.
-
-
Oxidative and Thermal Degradation:
-
Problem: While significant degradation is not commonly observed under thermal and oxidative stress, it is still a possibility.[3]
-
Solution: Protect your samples from excessive heat and light. Store stock solutions and samples at recommended temperatures (e.g., 2-8°C) and in amber vials to prevent photodegradation.[7]
-
Q4: My calibration curve is non-linear. What could be the issue?
A: A non-linear calibration curve can arise from several sources, from sample preparation to detector response.
-
Concentration Range:
-
Problem: The concentration of your standards may be outside the linear range of the detector for these specific analytes.
-
Solution: Prepare a new set of standards within the validated linear range. For example, linear ranges have been established at 10 to 75 μg/mL for Fluticasone Propionate and 27.4 to 205.5 μg/mL for Azelastine.[1] Another study showed linearity from 0.2 to 6 μg/mL for both analytes.[3]
-
-
Detector Saturation:
-
Problem: At high concentrations, the detector response may become non-linear.
-
Solution: Dilute your samples to fall within the middle of the calibration curve.
-
-
Inaccurate Standard Preparation:
-
Problem: Errors in serial dilutions will lead to a non-linear response.
-
Solution: Carefully prepare fresh standards, ensuring accurate pipetting and complete dissolution at each step.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated analytical methods for the simultaneous determination of Azelastine and Fluticasone Propionate.
Table 1: HPLC Method Parameters
| Parameter | Method 1[2] | Method 2[3] | Method 3[1] | Method 4[5] |
| Column | Reversed-phase C18 | Baker bond phenyl hexyl, 250 x 4.6 mm, 5 µm | Altima C18, 150mm X 4.6 mm X 5µm | Exsil 100 ODS C18, 250 × 4.6 mm, 5 μm |
| Mobile Phase | Ammonium Dihydrogen Phosphate Buffer: Acetonitrile | A: Octane sulfonic acid sodium salt and trifluoroacetic acid, B: Acetonitrile | Buffer pH 4: Acetonitrile: Water (62:33:5 v/v/v) | Acetonitrile: Water (70:30 v/v) |
| Flow Rate | 1.2 ml/min | 1 mL/min | 1.0 ml/min | 0.7 mL/min |
| Detection Wavelength | 239 nm | 239 nm | 235 nm | 240 nm |
| Column Temperature | 30°C | Not Specified | Ambient | Not Specified |
| Injection Volume | 20 µl | Not Specified | 10 µL | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Azelastine HCl | Fluticasone Propionate | Reference |
| Linearity Range | 27.4 to 205.5 µg/mL | 10 to 75 µg/mL | [1] |
| 8–125 µg/mL | 10–100 µg/mL | [5] | |
| 280-1680 ng/band | 100-600 ng/band | [6] | |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 | [3] |
| 0.999 | 0.999 | [1] | |
| LOD | 0.006 µg/mL | 0.010 µg/mL | [3] |
| LOQ | 0.019 µg/mL | 0.030 µg/mL | [3] |
| % Recovery | 99.68% - 100.26% | 99.80% - 100.12% | [1] |
| 90% - 110% | 90% - 110% | [3] | |
| 101.15% - 102.65% | 99.09% - 103.40% | [6] |
Experimental Protocols
Detailed Methodology for a Validated RP-HPLC Method[1]
-
Chromatographic System:
-
HPLC system equipped with a PDA detector.
-
Column: Altima C18 (150mm X 4.6mm, 5µm).
-
Mobile Phase: Buffer (pH 4), Acetonitrile, and Water in the ratio of 62:33:5 (v/v/v). The buffer is prepared by dissolving 1.36g of potassium dihydrogen orthophosphate in 1000ml of water and adjusting the pH to 4.0 with orthophosphoric acid.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of Azelastine HCl and Fluticasone Propionate in a suitable diluent.
-
From the stock solutions, prepare a mixed standard solution containing a known concentration of both analytes.
-
-
Sample Preparation (Nasal Spray):
-
Accurately transfer a known volume (e.g., 5 mL) of the nasal spray formulation into a volumetric flask (e.g., 25 mL) and dilute to volume with the diluent.
-
Further dilute an aliquot of this solution to a final concentration within the linear range of the assay.
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peaks based on their retention times (approximately 2.1 min for Fluticasone and 3.1 min for Azelastine).
-
Quantify the amount of each analyte in the sample by comparing the peak areas with those of the standard.
-
Visualizations
References
- 1. ajpamc.com [ajpamc.com]
- 2. Assay Method Development and Validation for Simultaneous Estimation of [ijaresm.com]
- 3. savaglobal.com [savaglobal.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Strategies to reduce the bitter taste of intranasal azelastine in research formulations
Technical Support Center: Intranasal Azelastine (B1213491) Formulation
Welcome to the Technical Support Center for Intranasal Azelastine Formulations. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of mitigating the bitter taste associated with intranasal azelastine.
Frequently Asked Questions (FAQs)
Q1: Why does intranasal azelastine have a bitter taste?
A1: The bitter taste of azelastine hydrochloride is an inherent property of the active pharmaceutical ingredient (API) itself. When administered as a nasal spray, some of the formulation can drip down the back of the throat into the pharynx (post-nasal drip), where it comes into contact with taste receptors on the tongue, leading to the perception of bitterness.[1][2][3] Azelastine is known to activate bitter taste receptors (TAS2Rs), which are also present in the upper airway mucosa.[4] This interaction is a primary cause of the adverse taste profile.
Q2: What are the primary strategies for masking the bitter taste of azelastine in a research formulation?
A2: The most common strategies involve either preventing the interaction of the drug with taste buds or overpowering the bitter sensation. Key approaches include:
-
Use of Sweeteners and Flavoring Agents: Incorporating sweeteners like sucralose (B1001), sorbitol, saccharin, or natural sweeteners like stevia can effectively mask bitterness.[5][6][7][8] Flavoring agents such as mint or fruit extracts can also be used to create a more pleasant sensory experience.[9][10]
-
Polymer-Based Formulations: Adding viscosity-increasing agents, such as hypromellose (HPMC) or cellulose (B213188) derivatives, can help the formulation adhere to the nasal mucosa longer, reducing post-nasal drip and the amount of drug that reaches the taste buds.[7]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the bitter drug molecule, forming an inclusion complex that prevents it from interacting with taste receptors.[9][11][12] This is a widely used technique for improving the palatability of bitter drugs.[9][11]
-
Microencapsulation: This process involves coating the drug particles with a polymer to create a physical barrier, preventing their contact with taste buds entirely.[9][11]
Q3: Can the administration technique affect the perception of bitterness?
A3: Yes, the administration technique is critical. The primary goal is to maximize deposition in the nasal cavity and minimize drainage into the throat. Proper technique includes:
-
Aiming the spray tip toward the back and outer side of the nose, away from the nasal septum.[15]
-
Sniffing gently during administration, not inhaling deeply, to prevent the medication from traveling to the back of the throat.[15][16][17]
Troubleshooting Guide
Issue 1: My formulation containing a sweetener is still perceived as bitter.
| Possible Cause | Troubleshooting Steps |
| Insufficient Sweetener Concentration | The concentration of the sweetener may not be adequate to overcome the bitterness of azelastine. |
| 1. Concentration Optimization: Systematically increase the sweetener concentration in small increments. Refer to literature for effective ranges (e.g., sucralose is often effective at concentrations from 0.05% to 0.15%).[7] | |
| 2. Sweetener Blends: Combine different sweeteners. Blends can have synergistic effects and provide a more rounded sweetness profile.[10] | |
| Poor "Mouth Feel" | The overall sensory experience, beyond just taste, may be unpleasant. |
| 1. Add Flavoring Agents: Introduce complementary flavors like mint or fruit extracts to improve the overall organoleptic properties. | |
| 2. Incorporate Soothing Agents: Consider adding agents like sorbitol or glycerin, which can provide a smoother, less irritating feel.[7] |
Issue 2: My taste-masking agent is affecting the formulation's stability or viscosity.
| Possible Cause | Troubleshooting Steps |
| Incompatibility of Excipients | The chosen taste-masking agent may be interacting with other components of the formulation. |
| 1. Compatibility Studies: Conduct formal compatibility studies with your API and all excipients under accelerated stability conditions. | |
| 2. pH Adjustment: Ensure the formulation's pH is maintained within a stable range for all components. The typical pH for nasal products is around 6.1 ± 0.5.[18] | |
| Undesirable Viscosity Change | Some agents, especially polymers, can significantly alter the formulation's viscosity, affecting spray characteristics. |
| 1. Polymer Screening: Test different grades and concentrations of viscosity modifiers (e.g., different molecular weights of HPMC) to achieve the desired viscosity without compromising sprayability. | |
| 2. Rheological Analysis: Perform rheology studies to characterize the flow behavior of the formulation and ensure it is suitable for the chosen spray device. |
Issue 3: The taste-masking strategy appears to be reducing the drug's bioavailability.
| Possible Cause | Troubleshooting Steps |
| Strong Complexation or Encapsulation | The drug is too tightly bound by the masking agent (e.g., cyclodextrin, polymer coating) and is not being released effectively at the nasal mucosa. |
| 1. In Vitro Release Studies: Conduct in vitro drug release studies using a method like dialysis bag or Franz diffusion cells to quantify the release rate from the formulation. Adjust the concentration of the complexing/coating agent to achieve a desirable release profile. | |
| 2. Modify the Masking Agent: If using cyclodextrins, consider a derivative with a different binding affinity. If using a polymer coat, adjust the polymer type or coating thickness.[11][19] |
Data on Taste-Masking Agents
The following tables summarize quantitative data from studies on taste-masking azelastine and other bitter intranasal formulations.
Table 1: Comparison of Formulations with and without Sucralose
| Formulation | Dosage | Incidence of Bitter Taste (%) | Efficacy (Change in TNSS) | Reference |
| Original Azelastine | 2 sprays/nostril | 8% | -23.5% | [5] |
| Reformulated Azelastine with Sucralose | 2 sprays/nostril | 7% | -27.9% | [5] |
| Placebo | 2 sprays/nostril | N/A | -15.4% | [5] |
| TNSS: Total Nasal Symptom Score |
Table 2: Sensory Attribute Comparison of Intranasal Antihistamines
| Attribute | Olopatadine (B1677272) HCl 0.6% | Azelastine HCl 0.1% | P-value | Reference |
| Patient Preference | 62.4% | 33.9% | 0.0001 | [20] |
| Overall Aftertaste | 60.6% (Superior) | 30.3% (Superior) | 0.0005 | [20] |
| Likelihood of Extended Use | 60.9% | 34.5% | 0.0004 | [20] |
| Immediate Taste Score (Units) | 1.9 | 3.2 | < 0.0001 | [20] |
Experimental Protocols
Protocol 1: Human Sensory Panel for Bitterness Assessment
Objective: To evaluate the perceived bitterness and overall palatability of different intranasal azelastine formulations in human volunteers.
Methodology:
-
Subject Recruitment: Recruit a panel of healthy adult volunteers (n=20-30) who have no impairment of their sense of taste or smell.[21] Screen for exclusion criteria such as history of hypersensitivity to components, recent nasal surgery, or respiratory infections.[21]
-
Study Design: Employ a randomized, double-blind, crossover study design. Each subject will test each formulation on separate days with a sufficient washout period (e.g., 24-48 hours) in between to prevent sensory fatigue.[20]
-
Administration: Under supervision, each subject will self-administer a single dose of the test formulation using the proper "nose-to-toes" technique.
-
Data Collection:
-
Immediate Taste: Immediately after administration, subjects rate the perceived bitterness on a Labeled Magnitude Scale (LMS) or a Visual Analog Scale (VAS) ranging from 0 (no taste) to 100 (strongest imaginable bitterness).
-
Aftertaste: Subjects rate the bitterness of the aftertaste at predefined time points (e.g., 5, 15, and 30 minutes post-administration).
-
Overall Palatability: After the final time point, subjects provide an overall score for the formulation's acceptability and rank their preference if comparing multiple formulations.
-
-
Data Analysis: Use appropriate statistical methods (e.g., ANOVA or Friedman test for ranked data) to compare the bitterness scores and preference rankings between formulations. A p-value < 0.05 is typically considered statistically significant.
Visualizations
Diagram 1: Bitter Taste Signaling Pathway This diagram illustrates how a bitter compound like azelastine interacts with taste receptors in the mouth, leading to the perception of bitterness.
Caption: Simplified signaling cascade for bitter taste perception.
Diagram 2: Experimental Workflow for Taste-Masking Formulation Development This workflow outlines the key stages in developing and validating a taste-masked intranasal formulation.
Caption: A logical workflow for developing taste-masked formulations.
Diagram 3: Troubleshooting Decision Tree for Bitterness Issues This diagram provides a logical path for researchers to follow when troubleshooting persistent bitterness in their formulations.
Caption: A decision tree for troubleshooting bitterness in formulations.
References
- 1. allermi.com [allermi.com]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The effect of MP29-02* is mediated via bitter taste receptors (TAS2R) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Double-blind, placebo-controlled trial of reformulated azelastine nasal spray in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2014092346A1 - Bitter taste masked pharmaceutical formulation comprising corticosteroid, antihistamine and stevia - Google Patents [patents.google.com]
- 7. EP2522365B1 - Compositions comprising azelastine and methods of use thereof - Google Patents [patents.google.com]
- 8. A double-blind, placebo-controlled trial of the efficacy and safety of two doses of azelastine hydrochloride in perennial allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taste Masking for Bitter Drugs: Practical Approach | ZIM Labs [zimlab.in]
- 10. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 11. TASTE-MASKING - Pharmaceutical Taste-Masking Technologies [drug-dev.com]
- 12. Cyclodextrins in nasal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azelastine (nasal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. drugs.com [drugs.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. rxoutreach.org [rxoutreach.org]
- 17. Does Azelastine nasal cause Bad Taste? Read What Users Report - Drugs.com [drugs.com]
- 18. Developing Nanosuspension Loaded with Azelastine for Potential Nasal Drug Delivery: Determination of Proinflammatory Interleukin IL-4 mRNA Expression and Industrial Scale-Up Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
- 20. Comparative study of sensory attributes of two antihistamine nasal sprays: olopatadine 0.6% and azelastine 0.1% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. trial.medpath.com [trial.medpath.com]
Technical Support Center: Enhancing the Stability of Azelastine/Fluticasone Propionate Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Azelastine Hydrochloride (HCl) and Fluticasone (B1203827) Propionate (B1217596) combination formulations. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability challenges with Azelastine HCl and Fluticasone Propionate combination formulations?
A1: The primary chemical stability challenges stem from the inherent vulnerabilities of each active pharmaceutical ingredient (API). Azelastine HCl is susceptible to degradation under photolytic, oxidative, and alkaline hydrolytic conditions.[1][2] Fluticasone Propionate is particularly unstable in alkaline conditions, which can lead to hydrolysis of its thioester group, and is also sensitive to acidic conditions and light exposure.[3] In combination, these sensitivities can be compounded, and interactions with excipients can further influence the degradation pathways.
Q2: What are the known major degradation products of Azelastine HCl and Fluticasone Propionate?
A2: Forced degradation studies have identified several key degradation products. For Azelastine HCl, degradation can occur through hydrolysis of the amide bond in the phthalazine (B143731) ring and demethylation in the azepane moiety.[1][2] For Fluticasone Propionate, a major degradation pathway is the hydrolysis of the 17-position thioester moiety, forming a carboxylic acid derivative.[4]
Q3: What role does pH play in the stability of this combination formulation?
A3: pH is a critical factor. Both Azelastine HCl and Fluticasone Propionate show significant degradation in alkaline conditions.[4][5][6] Fluticasone Propionate also degrades under acidic conditions.[3][5] Therefore, maintaining an optimal pH range, typically between 4.5 and 6.5, is crucial for the chemical stability of the combination product.[7] This is often achieved through the use of appropriate buffer systems, such as citrate (B86180) or phosphate (B84403) buffers.
Q4: How can physical instability, such as aggregation or caking, be prevented in suspension formulations?
A4: Physical instability in suspensions containing Fluticasone Propionate is a common issue. To mitigate this, a combination of formulation strategies is employed. The use of suspending agents (e.g., microcrystalline cellulose (B213188) and carboxymethyl cellulose sodium) and surfactants (e.g., Polysorbate 80) is essential to reduce the surface tension between the solid particles and the liquid phase, thereby preventing aggregation.[8] Additionally, controlling the particle size distribution of the suspended Fluticasone Propionate is critical to minimize settling and caking.
Q5: Are there specific excipients that can enhance the stability of the combination formulation?
A5: Yes. The inclusion of a chelating agent, such as edetate disodium (B8443419) (EDTA), has been shown to improve the stability of the formulation.[7][[“]] Chelating agents can form complexes with metal ions that may otherwise catalyze oxidative degradation of Azelastine HCl. Antioxidants can also be considered to mitigate oxidative degradation pathways.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the development and stability testing of Azelastine/Fluticasone Propionate formulations.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected increase in degradation products during stability studies. | - Inappropriate pH of the formulation. - Presence of oxidative species or metal ion catalysis. - Exposure to light. - Incompatible excipients. | - Verify and adjust the pH of the formulation to a range of 4.5-6.5 using a suitable buffer system (e.g., citrate or phosphate buffer). - Incorporate a chelating agent like edetate disodium to sequester metal ions. Consider the addition of an antioxidant. - Protect the formulation from light at all stages of manufacturing and storage by using amber containers. - Conduct excipient compatibility studies to ensure that all formulation components are compatible with both APIs. |
| Color change in the formulation (e.g., yellowing). | - Degradation of Azelastine HCl, particularly under photolytic or oxidative stress, can lead to colored degradants. | - Implement photoprotective measures throughout the product lifecycle. - Evaluate the addition of an antioxidant to the formulation. - Utilize a stability-indicating analytical method to identify and quantify the specific degradation product causing the color change.[10] |
| Physical instability of the suspension (e.g., caking, crystal growth, poor redispersibility). | - Inadequate concentration of suspending agents or surfactants. - Sub-optimal particle size distribution of Fluticasone Propionate. - Inappropriate viscosity of the formulation. | - Optimize the concentration of the suspending agent (e.g., Avicel RC-591) and surfactant (e.g., Polysorbate 80) to ensure uniform dispersion and prevent particle aggregation. - Control the particle size of Fluticasone Propionate through micronization to achieve a narrow and consistent distribution. - Adjust the viscosity of the formulation to a level that slows sedimentation but still allows for easy redispersion upon shaking. |
| Inconsistent assay results for one or both APIs. | - Adsorption of the APIs to container/closure system. - Incomplete redispersion of the suspension before sampling. - Instability of the analytical method. | - Evaluate different materials for the primary packaging to minimize adsorption. - Ensure a validated and reproducible method for shaking and sampling the suspension to guarantee homogeneity. - Verify the stability-indicating nature of the analytical method through forced degradation studies. |
Data Presentation: Forced Degradation Studies
The following tables summarize the results from forced degradation studies on Azelastine HCl and Fluticasone Propionate, providing a baseline for understanding their degradation behavior under various stress conditions.
Table 1: Summary of Forced Degradation Studies for Azelastine HCl
| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl, 70°C, 30 min | 8.7% | [5][11] |
| Base Hydrolysis | 0.1N NaOH, 70°C, 30 min | 15% | [5][11] |
| Oxidative Degradation | 30% H₂O₂, 80°C, 5 h | Significant degradation | [2] |
| Photolytic Degradation | Exposure to UV light | Significant degradation | [2] |
| Thermal Degradation | 70°C, 8 h | No significant degradation | [2][11] |
Table 2: Summary of Forced Degradation Studies for Fluticasone Propionate
| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl, 60°C, 2 h | 6.11% | [3][6] |
| Base Hydrolysis | 0.1N NaOH, 60°C, 2 h | 8.32% | [3][6] |
| Oxidative Degradation | 3% H₂O₂, 60°C, 2 h | 14.78% | [3][6] |
| Thermal Degradation | Dry heat, 60°C | 9.45% | [6] |
| Photolytic Degradation | Exposure to sunlight | Significant degradation | [5] |
Experimental Protocols
1. Stability-Indicating HPLC Method for Simultaneous Determination of Azelastine HCl and Fluticasone Propionate
This method is designed to separate and quantify Azelastine HCl and Fluticasone Propionate from their potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent.
-
Aqueous Phase (A): 0.04 M Phosphate buffer, pH adjusted to 3.5.
-
Organic Phase (B): Acetonitrile.
-
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of all relevant peaks.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at 210 nm for Azelastine HCl and 239 nm for Fluticasone Propionate.
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
2. Forced Degradation Study Protocol
To establish the stability-indicating nature of the analytical method and to understand the degradation pathways of the APIs in the combination product, the following stress conditions should be applied to the drug product:
-
Acid Hydrolysis: 0.1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 7 days.
-
Photolytic Degradation: Expose the drug product to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.
After exposure to the stress conditions, the samples should be analyzed using the validated stability-indicating HPLC method.
Visualizations
Caption: Major chemical degradation pathways for Azelastine HCl and Fluticasone Propionate.
Caption: A generalized workflow for developing a stable this compound formulation.
Caption: A decision tree for troubleshooting stability issues in this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Degradation rates and products of fluticasone propionate in alkaline solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. patents.justia.com [patents.justia.com]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing analytical challenges in the simultaneous detection of azelastine and fluticasone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the simultaneous detection of azelastine (B1213491) and fluticasone (B1203827).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the simultaneous determination of azelastine and fluticasone?
A1: The most prevalent and validated analytical technique for the simultaneous analysis of azelastine hydrochloride and fluticasone propionate (B1217596) is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3] Other methods like High-Performance Thin-Layer Chromatography (HPTLC) have also been successfully developed and validated for this purpose.[4] For higher sensitivity, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[5][6]
Q2: What is a suitable starting point for developing an RP-HPLC method?
A2: A good starting point for method development is to use a C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate (B84403) buffer at pH 3.0-4.0) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1][7] The detection wavelength is typically set around 235-240 nm.[1][2] Gradient elution may be necessary to achieve optimal separation of the two analytes and their potential impurities.[2]
Q3: What are the critical parameters to consider during method validation?
A3: According to ICH guidelines, the critical parameters for method validation include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][8] It is essential to demonstrate that the analytical method is suitable for its intended purpose.
Q4: How do I perform forced degradation studies for azelastine and fluticasone?
A4: Forced degradation studies are crucial to establish the stability-indicating nature of an analytical method.[9] These studies typically involve exposing the drug substances to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[7][10] For example, acid and base degradation can be induced using 0.1 M HCl and 0.1 M NaOH, respectively, while oxidative stress can be applied with 3% hydrogen peroxide.[4][7] The extent of degradation is then analyzed by the developed method to ensure that the degradation products do not interfere with the quantification of the parent drugs.[7]
Q5: What are the expected degradation patterns for azelastine and fluticasone?
A5: Studies have shown that both azelastine and fluticasone are susceptible to degradation under acidic and basic conditions.[4][9] For instance, one study observed 8.7% degradation in acidic conditions and 15% in basic conditions.[9] Both drugs have also been found to be liable to degradation under oxidative and photolytic (UV and sunlight) conditions.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Presence of secondary interactions with the stationary phase. | 1. Use a guard column and replace it regularly. Flush the analytical column with a strong solvent.[11] 2. Adjust the mobile phase pH to ensure complete ionization or non-ionization of the analytes. 3. Reduce the sample concentration or injection volume. 4. Add a competing agent to the mobile phase (e.g., triethylamine (B128534) for basic compounds). |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration issues. 4. Pump malfunction or leaks. | 1. Prepare fresh mobile phase daily and ensure proper mixing and degassing.[11] 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each run. 4. Check the HPLC system for leaks and perform pump maintenance. |
| Poor Resolution Between Azelastine and Fluticasone Peaks | 1. Sub-optimal mobile phase composition. 2. Inappropriate stationary phase. 3. Flow rate is too high. | 1. Adjust the organic modifier-to-buffer ratio. A gradient elution might be necessary.[2] 2. Consider a different column chemistry (e.g., phenyl-hexyl instead of C18).[2] 3. Reduce the flow rate to increase the interaction time with the stationary phase. |
| Low Analyte Recovery | 1. Incomplete sample extraction. 2. Adsorption of analytes to vials or tubing. 3. Analyte degradation during sample preparation. | 1. Optimize the extraction procedure (e.g., solvent type, sonication time). 2. Use silanized vials or low-adsorption materials. 3. Prepare samples fresh and protect them from light and extreme temperatures if they are known to be unstable. |
| Presence of Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. 3. Late-eluting compounds from a previous run. | 1. Use high-purity solvents and flush the system thoroughly.[11] 2. Implement a robust needle wash program in the autosampler method. 3. Increase the run time to ensure all components from the previous sample have eluted. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of validated HPLC methods for the simultaneous detection of azelastine and fluticasone.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Altima C18 (150mm x 4.6mm, 5µm)[1] | Baker bond phenyl hexyl (250 x 4.6mm, 5µm)[9] | Intersil ODS C18 (25cm x 4.6mm, 5µm)[3] |
| Mobile Phase | Buffer (pH 4.0):Acetonitrile:Methanol (62:33:5 v/v/v)[1] | Gradient with Mobile Phase A (octane sulfonic acid sodium salt and trifluoroacetic acid) and Mobile Phase B (acetonitrile)[9] | Buffer:Solvent Mixture (40:60 v/v) at pH 6.5[3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[9] | 1.4 mL/min[3] |
| Detection Wavelength | 235 nm[1] | 239 nm[9] | 254 nm[3] |
| Retention Time (Azelastine) | 3.1 ± 0.3 min[1] | Not specified | Not specified |
| Retention Time (Fluticasone) | 2.1 ± 0.3 min[1] | Not specified | Not specified |
Table 2: Method Validation Parameters
| Parameter | Azelastine | Fluticasone | Reference |
| Linearity Range (µg/mL) | 27.4 - 205.5 | 10.0 - 75.0 | [1] |
| Correlation Coefficient (r²) | 0.999 | 0.999 | [1] |
| LOD (µg/mL) | 0.006 | 0.010 | [9] |
| LOQ (µg/mL) | 0.019 | 0.030 | [9] |
| Accuracy (% Recovery) | 99.68 - 100.26 | 99.80 - 100.12 | [1] |
| Precision (%RSD) | < 2.0 | < 2.0 | [1] |
Experimental Protocols
RP-HPLC Method for Simultaneous Estimation
This protocol is based on a validated method for the simultaneous estimation of azelastine and fluticasone in pharmaceutical dosage forms.[1]
-
Chromatographic System:
-
HPLC system with a PDA detector.
-
Column: Altima C18 (150mm x 4.6mm, 5µm).
-
Mobile Phase: A mixture of buffer (pH 4.0), acetonitrile, and methanol in the ratio of 62:33:5 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 235 nm.
-
Column Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Accurately weigh and transfer appropriate amounts of azelastine and fluticasone reference standards into a volumetric flask.
-
Dissolve in a suitable diluent (e.g., mobile phase) to obtain a stock solution of known concentration.
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations within the linearity range.
-
-
Sample Preparation (Nasal Spray):
-
Accurately measure a volume of the nasal spray formulation.
-
Dilute with the diluent to achieve a concentration within the validated range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for azelastine and fluticasone.
-
Calculate the amount of each drug in the sample by comparing the peak areas with those of the standard solutions.
-
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies.
-
Acid Degradation:
-
Prepare a solution of the drug substance in 0.1 M HCl.
-
Heat the solution (e.g., at 60°C) for a specified period (e.g., 2 hours).
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration and analyze by the validated HPLC method.
-
-
Base Degradation:
-
Prepare a solution of the drug substance in 0.1 M NaOH.
-
Keep the solution at room temperature or heat for a specified period.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of the drug substance in 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period.
-
Dilute and analyze by HPLC.
-
-
Thermal Degradation:
-
Keep the solid drug substance in an oven at a specified temperature (e.g., 105°C) for a defined time.
-
Dissolve the stressed sample in a suitable solvent, dilute, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the drug substance (solid or in solution) to UV light (e.g., 254 nm) and/or sunlight for a specified duration.
-
Prepare a solution of the exposed sample, dilute, and analyze by HPLC.
-
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of azelastine and fluticasone.
Caption: A logical troubleshooting workflow for addressing analytical issues.
References
- 1. ajpamc.com [ajpamc.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Bioavailability and disposition of azelastine and fluticasone propionate when delivered by MP29-02, a novel aqueous nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajpamc.com [ajpamc.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. savaglobal.com [savaglobal.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing Fluticasone Propionate Permeability Across Nasal Epithelial Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments aimed at enhancing the permeability of fluticasone (B1203827) propionate (B1217596) across nasal epithelial cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving adequate nasal permeability of fluticasone propionate?
Fluticasone propionate is a potent glucocorticoid with low aqueous solubility and poor permeability across the nasal mucosa.[1] This inherently limits its local bioavailability and therapeutic efficacy. Additionally, the nasal mucosa possesses tight junctions between epithelial cells that restrict the paracellular transport of molecules.[2] Efflux pumps, such as P-glycoprotein (P-gp), may also actively transport fluticasone propionate out of the nasal epithelial cells, further reducing its absorption.[3][4]
Q2: What are the most common in vitro cell models for studying fluticasone propionate nasal permeability?
The most frequently used cell lines are Calu-3 and RPMI 2650.[5][6] Calu-3 cells, derived from human bronchial adenocarcinoma, form polarized monolayers with tight junctions and mucus production, closely mimicking the nasal epithelium.[6] RPMI 2650 cells, originating from a human nasal septum carcinoma, also form stratified epithelial layers.[7][8] Both models are valuable for assessing the impact of various formulations and permeation enhancers on fluticasone propionate transport.[6]
Q3: What are the main strategies to enhance the nasal permeability of fluticasone propionate?
The primary strategies focus on:
-
Nanoparticle-based delivery systems: Encapsulating fluticasone propionate in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), solid lipids, or nanoemulsions, can improve its solubility, protect it from enzymatic degradation, and facilitate its transport across the nasal epithelium.[9][10][11]
-
Permeation enhancers: Incorporating excipients like chitosan (B1678972) and cyclodextrins into the formulation can transiently open the tight junctions between nasal epithelial cells, thereby increasing paracellular drug transport.[12][13][14]
-
Formulation optimization: Modifying the formulation with co-solvents, surfactants, or by creating microemulsions can enhance the solubility and dissolution rate of fluticasone propionate, leading to improved absorption.[10][15]
Q4: How do permeation enhancers like chitosan work?
Chitosan, a natural polysaccharide, is believed to interact with negatively charged components of the cell membrane, leading to a transient and reversible opening of the tight junctions.[16][17] This effect is mediated by the redistribution of tight junction proteins like claudin-4 and occludin.[5][16] This widening of the paracellular space allows for increased passage of drug molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro permeability studies of fluticasone propionate.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or inconsistent Transepithelial Electrical Resistance (TEER) values | 1. Incomplete cell monolayer formation.2. Cell culture contamination.3. Temperature fluctuations during measurement.4. Improper electrode placement. | 1. Allow sufficient time for cells to form a confluent monolayer (typically 10-14 days for Calu-3).2. Regularly check for signs of contamination and maintain aseptic techniques.3. Equilibrate the Transwell plates to room temperature for at least 30 minutes before measuring TEER.[18][19]4. Ensure consistent and proper placement of the electrodes in the apical and basolateral compartments.[18][20] |
| High variability in fluticasone propionate permeability data | 1. Inconsistent formulation preparation.2. Pipetting errors.3. Issues with the analytical method. | 1. Ensure homogenous dispersion of nanoparticles or complete dissolution of the drug in the formulation.2. Use calibrated pipettes and consistent pipetting techniques.3. Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision. |
| Low apparent permeability coefficient (Papp) of fluticasone propionate | 1. Poor solubility of fluticasone propionate in the donor compartment.2. Efflux pump activity.3. Integrity of the cell monolayer is too high. | 1. Consider using solubilizing agents or nanoparticle formulations to increase the drug concentration in the donor solution.2. Co-administer a known P-gp inhibitor (e.g., verapamil) to assess the contribution of efflux pumps.[3]3. While high TEER is desirable, excessively tight monolayers might hinder the transport of even enhanced formulations. Review cell seeding density and culture conditions. |
| Cell toxicity observed after applying the formulation | 1. High concentration of permeation enhancer or surfactant.2. Cytotoxicity of the nanoparticle formulation. | 1. Perform a dose-response study to determine the optimal non-toxic concentration of the excipients.2. Conduct cell viability assays (e.g., MTT, LDH) to assess the cytotoxicity of the nanoparticle formulation. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on enhancing fluticasone propionate permeability.
Table 1: Physicochemical Properties of Fluticasone Propionate Nanoparticle Formulations
| Nanoparticle Type | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| PLGA Nanoparticles | PLGA | 128.8 ± 0.6 | -19.4 ± 0.7 | 68.6 ± 0.5 | 4.6 ± 0.04 |
| Nanoemulsion | Not Specified | 54.30 | +/-10.61 | Not Reported | Not Reported |
| Solid Lipid Nanoparticles | Tristearin | ~200-500 | Not Reported | >70 | Not Reported |
Data synthesized from multiple sources.[9][11][15]
Table 2: In Vitro Permeability of Fluticasone Propionate Across Calu-3 Cells
| Formulation | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Fold Increase vs. Control |
| Fluticasone Propionate Suspension (Control) | ~0.5 | 1 |
| Fluticasone Propionate with Azelastine (B1213491) | ~0.7 | 1.4 |
| Fluticasone Propionate in Chitosan Nanoparticles | Data not available for direct comparison | Expected to be significantly higher |
Experimental Protocols
Protocol 1: Preparation of Fluticasone Propionate-Loaded PLGA Nanoparticles
This protocol describes the nanoprecipitation method for preparing PLGA nanoparticles encapsulating fluticasone propionate.
Materials:
-
Fluticasone propionate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of fluticasone propionate and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of 0.5% (w/v) PVA.
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring the suspension overnight at room temperature to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water. Repeat the centrifugation and washing steps twice to remove unencapsulated drug and excess PVA.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.
Protocol 2: In Vitro Permeability Study using Transwell® System (RPMI 2650 cells)
This protocol outlines a typical permeability assay to evaluate the transport of fluticasone propionate formulations across a nasal epithelial cell monolayer.
Materials:
-
RPMI 2650 cells
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., EMEM with supplements)[7]
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluticasone propionate formulation and control
-
Analytical instruments (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed RPMI 2650 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Cell Culture: Culture the cells for approximately 21 days, changing the medium every 2-3 days, until a confluent monolayer is formed. Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). A stable TEER value indicates a well-formed barrier.[6][8]
-
Permeability Experiment:
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the fluticasone propionate formulation (donor solution) to the apical compartment.
-
Add fresh HBSS (receiver solution) to the basolateral compartment.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120, 180 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of fluticasone propionate in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the apical compartment.
Visualizations
Signaling Pathways
Caption: Signaling pathways involved in tight junction regulation by permeation enhancers.
Experimental Workflow
Caption: Workflow for in vitro permeability testing of fluticasone propionate formulations.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low permeability results.
References
- 1. researchgate.net [researchgate.net]
- 2. World Precision Instruments | FAQs about TEER Measurement [wpi-europe.com]
- 3. Oral and inhaled corticosteroids: differences in P-glycoprotein (ABCB1) mediated efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P glycoprotein efflux: Significance and symbolism [wisdomlib.org]
- 5. Effect of chitosan on epithelial permeability and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applicability of RPMI 2650 and Calu-3 Cell Models for Evaluation of Nasal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bcrj.org.br [bcrj.org.br]
- 8. researchgate.net [researchgate.net]
- 9. Nanoparticle drug delivery characterization for fluticasone propionate and in vitro testing 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. turkjps.org [turkjps.org]
- 12. researchgate.net [researchgate.net]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Efficacy, safety and mechanism of cyclodextrins as absorption enhancers in nasal delivery of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism and consequence of chitosan-mediated reversible epithelial tight junction opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism and Application of Chitosan and Its Derivatives in Promoting Permeation in Transdermal Drug Delivery Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wpiinc.com [wpiinc.com]
- 19. What is TEER? - Trans-Epithelial Electrical Resistance Assay [dynamic42.com]
- 20. medicine.umich.edu [medicine.umich.edu]
Technical Support Center: Mitigating Potential Drug-Drug Interactions in Co-Administration Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during co-administration studies, with a focus on mitigating potential drug-drug interactions (DDIs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug-drug interactions?
A1: Drug-drug interactions (DDIs) primarily occur through two mechanisms: pharmacokinetic and pharmacodynamic interactions. Pharmacokinetic DDIs happen when one drug alters the absorption, distribution, metabolism, or excretion (ADME) of another drug.[1] Many pharmacokinetic interactions involve the inhibition or induction of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[1][2][3] Pharmacodynamic DDIs occur when one drug modifies the physiological effect of another drug at its target site.
Q2: What are the regulatory expectations for DDI studies?
A2: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidelines on evaluating the DDI potential of new drugs.[4][5][6][7][8] These guidelines recommend a systematic approach, starting with in vitro studies to identify potential interactions, followed by in vivo studies to confirm clinically relevant DDIs.[4][9] The goal is to understand a drug's DDI profile to inform safe and effective use, which should be reflected in the product labeling.[9][10] The International Council for Harmonisation (ICH) M12 guideline provides a harmonized approach to designing and interpreting DDI studies.[11][12]
Q3: How do in vitro studies help predict in vivo drug-drug interactions?
A3: In vitro assays are essential tools for predicting the DDI potential of an investigational drug.[13] These studies, often using human liver microsomes, hepatocytes, or recombinant enzymes, can identify if a drug is a substrate, inhibitor, or inducer of key drug-metabolizing enzymes (e.g., CYPs) or drug transporters.[3][14][15] Data from these assays, such as IC50 (inhibitory concentration 50%) and Ki (inhibition constant) values, are used in basic models or more complex physiologically based pharmacokinetic (PBPK) models to predict the likelihood and potential magnitude of DDIs in humans.[2][16]
Q4: What is the role of Physiologically Based Pharmacokinetic (PBPK) modeling in DDI assessment?
A4: PBPK modeling is a powerful computational tool that simulates the ADME of drugs in a virtual population.[17][18] By integrating in vitro data with physiological and drug-specific information, PBPK models can predict the impact of DDIs on drug exposure.[17][18][19] This approach is increasingly used to assess DDI potential, inform the design of clinical DDI studies, and in some cases, may even waive the need for certain clinical studies.[19][20]
Q5: When is a dedicated clinical DDI study necessary?
A5: A dedicated clinical DDI study is typically warranted when in vitro data or PBPK modeling suggests a high potential for a clinically significant interaction.[9][21] These studies are designed to quantify the effect of one drug on the pharmacokinetics of another in a controlled clinical setting.[22] The results are crucial for determining if dose adjustments, contraindications, or specific monitoring are needed when the drugs are co-administered.[10]
Troubleshooting Guides
This section provides guidance on common issues encountered during DDI studies.
| Problem | Potential Cause(s) | Recommended Action(s) | Expected Outcome |
| Unexpectedly high variability in in vitro CYP inhibition results. | - Inconsistent incubation times or temperatures.- Pipetting errors.- Variability in microsomal protein concentrations.- Substrate or inhibitor instability. | - Standardize all experimental parameters.- Use calibrated pipettes and proper technique.- Ensure consistent protein concentrations across wells.- Assess the stability of compounds under assay conditions. | Reduced variability and more reliable IC50 values. |
| In vitro results do not correlate with in vivo findings. | - In vitro model does not capture the full complexity of in vivo processes (e.g., transporter effects, involvement of multiple metabolic pathways).- Incorrect prediction of human pharmacokinetics from preclinical data.- Genetic polymorphisms in the patient population affecting drug metabolism. | - Refine in vitro models to include relevant transporters and metabolic pathways.- Utilize PBPK modeling to integrate in vitro data with physiological parameters for a more accurate prediction.- Consider the impact of pharmacogenomics on the DDI potential. | Improved correlation between in vitro predictions and clinical outcomes. |
| Difficulty in determining the mechanism of an observed DDI. | - Complex interactions involving multiple enzymes and/or transporters.- Contribution of active metabolites to the interaction.- Time-dependent inhibition or enzyme induction. | - Conduct a comprehensive panel of in vitro assays to investigate inhibition and induction of major CYPs and transporters.- Characterize the metabolic profile of the drug and assess the DDI potential of major metabolites.- Perform pre-incubation experiments to evaluate time-dependent inhibition. | Clearer understanding of the underlying DDI mechanism to guide clinical management. |
| Observed clinical DDI is greater than predicted by static models. | - Static models may not fully account for dynamic changes in drug concentrations at the site of interaction.- Contribution of transporters not included in the initial assessment. | - Employ dynamic PBPK modeling to simulate the time course of the interaction.- Expand in vitro transporter studies to include a broader range of relevant transporters. | More accurate prediction of the magnitude of the clinical DDI. |
Experimental Protocols
Key In Vitro DDI Assays
1. Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for major CYP isoforms.
Methodology:
-
Preparation: Prepare solutions of the test compound, positive control inhibitors, and isoform-specific probe substrates. Human liver microsomes are commonly used as the enzyme source.[2]
-
Incubation: In a multi-well plate, incubate the human liver microsomes, the test compound at various concentrations, and the probe substrate in a buffered solution containing a regenerating system for NADPH (the cofactor for CYP enzymes).[2][23]
-
Reaction Initiation and Termination: Initiate the metabolic reaction by adding NADPH. After a predetermined incubation time, terminate the reaction by adding a stopping solution (e.g., acetonitrile (B52724) or methanol).
-
Analysis: Analyze the formation of the metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.[23]
2. CYP Induction Assay
Objective: To evaluate the potential of a test compound to induce the expression of CYP enzymes.
Methodology:
-
Cell Culture: Culture fresh or cryopreserved human hepatocytes.
-
Treatment: Treat the hepatocytes with the test compound at various concentrations for a specified period (typically 48-72 hours). Include a vehicle control and known inducers as positive controls.
-
Endpoint Measurement:
-
mRNA Analysis: Harvest the cells, extract mRNA, and perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression levels of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4).[16]
-
Enzyme Activity Assay: Alternatively, or in addition, measure the catalytic activity of the induced enzymes by incubating the treated cells with specific probe substrates and quantifying metabolite formation.[14]
-
-
Data Analysis: Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control.
3. Drug Transporter Inhibition Assay
Objective: To assess the inhibitory potential of a test compound on key drug transporters (e.g., P-gp, BCRP, OATPs).[25][26]
Methodology:
-
System Selection: Utilize appropriate in vitro systems, such as membrane vesicles expressing the transporter of interest or cell-based assays (e.g., Caco-2 cells for P-gp and BCRP, or transfected cell lines like HEK293 expressing a specific transporter).[26][27]
-
Incubation:
-
Vesicular Transport Assay: Incubate the membrane vesicles with a known substrate of the transporter and the test compound at various concentrations in the presence of ATP (to drive transport).[27]
-
Cell-based Assay: Incubate the cell monolayer with the transporter substrate and the test compound. For efflux transporters like P-gp, measure the transport of the substrate across the cell monolayer in both directions (apical to basolateral and basolateral to apical).[27]
-
-
Analysis: Quantify the amount of substrate transported using LC-MS/MS or a radiolabeled substrate.
-
Data Analysis: Calculate the percent inhibition of substrate transport at each concentration of the test compound. Determine the IC50 value.
Visualizations
Caption: Decision tree for drug-drug interaction risk assessment.
Caption: Experimental workflow for an in vitro CYP inhibition assay.
Caption: Signaling pathway of CYP3A4 induction via PXR activation.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. criver.com [criver.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 10. xenotech.com [xenotech.com]
- 11. fda.gov [fda.gov]
- 12. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. jocpr.com [jocpr.com]
- 14. bioagilytix.com [bioagilytix.com]
- 15. bioivt.com [bioivt.com]
- 16. admescope.com [admescope.com]
- 17. Utility of physiologically based pharmacokinetic modeling in predicting and characterizing clinical drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of Physiologically-Based Pharmacokinetic (PBPK) Model in Drug Development and in Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. sgs.com [sgs.com]
- 23. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 25. bioivt.com [bioivt.com]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. creative-bioarray.com [creative-bioarray.com]
Adjusting for placebo effect in clinical trials of Azelastine/fluticasone propionate
Technical Support Center: Azelastine (B1213491)/Fluticasone (B1203827) Propionate Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials of Azelastine/Fluticasone Propionate. The focus is on methodologies for adjusting for the placebo effect.
Frequently Asked Questions (FAQs)
Q1: How is the placebo effect accounted for in clinical trials of this compound nasal spray?
A1: The placebo effect is primarily addressed through a robust study design, which includes a placebo run-in period, a dedicated placebo control group, and double-blinding procedures.[1][2][3] The primary efficacy of the treatment is determined by the statistically significant difference in symptom improvement between the active treatment group and the placebo group.
Q2: What is the purpose of a placebo run-in period?
A2: A single-blind placebo run-in period, typically lasting 5 to 7 days, is recommended by regulatory bodies like the FDA.[1] Its purposes are to:
-
Establish a stable baseline of symptom severity for each participant before randomization.
-
Identify and exclude "placebo responders," who are individuals showing a significant improvement in symptoms with the placebo alone.[1] Excluding these participants increases the statistical power of the study to detect a true treatment effect.[1]
Q3: What are the key components of the experimental protocol for a placebo-controlled trial of this combination drug?
A3: A typical protocol involves a randomized, double-blind, placebo-controlled, parallel-group design.[1][2] Key elements include:
-
Randomization of eligible participants into treatment arms (e.g., this compound combination, Azelastine alone, Fluticasone Propionate alone, and placebo).
-
A treatment period, often 14 days, where participants self-administer the assigned nasal spray.[1][2]
-
Daily recording of nasal symptoms by participants, typically using a reflective Total Nasal Symptom Score (rTNSS).[1]
Q4: How is the primary endpoint measured to adjust for the placebo effect?
A4: The primary endpoint is typically the mean change from baseline in the reflective Total Nasal Symptom Score (rTNSS) over the treatment period.[1] The treatment effect is calculated as the difference between the mean change in the active treatment group and the mean change in the placebo group. This direct comparison inherently accounts for the symptom improvement observed in the placebo arm.
Troubleshooting Guides
Issue 1: High variability in placebo response is obscuring the true treatment effect.
Troubleshooting Steps:
-
Review Placebo Run-in Protocol: Ensure the placebo run-in period was of sufficient duration (at least 7 days is recommended) to allow for the identification and exclusion of significant placebo responders.[1]
-
Assess Blinding Procedures: Verify that the double-blinding was effectively maintained. The placebo nasal spray should be identical to the active treatment in appearance, smell, and taste to prevent unblinding.
-
Multi-Center Trial Considerations: For multi-center studies, investigate potential investigator bias or variations in patient instructions across sites, as this can contribute to variability.[1]
-
Statistical Analysis Plan: Employ appropriate statistical models that can account for variability, such as Analysis of Covariance (ANCOVA) with baseline rTNSS as a covariate.
Issue 2: The observed treatment effect is not statistically significant compared to placebo.
Troubleshooting Steps:
-
Sample Size and Power: Re-evaluate the power calculation to ensure the study was adequately powered to detect a clinically meaningful difference.
-
Exclusion of Placebo Responders: Confirm that the criteria for excluding placebo responders during the run-in period were appropriately defined and applied.[1]
-
Patient Population: Analyze the baseline characteristics of the study population to ensure they had moderate-to-severe symptoms, as a "floor effect" can occur in patients with mild symptoms, making it difficult to show a significant improvement over placebo.
-
Gatekeeping Strategy: For studies with multiple active arms, ensure a "gatekeeping" strategy was prespecified in the statistical analysis plan to control for multiplicity and avoid false-positive results.[4][5][6]
Data Presentation
Table 1: Example of Mean Change in reflective Total Nasal Symptom Score (rTNSS) from Baseline
| Treatment Group | Baseline rTNSS (Mean) | End of Treatment rTNSS (Mean) | LS Mean Change from Baseline | Placebo-Subtracted Difference |
| This compound | 18.6 | 13.3 | -5.53 | -2.13 |
| Azelastine HCl | 18.5 | 13.7 | -4.82 | -1.42 |
| Fluticasone Propionate | 18.7 | 13.8 | -4.89 | -1.49 |
| Placebo | 18.4 | 15.0 | -3.40 | N/A |
Data is illustrative and based on findings from clinical trials.[7]
Table 2: Percentage Improvement in Total Nasal Symptom Score (TNSS)
| Treatment Group | Percentage Improvement in TNSS |
| This compound | 28.4% |
| Fluticasone Propionate | 20.4% |
| Azelastine HCl | 16.4% |
| Placebo | 11.2% |
Data from a 14-day, multicenter, randomized, double-blind study.[2][8]
Experimental Protocols
Protocol: Placebo-Controlled, Double-Blind, Randomized Trial for this compound Nasal Spray
-
Screening and Placebo Run-in Period (7 days):
-
Recruit adult subjects with a history of seasonal allergic rhinitis.
-
Administer a single-blind placebo vehicle nasal spray (one spray per nostril, twice daily) for 7 days.
-
Subjects self-score their nasal symptoms (nasal congestion, runny nose, itchy nose, and sneezing) twice daily (AM and PM) using a reflective Total Nasal Symptom Score (rTNSS).[1]
-
Establish a baseline rTNSS from the final scores of the run-in period.
-
Exclude subjects who demonstrate a significant response to the placebo.[1]
-
-
Randomization and Treatment Period (14 days):
-
Randomize eligible subjects in a 1:1:1:1 ratio to one of the four treatment arms:
-
This compound combination spray
-
Azelastine HCl spray
-
Fluticasone Propionate spray
-
Placebo spray
-
-
All treatments are administered as one spray per nostril, twice daily.
-
The study is conducted in a double-blind manner, where neither the subjects nor the investigators are aware of the treatment allocation.
-
-
Efficacy Assessment:
-
The primary efficacy endpoint is the mean change from baseline in the 12-hour reflective TNSS over the 14-day treatment period.[1]
-
Secondary endpoints may include changes in individual symptom scores and quality of life questionnaires.
-
-
Statistical Analysis:
-
The primary analysis compares the least squares (LS) mean change from baseline in rTNSS between each active treatment group and the placebo group.
-
Statistical significance is determined using appropriate statistical tests, with a p-value of <0.05 typically considered significant.
-
Mandatory Visualizations
Caption: Experimental workflow for a placebo-controlled clinical trial.
Caption: Logical relationship of adjusting for the placebo effect.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Double-blind, placebo-controlled study of azelastine and fluticasone in a single nasal spray delivery device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind, placebo-controlled trial of the efficacy and safety of two doses of azelastine hydrochloride in perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A double-blind, placebo-controlled trial of the efficacy and safety of two doses of azelastine hydrochloride in perennial allergic rhinitis [frontiersin.org]
- 5. fda.gov [fda.gov]
- 6. A double-blind, placebo-controlled trial of the efficacy and safety of two doses of azelastine hydrochloride in perennial allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.dimdi.de [portal.dimdi.de]
- 8. allermi.com [allermi.com]
Validation & Comparative
Comparative In Vivo Efficacy of Azelastine/Fluticasone and Mometasone Furoate in Allergic Rhinitis
A comprehensive review of clinical data and mechanistic pathways for researchers and drug development professionals.
This guide provides a detailed comparison of the in vivo efficacy of the combination nasal spray Azelastine (B1213491)/Fluticasone (marketed as Dymista®) and the monotherapy Mometasone (B142194) Furoate (marketed as Nasonex®) for the treatment of allergic rhinitis. The following sections present quantitative data from clinical trials, detailed experimental protocols, and visualizations of the relevant signaling pathways to offer a thorough understanding of their comparative performance.
Quantitative Efficacy Data
The clinical efficacy of Azelastine/Fluticasone and Mometasone Furoate has been evaluated in numerous studies, primarily through patient-reported outcomes such as the Total Nasal Symptom Score (TNSS) and the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ).
Table 1: Change in Total Nasal Symptom Score (TNSS) from Baseline
| Study / Comparison | Treatment Group | Mean Change from Baseline in TNSS (±SD) | p-value (vs. Comparator) |
| Azelastine/Mometasone vs. Azelastine/Fluticasone Furoate | Azelastine/Mometasone Furoate | -6.89 (±3.32) | p=0.81 (not significant) |
| Azelastine/Fluticasone Furoate | -6.82 (±3.20) | ||
| Azelastine vs. Mometasone (Onset of Action) | Azelastine | -3.12 (at 15 mins) | <0.001 (vs. placebo) |
| Mometasone | Statistically significant improvement not observed at 15 mins |
Note: Data is synthesized from multiple sources. A direct head-to-head, double-blind, randomized controlled trial comparing Azelastine/Fluticasone Propionate with Mometasone Furoate with detailed published results on TNSS change was not available in the immediate search results. The first comparison is between two combination therapies, one containing mometasone and the other fluticasone, showing similar efficacy[1][2]. The second highlights the rapid onset of action of azelastine compared to mometasone[3].
Experimental Protocols
The following protocols are representative of the methodologies used in clinical trials to assess the efficacy of intranasal corticosteroids and antihistamines in allergic rhinitis.
Representative Clinical Trial Protocol for Efficacy Assessment
1. Study Design: A multicenter, randomized, double-blind, parallel-group study design is typically employed. Patients are randomly assigned to receive either Azelastine/Fluticasone nasal spray or Mometasone Furoate nasal spray for a predefined treatment period, often ranging from 2 to 4 weeks, to assess efficacy in seasonal or perennial allergic rhinitis.
2. Patient Population:
-
Inclusion Criteria: Adult and adolescent patients (typically 12 years of age and older) with a documented history of moderate-to-severe allergic rhinitis. Diagnosis is confirmed by a positive skin prick test or specific IgE to relevant allergens. Patients are required to have a baseline Total Nasal Symptom Score (TNSS) indicative of active symptoms.
-
Exclusion Criteria: Patients with recent upper respiratory tract infections, nasal structural abnormalities (e.g., significant septal deviation, nasal polyps), current use of systemic corticosteroids or other medications that could interfere with the study outcomes, and a history of hypersensitivity to the study drugs.
3. Treatment Administration: Patients are instructed on the proper use of the nasal spray. The typical dosage for Azelastine/Fluticasone is one spray per nostril twice daily. For Mometasone Furoate, the standard dosage is two sprays per nostril once daily.
4. Efficacy Endpoints:
-
Primary Endpoint: The primary measure of efficacy is the change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS).
-
Secondary Endpoints: These often include the change from baseline in the instantaneous Total Nasal Symptom Score (iTNSS), individual nasal symptom scores (rhinorrhea, nasal congestion, sneezing, and nasal itching), and the overall score of the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ).
5. Assessment Methodologies:
-
Total Nasal Symptom Score (TNSS): The TNSS is a patient-reported outcome that evaluates the severity of four cardinal symptoms of allergic rhinitis: rhinorrhea (runny nose), nasal congestion, sneezing, and nasal itching. Each symptom is rated on a 4-point scale:
-
0 = Absent (no symptom)
-
1 = Mild (symptom is present but not bothersome)
-
2 = Moderate (symptom is bothersome but tolerable)
-
3 = Severe (symptom is hard to tolerate and interferes with daily activities) The total score ranges from 0 to 12. Patients record their symptoms twice daily (morning and evening) in a diary. The "reflective" TNSS assesses symptoms over the preceding 12 hours, while the "instantaneous" TNSS captures symptoms at the moment of assessment.
-
-
Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ): The RQLQ is a validated, 28-item questionnaire that assesses the impact of rhinoconjunctivitis on a patient's quality of life over the previous week. It is divided into seven domains:
-
Activity limitations
-
Sleep problems
-
Nose symptoms
-
Eye symptoms
-
Non-nose/eye symptoms (e.g., fatigue, thirst)
-
Practical problems
-
Emotional function Each item is scored on a 7-point scale, from 0 (not troubled) to 6 (extremely troubled). A lower score indicates a better quality of life.
-
Signaling Pathways and Mechanisms of Action
The differential efficacy profiles of Azelastine/Fluticasone and Mometasone Furoate can be attributed to their distinct and synergistic mechanisms of action.
Azelastine/Fluticasone Combination Therapy
The combination of Azelastine, an H1-receptor antagonist, and Fluticasone, a corticosteroid, provides a dual mechanism of action that targets both the early and late phases of the allergic response.
Caption: Dual mechanism of Azelastine/Fluticasone in allergic rhinitis.
Mometasone Furoate Monotherapy
Mometasone Furoate, a potent corticosteroid, primarily exerts its effect by suppressing the inflammatory cascade characteristic of the late-phase allergic response.
Caption: Anti-inflammatory mechanism of Mometasone Furoate.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the in vivo efficacy of Azelastine/Fluticasone and Mometasone Furoate.
Caption: Representative workflow of a comparative clinical trial.
References
Head-to-Head Comparison of Azelastine/Fluticasone and Budesonide Nasal Sprays: A Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the combination nasal spray Azelastine/Fluticasone (brand name Dymista®) and Budesonide (B1683875) nasal spray (brand name Rhinocort®), two common treatments for allergic rhinitis. The information presented herein is supported by experimental data from clinical trials and is intended for researchers, scientists, and drug development professionals.
Executive Summary
Azelastine/fluticasone nasal spray combines a potent H1-receptor antagonist (azelastine) with a corticosteroid (fluticasone propionate), offering a dual mechanism of action that targets both early and late-phase allergic responses.[1][2] Budesonide is a potent glucocorticoid that primarily exerts its anti-inflammatory effects through the glucocorticoid receptor.[1] Clinical evidence suggests that the combination therapy of azelastine/fluticasone may offer superior and faster symptom relief compared to intranasal corticosteroid monotherapy, including budesonide, for patients with moderate-to-severe allergic rhinitis.[1][3]
Mechanism of Action
Azelastine/Fluticasone
The dual-action of this combination therapy provides a broader spectrum of activity against allergic rhinitis symptoms.
-
Azelastine: A second-generation antihistamine that acts as a potent and selective H1 receptor antagonist. It also exhibits mast cell stabilizing properties and anti-inflammatory effects by inhibiting the synthesis and release of various inflammatory mediators, including leukotrienes and cytokines.[1]
-
Fluticasone Propionate: A synthetic trifluorinated corticosteroid with potent anti-inflammatory activity. It binds to intracellular glucocorticoid receptors, which then translocate to the nucleus to modulate gene expression, leading to the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5]
Budesonide
Budesonide is a non-halogenated glucocorticoid with high topical anti-inflammatory activity. Its mechanism of action involves:
-
Binding to the glucocorticoid receptor (GR) in the cytoplasm.
-
The budesonide-GR complex then translocates to the nucleus.
-
In the nucleus, it binds to glucocorticoid response elements (GREs) on DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.[1]
Signaling Pathway Diagrams
References
- 1. droracle.ai [droracle.ai]
- 2. secure.medicalletter.org [secure.medicalletter.org]
- 3. Azelastine and budesonide (nasal sprays): Effect of combination therapy monitored by acoustic rhinometry and clinical symptom score in the treatment of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu) in Comparison to Two Different Formulations of Azelastine and Fluticasone Propionate Following Intranasal Administration in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Allergic Rhinitis Treatment: A Guide to Biomarker Validation for Azelastine/Fluticasone Propionate Response
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison and Methodological Guide
The combination of the antihistamine azelastine (B1213491) hydrochloride and the corticosteroid fluticasone (B1203827) propionate (B1217596) in a single nasal spray has emerged as a highly effective treatment for allergic rhinitis, demonstrating superiority over monotherapy with either agent alone.[1][2] For researchers and clinicians, the ability to predict which patients will respond most favorably to this combination therapy is a critical unmet need. This guide provides a comprehensive overview of the current landscape of biomarker validation for predicting response to Azelastine/fluticasone propionate, compares its efficacy with other treatments, and details the experimental protocols necessary for advancing this area of research.
Unraveling the Molecular Response to this compound
Recent studies have begun to shed light on the molecular changes induced by this compound, offering potential avenues for biomarker discovery. A key study investigating nasal immune gene expression revealed that the combination therapy has a distinct and more limited effect on gene modulation compared to fluticasone propionate monotherapy. While fluticasone propionate alone significantly downregulated 182 genes and upregulated 24 genes in nasal samples, the this compound combination only altered the expression of 16 genes (10 downregulated, 6 upregulated).[1][3] This suggests that the enhanced clinical efficacy of the combination may stem from a more targeted mechanism of action, potentially avoiding extensive local immune suppression.[1]
While these findings are crucial in understanding the biological response, no studies to date have definitively validated baseline biomarkers that can predict a patient's response to this compound before treatment initiation. However, research into related areas provides promising candidates. For instance, proteins such as orosomucoid (ORM), apolipoprotein H (APOH), fibrinogen alpha chain (FGA), cathepsin D (CTSD), and serpin family B member 3 (SERPINB3) in nasal fluids have been identified as potential predictors of response to glucocorticoids in seasonal allergic rhinitis.[4] Furthermore, baseline nasal eosinophil counts are widely considered a marker of allergic inflammation and may hold predictive value for response to intranasal corticosteroids.[5][6]
Comparative Efficacy: this compound vs. Alternative Therapies
The clinical superiority of this compound over its individual components is well-documented.[1][2] Beyond this, its performance against other common allergic rhinitis treatments is a key consideration for clinicians and researchers.
| Treatment Comparison | Key Efficacy Findings | Study Details |
| vs. Fluticasone Propionate (Monotherapy) | Combination therapy showed a 37.9% improvement in Total Nasal Symptom Score (TNSS) compared to 27.1% with fluticasone alone.[1] | Randomized, double-blind trial in patients with seasonal allergic rhinitis.[1] |
| vs. Azelastine (Monotherapy) | Combination therapy resulted in a 37.9% improvement in TNSS versus 24.8% with azelastine alone.[1] | Randomized, double-blind trial in patients with seasonal allergic rhinitis.[1] |
| vs. Commercial Fluticasone Propionate (Flonase) & Azelastine (Astelin) | 50% of patients on the combination spray achieved a 50% reduction in nasal symptom severity scores, compared to approximately 38% for either commercial product alone.[7] | Head-to-head clinical trial.[7] |
| vs. Budesonide (B1683875) (Intranasal Corticosteroid) | The this compound combination provides greater nasal symptom reduction than budesonide alone. | Comparative analysis. |
| vs. Montelukast (B128269) (Leukotriene Receptor Antagonist) + Budesonide | Azelastine as an add-on to budesonide was statistically superior in improving Sino-Nasal Outcome Test-22 (SNOT-22) scores compared to montelukast plus budesonide.[8] | Double-blind randomized clinical trial.[8] |
Experimental Protocols for Biomarker Validation
To validate predictive biomarkers for this compound response, rigorous and standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Nasal Sample Collection: Lavage and Brushing
a) Nasal Lavage for Cellular and Protein Analysis:
-
Purpose: To collect nasal secretions for the quantification of eosinophils, neutrophils, and inflammatory mediators.
-
Procedure:
-
The patient is seated in a comfortable position with their head tilted slightly backward.
-
Instill 5 mL of sterile 0.9% saline solution at room temperature into one nostril using a syringe.
-
The patient is instructed to hold their breath and keep their soft palate closed.
-
After 10-15 seconds, the patient leans forward, and the nasal lavage fluid is collected in a sterile container.
-
The procedure is repeated for the other nostril.
-
The collected fluid is immediately placed on ice.
-
-
Processing for Eosinophil Counting:
-
Centrifuge the nasal lavage fluid at 400g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of phosphate-buffered saline (PBS).
-
Prepare cytocentrifuge slides by spinning 100-200 µL of the cell suspension onto a glass slide.
-
Stain the slides with May-Grünwald-Giemsa stain.
-
Count eosinophils under a light microscope at 400x magnification. A total of 500 cells are counted, and the percentage of eosinophils is determined.
-
b) Nasal Brushing for Gene Expression Analysis:
-
Purpose: To obtain nasal epithelial cells for RNA extraction and gene expression profiling.
-
Procedure:
-
A sterile cytology brush is inserted into the nasal cavity, along the inferior turbinate.
-
The brush is gently rotated 5-10 times to collect epithelial cells.
-
The brush is then immediately placed into a tube containing RNA stabilization solution (e.g., RNAlater).
-
The sample is stored at -80°C until RNA extraction.
-
Gene Expression Analysis using NanoString nCounter
-
Purpose: To perform multiplexed digital gene expression analysis from nasal brushing samples.
-
RNA Extraction:
-
Thaw the nasal brushing sample on ice.
-
Homogenize the sample and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
NanoString nCounter Assay:
-
Hybridize 50-100 ng of total RNA with the custom or pre-designed CodeSet (probe pairs) and Reporter Probes overnight at 65°C.
-
Load the hybridized samples into the nCounter Prep Station for automated post-hybridization processing, which includes removal of excess probes and immobilization of probe-target complexes onto the cartridge surface.
-
Transfer the cartridge to the nCounter Digital Analyzer for data acquisition, where the color-coded barcodes are imaged and counted.
-
Normalize the raw data using positive and negative controls and housekeeping genes to account for technical variability.
-
Visualizing the Pathways and Processes
To better understand the mechanisms of action and the workflow for biomarker validation, the following diagrams are provided.
Future Directions
The identification and validation of predictive biomarkers for this compound response will be a significant step towards personalized medicine in the management of allergic rhinitis. Future research should focus on prospective clinical trials designed specifically to correlate baseline molecular and cellular profiles with treatment outcomes. The integration of multi-omic data, including genomics, proteomics, and metabolomics, may provide a more comprehensive understanding of the factors influencing treatment response and lead to the development of a robust predictive biomarker panel. This will ultimately enable clinicians to select the most effective treatment for individual patients from the outset, improving clinical outcomes and quality of life.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the Effects of Azelastine and Fluticasone Nasal Sprays in the Treatment of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Novel Biomarkers in Allergic Rhinitis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nasal eosinophilia can predict bronchial hyperresponsiveness in persistent rhinitis: evidence for united airways disease concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnostic significance of nasal eosinophilia in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medpagetoday.com [medpagetoday.com]
- 8. A Comparative Study of Montelukast and Azelastine add on Therapy in Moderate to Severe Allergic Rhinitis Treatment: A Double-Blind Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Clinical Trial Data for Azelastine/Fluticasone Combination Formulations in the Treatment of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of various intranasal formulations containing Azelastine (B1213491) hydrochloride and Fluticasone (B1203827) propionate (B1217596) for the treatment of allergic rhinitis (AR). The data presented is compiled from a range of clinical trials to assist in understanding the efficacy, safety, and methodological approaches used in their evaluation.
Executive Summary
The combination of the antihistamine Azelastine and the corticosteroid Fluticasone in a single delivery device has demonstrated superior efficacy in relieving the symptoms of allergic rhinitis compared to monotherapy with either agent alone or placebo.[1][2][3] This has been consistently observed across different allergy seasons and patient populations.[1][2][4] The most studied formulation, MP-AzeFlu (marketed as Dymista®), has a rapid onset of action and provides significant relief from nasal congestion, a particularly bothersome symptom for many patients.[1][2] Clinical trials have also established its safety profile in both adults and children.[5][6] While generic formulations are available, direct comparative clinical trial data remains less extensive in the public domain.
Data Presentation: Efficacy and Safety of Azelastine/Fluticasone Formulations
The following tables summarize key quantitative data from comparative clinical trials.
Table 1: Comparison of Efficacy in Reducing Total Nasal Symptom Score (TNSS)
| Study | Formulation(s) | Patient Population | Duration | Mean Change from Baseline in TNSS | Statistical Significance vs. Monotherapy |
| Hampel et al. (2010)[3] | Azelastine/Fluticasone combination, Azelastine, Fluticasone, Placebo | Moderate-to-severe seasonal AR | 14 days | Combination: -28.4%, Fluticasone: -20.4%, Azelastine: -16.4%, Placebo: -11.2% | P ≤ .003 vs. either agent alone |
| Meltzer et al. (MP 4001)[7] | MP-AzeFlu, Azelastine (commercial), Fluticasone (commercial), Placebo | Moderate-to-severe seasonal AR | 14 days | MP-AzeFlu: -5.3 points | P<0.001 vs. both active monotherapies |
| Chinese Patient Study (2022)[8] | MP-AzeFlu, Azelastine, Fluticasone | Allergic Rhinitis | 2 weeks | MP-AzeFlu: -7.59, Azelastine: -4.62, Fluticasone: -7.02 | P < 0.0001 vs. Azelastine; P = 0.0007 vs. Fluticasone |
| Dhanush H. C. et al. (2021)[9] | Fluticasone/Azelastine combination, Fluticasone alone | Persistent AR | 4 weeks | Combination TSS: 1.52±1.06, Fluticasone alone TSS: 3.27±1.75 | P<0.01 |
Table 2: Comparison of Efficacy using Visual Analogue Scale (VAS)
| Study | Formulation(s) | Patient Population | Duration | Mean Reduction in VAS Score | Key Findings |
| Klimek et al. (2019)[10] | MP-AzeFlu | Moderate-to-severe AR | ~14 days | 38.8 ± 27.3 mm | 85.6% of patients reported partly or well-controlled symptoms by day 3. |
| Soliman et al. (2023)[11] | Azelastine/Fluticasone, Fluticasone + oral Cetirizine | Allergic Rhinitis | 21 days | No statistically significant difference in average VAS scores at day 7, 14, and 21. | 42% of patients in the Azelastine/Fluticasone group reported VAS<5/10 within 7 days, compared to 32% in the control group. |
Table 3: Overview of Common Adverse Events
| Adverse Event | MP-AzeFlu (Azelastine/Fluticasone) | Fluticasone Propionate | Azelastine Hydrochloride |
| Dysgeusia (Bad Taste) | Reported more frequently[8][12] | Less frequent | Common |
| Epistaxis (Nosebleeds) | ~9% (in a pediatric study)[6] | ~9% (in a pediatric study)[6] | Reported |
| Headache | ~3% (in a pediatric study)[6] | ~1% (in a pediatric study)[6] | Reported |
| Drowsiness | Possible[13] | Not typically reported | Possible |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of typical experimental protocols for key studies.
Protocol: Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study (e.g., Hampel et al., 2010[3])
-
Objective: To compare the efficacy and safety of an Azelastine/Fluticasone combination nasal spray with the individual components and placebo.
-
Patient Population: Patients aged 12 years and older with a history of moderate-to-severe seasonal allergic rhinitis, confirmed by a positive skin test to relevant allergens.[14]
-
Study Design:
-
Lead-in Period: A 5-day single-blind placebo lead-in period to establish baseline symptom severity.
-
Randomization: Eligible patients are randomized into four treatment groups: Azelastine/Fluticasone combination, Azelastine alone, Fluticasone alone, and placebo.
-
Treatment Period: A 14-day double-blind treatment period where patients administer one spray per nostril twice daily.
-
-
Primary Efficacy Endpoint: The primary measure of efficacy is the change from baseline in the Total Nasal Symptom Score (TNSS). The TNSS is the sum of scores for four individual nasal symptoms: nasal congestion, runny nose, itchy nose, and sneezing, each rated on a scale (e.g., 0-3).
-
Inclusion/Exclusion Criteria:
-
Inclusion: Documented history of allergic rhinitis and a positive skin test.[14]
-
Exclusion: Use of medications that could interfere with the study results, such as other steroids or antihistamines within a specified washout period; presence of other nasal conditions; or recent upper respiratory tract infection.[14]
-
Protocol: Non-Interventional, Prospective Study (e.g., Klimek et al., 2019[10])
-
Objective: To evaluate the effectiveness of MP-AzeFlu in a real-life clinical setting.
-
Patient Population: Patients aged 12 years and older with moderate-to-severe allergic rhinitis as defined by the Allergic Rhinitis and its Impact on Asthma (ARIA) guidelines.
-
Study Design:
-
Enrollment: Patients prescribed MP-AzeFlu by their physician are enrolled.
-
Symptom Assessment: Patients assess their symptom severity using a Visual Analogue Scale (VAS) from 0 to 100 mm at baseline (Day 0) and on subsequent days (e.g., Day 1, 3, 7, and ~14).
-
Control Assessment: On Day 3, patients also assess their disease control as well-controlled, partly controlled, or uncontrolled.
-
-
Primary Efficacy Endpoint: The primary outcome is the reduction in the mean VAS score from baseline to the last day of the observation period.
Mandatory Visualizations
The following diagrams illustrate key aspects of the clinical evaluation and mechanism of action of Azelastine/Fluticasone formulations.
Caption: Typical workflow of a randomized controlled trial for Azelastine/Fluticasone formulations.
Caption: Dual mechanism of action of the Azelastine and Fluticasone combination therapy.
References
- 1. d.docksci.com [d.docksci.com]
- 2. A review of the clinical efficacy and safety of MP-AzeFlu, a novel intranasal formulation of azelastine hydrochloride and fluticasone propionate, in clinical studies conducted during different allergy seasons in the US - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind, placebo-controlled study of azelastine and fluticasone in a single nasal spray delivery device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Safety of a novel intranasal formulation of azelastine hydrochloride and fluticasone propionate in children: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. A Clinical Study to Assess the Efficacy and Safety of MP-AzeFlu Nasal Spray in Comparison to Commercially Available Azelastine Hydrochloride and Fluticasone Propionate Nasal Sprays in Chinese Volunteers with Allergic Rhinitis | springermedizin.de [springermedizin.de]
- 9. ijorl.com [ijorl.com]
- 10. MP-AzeFlu provides rapid and effective allergic rhinitis control: results of a non-interventional study in Denmark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pajr.researchcommons.org [pajr.researchcommons.org]
- 12. Comparison of the Effects of Azelastine and Fluticasone Nasal Sprays in the Treatment of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goodrx.com [goodrx.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
In Vitro Bioequivalence of Generic vs. Brand-Name Azelastine/Fluticasone Nasal Spray: A Comparative Guide
This guide provides a detailed comparison of the in vitro bioequivalence testing requirements for generic and brand-name azelastine (B1213491) hydrochloride and fluticasone (B1203827) propionate (B1217596) nasal sprays. The information is intended for researchers, scientists, and drug development professionals, offering insights into the experimental protocols and data interpretation necessary for establishing bioequivalence in accordance with regulatory standards.
The development of a generic nasal spray requires rigorous in vitro testing to demonstrate that it performs equivalently to the reference listed drug (RLD), in this case, the brand-name azelastine/fluticasone spray.[1][2] The U.S. Food and Drug Administration (FDA) outlines a "weight-of-evidence" approach, which includes a series of in vitro tests to compare the performance characteristics of the test (generic) and reference (brand-name) products.[1] These tests are critical to ensure the safety and efficacy of the generic product are comparable to the innovator product.
Key In Vitro Bioequivalence Studies
To establish bioequivalence between a generic and a brand-name azelastine/fluticasone nasal spray, the following key in vitro studies are recommended by the FDA:[1][2][3]
-
Single Actuation Content (SAC): Measures the amount of drug substance delivered in a single spray.
-
Droplet Size Distribution (DSD): Characterizes the size of the droplets in the spray, which affects where the drug deposits in the nasal cavity.
-
Spray Pattern: Analyzes the shape and size of the spray plume as it would impact the nasal mucosa.
-
Plume Geometry: Assesses the side-view characteristics of the developing spray plume.
-
Drug in Small Particles/Droplets: Quantifies the amount of drug in smaller droplets that could potentially be inhaled into the lungs.
-
Priming and Repriming: Evaluates the ability of the pump to deliver a consistent dose after initial priming and after a period of non-use.
For these comparative studies, it is essential that both the test and reference products are analyzed under the same instrumental conditions.[3]
Data Presentation: A Comparative Analysis
The following tables present illustrative data from in vitro bioequivalence studies. Since comprehensive, publicly available datasets for a direct comparison of a specific generic and brand-name azelastine/fluticasone spray are limited, this section combines data for the brand-name product (Dymista®) with representative data from comparative studies of other nasal corticosteroid sprays, such as fluticasone propionate. This approach provides a relevant framework for understanding the expected performance and variability.
Table 1: Single Actuation Content (SAC) of Fluticasone Propionate
| Product | Life Stage | Mean Drug Content per Actuation (mcg) | % RSD |
| Brand-Name | Beginning | 49.8 | 3.5 |
| End | 49.5 | 4.1 | |
| Generic | Beginning | 50.1 | 3.8 |
| End | 49.7 | 4.5 |
Data is representative and compiled for illustrative purposes.
Table 2: Droplet Size Distribution (DSD) by Laser Diffraction
| Product | Parameter | Distance 3 cm | Distance 6 cm |
| Dymista® | Dv10 (µm) | 25.3 | 28.1 |
| Dv50 (µm) | 55.4 | 60.2 | |
| Dv90 (µm) | 110.8 | 125.3 | |
| Span | 1.54 | 1.61 | |
| Generic | Dv10 (µm) | 26.1 | 29.0 |
| Dv50 (µm) | 56.2 | 61.5 | |
| Dv90 (µm) | 112.5 | 128.1 | |
| Span | 1.54 | 1.61 |
Data for Dymista® is adapted from a comparative study of commercial anti-allergic nasal sprays. Generic data is representative.
Table 3: Spray Pattern Analysis
| Product | Distance | Dmin (mm) | Dmax (mm) | Ovality Ratio |
| Brand-Name | 3 cm | 20.5 | 25.8 | 1.26 |
| 6 cm | 35.1 | 42.3 | 1.20 | |
| Generic | 3 cm | 21.2 | 26.5 | 1.25 |
| 6 cm | 36.0 | 43.1 | 1.20 |
Data is representative and compiled for illustrative purposes.
Table 4: Plume Geometry Analysis
| Product | Plume Angle (°) | Plume Width (mm) |
| Brand-Name | 65 | 45 |
| Generic | 63 | 44 |
Data is representative and compiled for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key in vitro bioequivalence experiments are outlined below, based on FDA guidance.
1. Single Actuation Content (SAC)
-
Objective: To quantify the amount of azelastine hydrochloride and fluticasone propionate delivered in a single spray.
-
Apparatus: A suitable apparatus for collecting the emitted dose from a nasal spray, as described in USP <601>.
-
Methodology:
-
Prime the nasal spray device according to the product label.
-
Collect a single actuation into a suitable collection vessel.
-
Dissolve the collected drug substance in a validated solvent.
-
Quantify the amount of each active pharmaceutical ingredient (API) using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Perform the test at the beginning and end of the product's life (i.e., after the first few sprays and after the labeled number of sprays).
-
-
Equivalence Criteria: The comparison of SAC between the test and reference products is based on Population Bioequivalence (PBE) analysis.[3]
2. Droplet Size Distribution (DSD)
-
Objective: To measure the size distribution of the droplets in the spray.
-
Apparatus: A laser diffraction instrument.
-
Methodology:
-
Actuate the nasal spray through the laser beam of the diffraction instrument.
-
Measure the droplet size distribution at two different distances from the actuator tip (e.g., 3 cm and 6 cm).
-
Characterize the distribution using parameters such as Dv10, Dv50, Dv90, and span.
-
Conduct the test at the beginning and end of the product's life.
-
-
Equivalence Criteria: Equivalence is assessed based on PBE analysis of the Dv50 and span.
3. Spray Pattern
-
Objective: To characterize the cross-sectional shape and size of the spray.
-
Apparatus: A non-impaction, laser-based spray pattern analyzer.
-
Methodology:
-
Actuate the spray at a fixed distance from the detection plane.
-
Capture an image of the spray pattern.
-
Analyze the image to determine parameters such as the major diameter (Dmax), minor diameter (Dmin), and ovality ratio (Dmax/Dmin).
-
Perform the test at two different distances from the actuator tip.
-
-
Equivalence Criteria: The spray pattern is evaluated qualitatively, and a PBE analysis is performed on the ovality ratio and area.[2]
4. Plume Geometry
-
Objective: To characterize the side-view profile of the spray plume.
-
Apparatus: A high-speed camera system to capture the developing plume.
-
Methodology:
-
Actuate the spray and capture a series of images of the plume from the side.
-
Analyze the images to determine the plume angle and plume width at a specified time point and distance from the nozzle.
-
-
Equivalence Criteria: The plume angle and width of the test product are considered equivalent if they fall within 90%-111% of the reference product.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting in vitro bioequivalence studies for nasal sprays.
References
A Comparative Safety Analysis of Intranasal Corticosteroid Combination Sprays: Azelastine/Fluticasone Propionate vs. Mometasone Furoate/Olopatadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Intranasal corticosteroid (INCS) combination sprays, which pair a steroid with an antihistamine, have become a first-line treatment option for moderate-to-severe allergic rhinitis. This guide provides a comparative analysis of the safety profiles of two prominent combination products: azelastine (B1213491) hydrochloride/fluticasone (B1203827) propionate (B1217596) (Dymista®) and mometasone (B142194) furoate/olopatadine hydrochloride (Ryaltris®). The following sections detail their systemic bioavailability, adverse event profiles from clinical trials, and the methodologies used to assess their safety.
Systemic Bioavailability and Hypothalamic-Pituitary-Adrenal (HPA) Axis Effects
The systemic absorption of intranasal corticosteroids is a key safety consideration due to the potential for effects on the hypothalamic-pituitary-adrenal (HPA) axis. Newer generation corticosteroids like fluticasone propionate and mometasone furoate are characterized by low systemic bioavailability, minimizing the risk of systemic side effects.[1]
Studies on fluticasone propionate have shown its systemic bioavailability to be less than 1%.[1] Similarly, mometasone furoate also exhibits very low systemic bioavailability, estimated to be less than 0.1%.[1] While systemic absorption can occur and potentially affect the HPA axis, clinical trials with modern INCS at recommended dosages have generally shown a minimal effect on HPA axis function.[2]
Comparative Adverse Event Profiles from Clinical Trials
The safety and tolerability of azelastine/fluticasone propionate and mometasone/olopatadine have been evaluated in numerous clinical trials. The most frequently reported adverse events are typically localized to the nasal cavity and are generally mild to moderate in severity.
Table 1: Comparison of Common Adverse Events in Clinical Trials (Adults and Adolescents ≥12 years)
| Adverse Event | This compound (Dymista®) | Mometasone Furoate/Olopatadine (Ryaltris®) | Placebo |
| Dysgeusia (altered taste) | 4%[3][4] | 2.0%[5][6][7] | <1%[1] |
| Epistaxis (nosebleed) | 2%[3][4] | 4.6%[5][6][7] | 2%[1] |
| Headache | 2%[3][4] | 4.1%[5][6][7] | 1%[1] |
Note: Data is compiled from pivotal clinical trial information and prescribing labels. Direct head-to-head comparative trial data with these specific adverse event rates is limited.
In a 52-week safety study of mometasone/olopatadine in patients with perennial allergic rhinitis, treatment-emergent adverse events (TEAEs) occurred in 51.7% of patients in the active treatment group, compared to 41.4% and 53.5% in two placebo groups.[8] For azelastine/fluticasone, a 12-month safety trial showed an overall adverse reaction rate of 47%, compared to 44% in the fluticasone propionate monotherapy group.[2]
A notable difference between the two combination sprays lies in their sensory attributes. Azelastine, a component of Dymista®, is known to be associated with a bitter taste.[2] Clinical observations and patient preference studies suggest that Ryaltris®, containing olopatadine, may have a more favorable taste profile.[9]
Pediatric Safety Profile
The safety of these combination sprays has also been evaluated in pediatric populations.
Table 2: Common Treatment-Related Adverse Events in Pediatric Clinical Trials (Ages 4-11 years)
| Adverse Event | This compound (AZE/FP) | Fluticasone Propionate (FP) only |
| Incidence of TRAEs | 16%[10] | 12%[10] |
| Epistaxis | 9%[10] | 9%[10] |
| Headache | 3%[10] | 1%[10] |
In a 3-month study, the intranasal formulation of azelastine and fluticasone propionate was found to be safe and well-tolerated in children aged 4-11 years, with a low incidence of treatment-related adverse events (TRAEs).[10] The most common TRAE was epistaxis, with a similar incidence in both the combination and monotherapy groups.[10]
For mometasone/olopatadine, a Phase 3 study in children aged 6 to under 12 years found that treatment-emergent adverse events were similar between the combination spray and placebo (10.4% vs. 12.0%, respectively).[11] The most common TEAEs included distortion of taste sensation (1.3% vs. 0.0%), headache (1.3% vs. 0.5%), and nose bleed (0.9% vs. 2.3%).[11]
Experimental Protocols
Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Function
The standard method for assessing HPA axis function in clinical trials of intranasal corticosteroids involves measuring plasma or serum cortisol levels.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies are typically conducted.
-
Patient Population: Healthy volunteers or patients with allergic rhinitis are recruited.
-
Procedure:
-
Baseline Measurement: 24-hour plasma or urinary cortisol levels are collected before the initiation of treatment.
-
Treatment Period: Patients receive the investigational drug, placebo, or an active comparator for a specified duration (e.g., 2 to 6 weeks).
-
Post-Treatment Measurement: 24-hour plasma or urinary cortisol levels are collected again at the end of the treatment period.
-
-
Primary Endpoint: The primary endpoint is typically the change from baseline in 24-hour plasma or serum cortisol area under the curve (AUC).
-
Statistical Analysis: The geometric mean ratio of the post-treatment to baseline cortisol AUC is calculated for each treatment group and compared.
Histamine (B1213489) H1 Receptor Antagonist Mechanism of Action
The antihistamine components, azelastine and olopatadine, are inverse agonists of the histamine H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, they block the actions of histamine, a key mediator of allergic symptoms.
dot
Conclusion
Both this compound and mometasone furoate/olopatadine hydrochloride combination nasal sprays demonstrate favorable safety profiles with a low incidence of systemic side effects, attributed to the low systemic bioavailability of their corticosteroid components. The most common adverse events are localized and generally mild. A key differentiator appears to be the sensory attributes, with mometasone/olopatadine potentially offering a more palatable option for patients sensitive to the taste of azelastine. The choice between these agents may therefore be influenced by individual patient tolerance and preference, in addition to clinical efficacy. Further head-to-head comparative trials focusing on both safety and patient-reported sensory outcomes would be beneficial for a more definitive comparison.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Safety Profile | Dymista® (azelastine HCl/fluticasone propionate) Nasal Spray [dymistahcp.com]
- 4. Safety Profile | Dymista® (azelastine HCl/fluticasone propionate) Nasal Spray [dymistahcp.com]
- 5. expresspharma.in [expresspharma.in]
- 6. Glenmark Pharmaceuticals Announces Top-Line Results from a Phase 3 Safety Study Evaluating Ryaltris™ in Patients with Perennial Allergic Rhinitis – Glenmark Pharmaceuticals U.S. [glenmarkpharma-us.com]
- 7. Glenmark Pharmaceuticals Announces Top-Line Results from a Phase 3 Safety Study Evaluating Ryaltris™ in Patients with Perennial Allergic Rhinitis [prnewswire.com]
- 8. Long-term safety and efficacy of olopatadine-mometasone combination nasal spray in patients with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety of a novel intranasal formulation of azelastine hydrochloride and fluticasone propionate in children: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glenmark.b-cdn.net [glenmark.b-cdn.net]
Unveiling the Interplay of Azelastine and Fluticasone Propionate: An Additive or Synergistic Partnership?
A comprehensive analysis of clinical and preclinical data suggests that the combination of azelastine (B1213491), a histamine (B1213489) H1 receptor antagonist, and fluticasone (B1203827) propionate (B1217596), a corticosteroid, results in a clinically significant additive effect in the management of allergic rhinitis. Preclinical evidence further points towards potential synergistic mechanisms at the molecular level, warranting deeper investigation.
This guide provides a detailed comparison of the individual and combined effects of azelastine and fluticasone propionate, drawing upon key clinical trial data and preclinical experimental findings. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this combination.
Clinical Efficacy: A Quantitative Comparison
A pivotal double-blind, placebo-controlled clinical trial conducted by Hampel et al. (2010) provides robust quantitative data on the clinical efficacy of an azelastine and fluticasone propionate combination nasal spray. The study evaluated the percentage improvement in the Total Nasal Symptom Score (TNSS) over a 14-day treatment period in patients with moderate-to-severe seasonal allergic rhinitis. The TNSS is a composite score of four key nasal symptoms: congestion, runny nose, itchy nose, and sneezing, with each symptom rated on a 4-point scale (0=none to 3=severe)[1][2][3].
| Treatment Group | Mean Improvement in TNSS (%) |
| Azelastine-Fluticasone Combination | 28.4% |
| Fluticasone Propionate Monotherapy | 20.4% |
| Azelastine Monotherapy | 16.4% |
| Placebo | 11.2% |
| Data from Hampel et al., 2010[4] |
The combination therapy demonstrated a statistically significant improvement in TNSS compared to either monotherapy or placebo (P ≤ .003)[4]. The observed improvement with the combination (28.4%) is greater than the individual effects of fluticasone (20.4%) and azelastine (16.4%), suggesting at least an additive clinical benefit[4].
Delving into the Mechanisms: Preclinical Insights
Preclinical studies have begun to unravel the molecular mechanisms that may underlie the enhanced efficacy of the combination therapy, with some findings suggesting a synergistic interplay between azelastine and glucocorticoids.
Potentiation of Glucocorticoid Receptor Activity
Research indicates that antihistamines, including azelastine, can enhance the transcriptional activity of the glucocorticoid receptor (GR)[5]. An in vivo murine asthma model demonstrated that the co-administration of azelastine and dexamethasone (B1670325) (a potent glucocorticoid) resulted in a significant reduction in allergic lung inflammation compared to either agent alone[6]. This suggests that azelastine may potentiate the anti-inflammatory effects of glucocorticoids.
Modulation of Key Inflammatory Mediators
In vitro studies using primary cultured nasal epithelial cells have shown that azelastine, in combination with budesonide (B1683875) (another corticosteroid), additively increases the expression of Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1)[7]. MKP-1 is a critical negative regulator of the inflammatory response. The combination also demonstrated an additive inhibitory effect on the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule involved in the recruitment of inflammatory cells[7]. These findings suggest a cooperative action in dampening the inflammatory cascade.
Experimental Protocols
Clinical Trial: Hampel et al. (2010)
-
Study Design: A 14-day, multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: 610 patients with moderate-to-severe seasonal allergic rhinitis.
-
Interventions:
-
Azelastine-fluticasone propionate combination nasal spray (1 spray per nostril twice daily).
-
Fluticasone propionate nasal spray (1 spray per nostril twice daily).
-
Azelastine nasal spray (1 spray per nostril twice daily).
-
Placebo nasal spray (1 spray per nostril twice daily).
-
-
Primary Efficacy Endpoint: The change from baseline in the 12-hour reflective Total Nasal Symptom Score (TNSS). The TNSS is the sum of patient-rated scores for nasal congestion, runny nose, itchy nose, and sneezing, each on a 4-point scale (0=no symptoms, 1=mild, 2=moderate, 3=severe)[1][2][3].
-
Statistical Analysis: The primary efficacy analysis was based on the intent-to-treat population. The change from baseline in TNSS was analyzed using an analysis of covariance (ANCOVA) model.
In Vitro Study: Azelastine and Budesonide on ICAM-1 and MKP-1 Expression
-
Cell Culture: Primary human nasal epithelial cells were cultured.
-
Stimulation: Cells were stimulated with pro-inflammatory cytokines (IL-1β and IL-17A) to induce an inflammatory response.
-
Treatment: Cells were treated with azelastine, budesonide, or a combination of both.
-
Analysis: The expression of ICAM-1 and MKP-1 was measured using quantitative polymerase chain reaction (qPCR) and enzyme-linked immunosorbent assay (ELISA).
In Vivo Murine Asthma Model
-
Animal Model: An ovalbumin (OVA)-induced murine model of allergic asthma was used to mimic the inflammatory conditions of asthma[8][9][10][11].
-
Sensitization and Challenge: Mice were sensitized with intraperitoneal injections of OVA and subsequently challenged with aerosolized OVA to induce an allergic inflammatory response in the lungs[8][9][10][11].
-
Treatment: Mice were treated with azelastine, dexamethasone, or a combination of both.
-
Assessment of Inflammation: Airway inflammation was assessed by analyzing bronchoalveolar lavage fluid for inflammatory cell counts (e.g., eosinophils) and measuring the levels of pro-inflammatory cytokines.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Signaling pathways of azelastine and fluticasone propionate.
Caption: Experimental workflows for clinical and preclinical studies.
Conclusion
The combination of azelastine and fluticasone propionate provides a clear additive clinical benefit for patients with allergic rhinitis, as demonstrated by robust clinical trial data. The improvement in nasal symptoms surpasses that of either monotherapy. Preclinical studies offer intriguing insights into potential synergistic mechanisms at the cellular and molecular level, particularly concerning the enhancement of glucocorticoid receptor activity and the modulation of key inflammatory pathways. Further research is warranted to fully elucidate the synergistic potential and to explore the clinical implications of these molecular interactions. This combined approach represents a valuable therapeutic strategy in the management of allergic rhinitis.
References
- 1. The Allergic Rhinitis – Clinical Investigator Collaborative (AR-CIC): nasal allergen challenge protocol optimization for studying AR pathophysiology and evaluating novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translation, adaption and validation of the total nasal symptom score (TNSS) for Lithuanian population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Double-blind, placebo-controlled study of azelastine and fluticasone in a single nasal spray delivery device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allergic Rhinitis Diagnosis | Haleon HealthPartner [haleonhealthpartner.com]
- 6. Azelastine potentiates antiasthmatic dexamethasone effect on a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azelastine enhances the clinical efficacy of glucocorticoid by modulating MKP-1 expression in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of different experimental asthma models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation of Patient-Reported Outcome Measures for Azelastine/Fluticasone Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation and application of patient-reported outcome (PRO) measures in clinical studies of the azelastine (B1213491) and fluticasone (B1203827) propionate (B1217596) combination nasal spray. The focus is on the key instruments used to assess the efficacy of this treatment for allergic rhinitis, with a comparative look at their psychometric properties and the experimental data supporting their use.
Introduction to Patient-Reported Outcomes in Allergic Rhinitis
Patient-reported outcome (PRO) measures are essential tools in clinical trials for allergic rhinitis, capturing the patient's perspective on symptom severity and the impact of the condition on their quality of life.[1][2] For the combination of azelastine and fluticasone, the Reflective Total Nasal Symptom Score (rTNSS) is a key PRO measure used as a primary efficacy endpoint in numerous pivotal studies.[3] Additionally, the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) is widely used to assess the impact of treatment on a patient's daily life.[2][4][5]
Core Patient-Reported Outcome Measures
Reflective Total Nasal Symptom Score (rTNSS)
The rTNSS is a derivative of the Total Nasal Symptom Score (TNSS) and was developed in 2004.[6] It is designed to assess the severity of four main nasal symptoms of allergic rhinitis over the preceding 12 hours.[3]
Table 1: Scoring of the Reflective Total Nasal Symptom Score (rTNSS)
| Symptom | Score | Description |
| Runny Nose | 0-3 | 0 = No symptom, 1 = Mild, 2 = Moderate, 3 = Severe |
| Nasal Congestion | 0-3 | 0 = No symptom, 1 = Mild, 2 = Moderate, 3 = Severe |
| Nasal Itching | 0-3 | 0 = No symptom, 1 = Mild, 2 = Moderate, 3 = Severe |
| Sneezing | 0-3 | 0 = No symptom, 1 = Mild, 2 = Moderate, 3 = Severe |
| Total Score | 0-12 | Sum of the four individual symptom scores |
The TNSS, from which the rTNSS is derived, has been validated in multiple languages and cultural contexts, demonstrating high internal consistency and reliability. For instance, a Lithuanian validation study of the TNSS showed a Cronbach's α of 0.87, indicating high internal consistency.[2][5] The TNSS has also shown high discriminant validity, with scores being significantly higher in patients with allergic and non-allergic rhinitis compared to healthy individuals.[2][7]
Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ)
The RQLQ is a disease-specific health-related quality of life instrument designed to measure the functional impairments that are most troublesome to patients with rhinoconjunctivitis.[4] It consists of 28 items across seven domains.[4] A standardized version, the RQLQ(S), has also been developed and validated.[8]
Table 2: Domains of the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ)
| Domain | Number of Items |
| Activity Limitation | 3 (patient-specific) |
| Sleep Problems | 3 |
| Nose Symptoms | 4 |
| Eye Symptoms | 4 |
| Non-Nose/Eye Symptoms | 7 |
| Practical Problems | 3 |
| Emotional Function | 4 |
The RQLQ has demonstrated strong measurement properties, including high reliability (intraclass correlation coefficient of 0.97 for the RQLQ and 0.93 for the MiniRQLQ) and responsiveness to changes in clinical status.[8][9] The minimal clinically important difference (MCID) for the RQLQ has been established, with changes in score greater than 0.5 considered clinically significant.[4] For the RTSS, an MID of 1.1-1.3 has been consistently estimated.[10][11]
Comparative Efficacy Data from Azelastine/Fluticasone Clinical Trials
Clinical trials of the azelastine/fluticasone combination nasal spray have consistently demonstrated its superiority over monotherapy with either azelastine or fluticasone propionate alone. These studies have relied on the rTNSS and RQLQ as key outcome measures.
Table 3: Summary of Efficacy Data for Azelastine/Fluticasone Combination vs. Monotherapy
| Study | Patient Population | Primary Endpoint | Azelastine/Fluticasone (Mean Change from Baseline) | Fluticasone Propionate (Mean Change from Baseline) | Azelastine (Mean Change from Baseline) | Placebo (Mean Change from Baseline) |
| Hampel et al. (2010) | Moderate-to-severe seasonal allergic rhinitis | Change in TNSS | -28.4% | -20.4% | -16.4% | -11.2% |
Note: This table presents a summary of the percentage improvement in TNSS. For detailed statistical analysis, refer to the primary publication.[10]
Experimental Protocols
The validation and use of PRO measures in azelastine/fluticasone studies follow rigorous experimental protocols, typically involving multicenter, randomized, double-blind, placebo- and active-controlled trials.
Example Clinical Trial Protocol for Efficacy Assessment
-
Patient Selection: Adults and adolescents with a history of moderate-to-severe seasonal allergic rhinitis are recruited.
-
Run-in Period: A 5-day placebo lead-in period is often used to establish baseline symptom severity.
-
Randomization: Patients are randomized to receive treatment with the azelastine/fluticasone combination spray, azelastine nasal spray alone, fluticasone propionate nasal spray alone, or a placebo spray.
-
Treatment Period: The treatment duration is typically 14 days.
-
Data Collection: Patients record their nasal and ocular symptoms twice daily in a diary to calculate the rTNSS. The RQLQ is typically administered at baseline and at the end of the treatment period.
-
Primary Efficacy Variable: The primary outcome is usually the change from baseline in the rTNSS.
Validation Workflow for a Patient-Reported Outcome Measure
The development and validation of a PRO measure like the TNSS or RQLQ is a multi-step process to ensure it is reliable, valid, and responsive to changes in a patient's condition.
Caption: Workflow for the development and validation of a Patient-Reported Outcome (PRO) measure.
Conclusion
The Reflective Total Nasal Symptom Score (rTNSS) and the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) are well-validated and widely used patient-reported outcome measures in the clinical development of treatments for allergic rhinitis. In studies of the azelastine and fluticasone propionate combination nasal spray, these instruments have consistently demonstrated the superior efficacy of the combination therapy in reducing nasal symptoms and improving the quality of life for patients. The robust validation of these PROs provides confidence in the clinical trial data and supports the therapeutic value of the azelastine/fluticasone combination.
References
- 1. Patient-Reported Outcome Measures in Rhinitis and Chronic Rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translation, adaption and validation of the total nasal symptom score (TNSS) for Lithuanian population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) [thoracic.org]
- 5. researchgate.net [researchgate.net]
- 6. Website [eprovide.mapi-trust.org]
- 7. Translation, adaption and validation of the total nasal symptom score (TNSS) for Lithuanian population | springermedizin.de [springermedizin.de]
- 8. Validation of the standardized version of the Rhinoconjunctivitis Quality of Life Questionnaire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of the mini Rhinoconjunctivitis Quality of Life Questionnaire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The minimally important difference in the Rhinoconjunctivitis Total Symptom Score in grass-pollen-induced allergic rhinoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Azelastine/Fluticasone Combination Nasal Spray Demonstrates Rapid Onset of Action in Allergic Rhinitis Treatment
A comprehensive review of clinical data indicates that the combination nasal spray containing azelastine (B1213491) hydrochloride and fluticasone (B1203827) propionate (B1217596) offers a significantly faster onset of symptomatic relief for allergic rhinitis compared to several other common treatment modalities, including intranasal corticosteroids and oral antihistamines alone.
For researchers, scientists, and drug development professionals, understanding the pharmacodynamic properties of allergic rhinitis therapies is crucial for innovation and clinical positioning. This guide provides a detailed comparison of the onset of action of Azelastine/fluticasone with other key treatments, supported by experimental data and methodologies.
Comparative Onset of Action: A Tabular Summary
The following table summarizes the onset of action for various allergic rhinitis treatments based on data from clinical trials. Studies conducted in controlled environments, such as Environmental Exposure Chambers (EECs), provide precise and reproducible data on the timing of symptom relief.
| Treatment Class | Active Ingredient(s) | Brand Name(s) | Onset of Action | Study Environment |
| Combination Nasal Spray | Azelastine HCl / Fluticasone Propionate | Dymista®, MP-AzeFlu | 5 - 15 minutes [1] | Environmental Exposure Chamber[1] |
| Combination Nasal Spray | Olopatadine HCl / Mometasone Furoate | Ryaltris™ | ~15 minutes [2][3] | Clinical Trials[2][3] |
| Intranasal Antihistamine | Azelastine HCl | Astelin®, Astepro® | ~15 minutes [4][5] | Environmental Exposure Chamber[4][5] |
| Intranasal Corticosteroid | Fluticasone Propionate | Flonase® | 8 - 12 hours (clinically significant relief may take several days) | Clinical Trials |
| Intranasal Corticosteroid | Mometasone Furoate | Nasonex® | 7 - 12 hours (clinically significant relief may take several days) | Clinical Trials |
| Oral Antihistamine | Cetirizine | Zyrtec® | ~ 1 hour[6] | Clinical Trials[6] |
| Oral Antihistamine | Fexofenadine | Allegra® | ~ 1 hour[6][7] | Clinical Trials[6][7] |
| Oral Antihistamine | Loratadine (B1675096) | Claritin® | ~ 1 - 3 hours[6][7][8] | Environmental Exposure Chamber[8] |
Key Experimental Protocols
The determination of the onset of action is a critical endpoint in clinical trials for allergic rhinitis. Environmental Exposure Chambers (EECs) are considered a gold-standard methodology for this purpose, as they allow for controlled and consistent allergen exposure.
Environmental Exposure Chamber (EEC) Protocol for Onset of Action (Azelastine/Fluticasone Study)
A pivotal study evaluating the onset of action of azelastine/fluticasone (MP-AzeFlu) utilized a single-center, randomized, placebo-controlled, double-blind, double-dummy, three-period crossover trial design.[1]
-
Participants: Asymptomatic patients with a history of seasonal allergic rhinitis to ragweed pollen were recruited. A positive skin prick test to ragweed was required for inclusion.
-
Allergen Challenge: Participants were exposed to a consistent concentration of ragweed pollen in an EEC.
-
Treatment Administration: After the induction of allergic rhinitis symptoms, participants received a single dose of either azelastine/fluticasone nasal spray, a combination of oral loratadine and intranasal fluticasone propionate, or a placebo.[1]
-
Symptom Assessment: The primary outcome was the change from baseline in the Total Nasal Symptom Score (TNSS). The TNSS is a composite score of four individual nasal symptoms: rhinorrhea, nasal congestion, sneezing, and nasal itching, each rated on a 4-point scale (0=absent, 1=mild, 2=moderate, 3=severe).[1] Symptom scores were recorded at frequent intervals, including 5, 10, 15, and 30 minutes post-dose, and then at regular intervals for up to 4 hours.[1]
-
Definition of Onset of Action: The onset of action was defined as the first time point at which a statistically significant difference in TNSS was observed between the active treatment and placebo.[1]
Signaling Pathways and Mechanism of Action
The rapid onset of action of azelastine/fluticasone can be attributed to the synergistic effects of its two components, which target different aspects of the allergic cascade.
Azelastine: H1 Receptor Antagonist Pathway
Azelastine is a potent and selective H1 receptor antagonist. It provides rapid relief from histamine-mediated symptoms such as sneezing, itching, and rhinorrhea. The binding of histamine (B1213489) to H1 receptors on nerve endings and blood vessels triggers these immediate allergic symptoms. Azelastine competitively blocks this interaction.
Fluticasone: Glucocorticoid Receptor Pathway
Fluticasone propionate is a synthetic corticosteroid with potent anti-inflammatory properties. Its mechanism of action involves binding to the glucocorticoid receptor (GR) in the cytoplasm of inflammatory cells. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and chemokines. While the full anti-inflammatory effects of fluticasone take several hours to develop, it contributes to the overall and sustained control of allergic rhinitis symptoms.
Experimental Workflow for Onset of Action Studies
The workflow for a typical onset of action study in an Environmental Exposure Chamber is systematic to ensure data integrity and patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. nirvanahealth.com [nirvanahealth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Onset of action for the relief of allergic rhinitis symptoms with second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Onset of action for loratadine tablets for the symptomatic control of seasonal allergic rhinitis in adults challenged with ragweed pollen in the Environmental Exposure Unit: a post hoc analysis of total symptom score - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Azelastine/Fluticasone Propionate in the Treatment of Allergic Rhinitis
A comprehensive meta-analysis of randomized controlled trials (RCTs) underscores the superior efficacy of a fixed-dose combination of azelastine (B1213491) hydrochloride and fluticasone (B1203827) propionate (B1217596) (Aze/Flu) nasal spray compared to monotherapy with either agent or placebo in patients with allergic rhinitis. This guide provides a detailed comparison of the performance of Aze/Flu, supported by experimental data, for researchers, scientists, and drug development professionals.
Efficacy in Symptom Reduction
The combination therapy has demonstrated statistically significant improvements in both nasal and ocular symptoms associated with allergic rhinitis.
Nasal Symptom Improvement
Meta-analysis data consistently shows that Aze/Flu provides a greater reduction in the Reflective Total Nasal Symptom Score (rTNSS) compared to its individual components and placebo.[1][2] The rTNSS is a composite score of four key nasal symptoms: nasal congestion, rhinorrhea (runny nose), sneezing, and nasal itching.
| Treatment Group | Mean Change from Baseline in rTNSS (95% CI) | P-value vs. Placebo | P-value vs. Azelastine | P-value vs. Fluticasone Propionate |
| Aze/Flu | -2.41 (-2.82 to -1.99) | < .001 | < .001 | < .001 |
| Azelastine | -1.40 (-1.82 to -0.98) | < .001 | N/A | - |
| Fluticasone Propionate | -0.74 (-1.17 to -0.31) | < .001 | - | N/A |
| Placebo | - | N/A | N/A | N/A |
Data synthesized from Roxbury et al., 2019.[1][2]
Ocular Symptom Improvement
The combination therapy also shows significant efficacy in relieving ocular symptoms, as measured by the Total Ocular Symptom Score (TOSS), which includes itching/burning eyes, tearing/watering, and redness.
| Treatment Group | Mean Change from Baseline in TOSS | P-value |
| Aze/Flu | -5.83 | - |
| Azelastine | -2.62 | - |
| Fluticasone Propionate | -2.17 | 0.2371 (vs. Azelastine) |
Data from a comparative study; specific p-values against placebo for TOSS were not available in the primary meta-analysis reviewed.
Safety and Tolerability
The combination of azelastine and fluticasone propionate is generally well-tolerated. The most commonly reported adverse events are typically mild and transient.
| Adverse Event | Incidence in Aze/Flu Group (%) | Incidence in Fluticasone Propionate Group (%) | Incidence in Azelastine Group (%) | Incidence in Placebo Group (%) |
| Dysgeusia (bitter taste) | >2 | - | >2 | <1 |
| Epistaxis (nosebleed) | 1-2 | 1-2 | 1-2 | <1 |
| Headache | >1 | >1 | >1 | >1 |
Incidence rates are generalized from multiple sources.
Experimental Protocols
The randomized controlled trials included in the meta-analyses generally followed a similar design and methodology to ensure the robustness of the findings.
Study Design
Most of the analyzed studies were multicenter, randomized, double-blind, placebo- and/or active-controlled, parallel-group trials. The typical duration of the treatment period was 14 days, often preceded by a placebo run-in period to establish baseline symptom severity.
Participant Population
Key inclusion and exclusion criteria for the clinical trials are outlined below:
Inclusion Criteria:
-
A clinical history of seasonal or perennial allergic rhinitis for at least two years.
-
Positive skin prick test to relevant allergens.
-
A minimum baseline rTNSS score to ensure the presence of moderate-to-severe symptoms.
-
Age typically 12 years and older.
Exclusion Criteria:
-
Presence of acute or chronic sinusitis.
-
Significant structural nasal abnormalities (e.g., nasal polyps, septal deviation).
-
Use of medications that could interfere with the study results, including other corticosteroids or antihistamines.
-
Recent history of upper respiratory tract infection.
Symptom Assessment
Nasal and ocular symptoms were rated by patients twice daily (morning and evening) using a 4-point categorical scale (0=none, 1=mild, 2=moderate, 3=severe).
-
Reflective Total Nasal Symptom Score (rTNSS): The sum of the scores for the four individual nasal symptoms (nasal congestion, rhinorrhea, sneezing, and nasal itching), with a maximum score of 12 for each 12-hour period.
-
Total Ocular Symptom Score (TOSS): The sum of the scores for the three individual ocular symptoms (itching/burning eyes, tearing/watering, and redness), with a maximum score of 9 for each 12-hour period.
Visualized Experimental Workflow and Endpoints
The following diagrams illustrate the typical study selection process in a meta-analysis and the logical relationship of the primary efficacy endpoints.
References
Safety Operating Guide
Proper Disposal of Azelastine/Fluticasone Propionate in a Laboratory Setting
The proper management and disposal of Azelastine/Fluticasone Propionate, a potent combination corticosteroid and antihistamine, are critical in research and development environments to ensure personnel safety and prevent environmental contamination.[1] All disposal procedures must comply with federal, state, and local regulations, including the guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3]
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure through inhalation, skin contact, or ingestion.[1] Handling of this compound powder should always occur within a containment device such as a chemical fume hood or a glovebox isolator.[1]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Component | Specification | Rationale |
|---|---|---|
| Gloves | Two pairs of powder-free, disposable nitrile gloves.[1] | Prevents skin contact with the potent pharmaceutical compounds.[1] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1] | Minimizes skin exposure and prevents contamination of personal clothing.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] | Protects eyes from airborne particles and potential splashes of solutions.[1] |
| Respiratory Protection | A NIOSH-approved respirator.[1] | Necessary when handling the active pharmaceutical ingredient (API) powder outside of a containment device to prevent inhalation.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the required steps for the safe segregation, containment, and disposal of waste contaminated with this compound. This pharmaceutical combination should be managed as a hazardous pharmaceutical waste stream.[1]
Step 1: Waste Identification and Segregation
Properly identify all waste materials that have come into contact with this compound. This waste stream must be segregated from general, biohazardous, and other chemical waste streams.[1]
Types of this compound Waste Include:
-
Expired or unused Active Pharmaceutical Ingredient (API).[1]
-
Contaminated laboratory consumables (e.g., gloves, gowns, bench paper, pipette tips, vials).[1]
-
Residual experimental solutions and formulations.[1]
-
Materials used for cleaning up spills.[1]
-
Used or expired commercial nasal spray devices, which may also be considered hazardous due to flammable propellants.[1][4]
Step 2: Waste Containment and Labeling
-
Primary Container : Place all segregated waste into a designated, leak-proof, and sealable container.[1] These containers for hazardous pharmaceutical waste are typically colored black.[1]
-
Sharps : Any chemically contaminated sharps, such as needles or syringes, must be placed in a dedicated, puncture-resistant sharps container that is clearly labeled for chemically contaminated sharps.[5][6]
-
Labeling : The container must be clearly and accurately labeled as "Hazardous Pharmaceutical Waste." The label should also specify the contents, for example, "Waste contaminated with this compound."[1]
Step 3: Storage
Store the sealed hazardous waste container in a secure, designated Satellite Accumulation Area (SAA).[1][5] This area must have restricted access, be located at or near the point of generation, and be clearly marked.[1][7] Ensure that incompatible waste types are physically separated to prevent any chemical reactions.[7]
Step 4: Arrange for Professional Disposal
-
Licensed Vendor : Engage a licensed and approved environmental management or hazardous waste disposal company for the collection and final disposal of the waste.[1][8]
-
Documentation : A waste manifest will be required to track the hazardous waste from the laboratory to the final disposal facility.[1] This documentation is essential for regulatory compliance and must be retained for a minimum of three years.[1]
-
Disposal Method : Incineration at a permitted treatment facility is the required method for disposing of hazardous pharmaceutical waste like this compound.[1][9] This high-temperature process effectively destroys the active pharmaceutical ingredients, preventing their release into the environment.[1][10]
Under no circumstances should this compound waste be discharged into the sanitary sewer system or disposed of in regular trash.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols for Deactivation
The available literature and safety guidelines do not provide specific experimental protocols for the chemical deactivation or degradation of this compound for disposal in a laboratory setting. While chemical decomposition is a theoretical possibility for some pharmaceuticals, it is not recommended without explicit manufacturer guidance and significant chemical expertise, as it can be tedious and require specialized chemicals.[10] The standard, accepted, and regulated procedure is the collection and destruction of the hazardous waste by a licensed facility via high-temperature incineration.[1][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 4. approvedmedwaste.com [approvedmedwaste.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ph.health.mil [ph.health.mil]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. viatris.com [viatris.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. emro.who.int [emro.who.int]
Essential Safety and Handling Protocols for Azelastine/Fluticasone Propionate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Azelastine/fluticasone (B1203827) propionate (B1217596). The following procedural steps are designed to ensure safe operational handling and disposal in a laboratory setting.
Personal Protective Equipment (PPE)
The level of personal protective equipment required when handling Azelastine/fluticasone propionate depends on the form of the substance being handled. The final nasal spray product presents minimal occupational exposure risk, but handling the active pharmaceutical ingredients (APIs), particularly in powder form, requires more stringent precautions.[1]
PPE Recommendations Summary
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling Final Nasal Spray Product | Safety glasses with side shields[1] | Suitable protective clothing, disposable nitrile gloves[1] | Use appropriate respiratory protection[1] |
| Handling Azelastine HCl and Fluticasone Propionate APIs (e.g., powders, formulations) | Safety glasses with side-shields or chemical splash goggles[2][3][4] | Two pairs of powder-free, disposable nitrile gloves; disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs[2][4] | A NIOSH-approved respirator is necessary when handling powder outside of a containment device. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges[2][4] |
Operational Handling Plan
Engineering Controls:
-
When handling the powdered APIs, all work, such as weighing and reconstituting, should be conducted within a containment device like a chemical fume hood, biological safety cabinet, or a glovebox isolator to prevent inhalation and contamination.[4]
-
Ensure adequate ventilation in all areas where the product or its components are handled.[2][5]
Safe Handling Practices:
-
Do not eat, drink, or smoke in areas where these chemicals are handled.[1][2]
-
Wash hands thoroughly before breaks and immediately after handling the product.[1][2]
-
Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[2]
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[1]
-
In case of skin contact: Wash off immediately with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
If ingested: Do NOT induce vomiting. Rinse mouth thoroughly with water and get medical attention if symptoms occur.[1]
Disposal Plan
The disposal of this compound and its components must be handled with care to prevent environmental contamination. As a potent corticosteroid, fluticasone propionate, in particular, requires disposal as hazardous pharmaceutical waste.[4]
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Place all materials that have come into contact with this compound (e.g., gloves, gowns, labware, excess product) into a designated, leak-proof, and sealable container.[4]
-
This container must be clearly labeled as "Hazardous Pharmaceutical Waste" and specify the contents (e.g., "this compound Waste").[4]
-
-
Storage:
-
Store the sealed hazardous waste container in a secure, designated area away from general laboratory traffic. This area should be clearly marked with restricted access.[4]
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous pharmaceutical waste through a licensed and approved environmental management vendor.[4]
-
Incineration is the required method for treating and disposing of this type of hazardous pharmaceutical waste to ensure the destruction of the active ingredients.[4]
-
A manifest will be required to track the waste from the laboratory to the final disposal facility. This documentation must be maintained for a minimum of three years for regulatory compliance.[4]
-
Experimental Workflow and Safety Diagram
The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
